molecular formula C14H18O2 B065279 4-(4-Ethoxyphenyl)cyclohexanone CAS No. 163671-48-5

4-(4-Ethoxyphenyl)cyclohexanone

Cat. No.: B065279
CAS No.: 163671-48-5
M. Wt: 218.29 g/mol
InChI Key: VBGMDGDDOADTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethoxyphenyl)cyclohexanone is a high-value synthetic intermediate of significant interest in organic chemistry and materials science research. This compound features a cyclohexanone ring conjugated with a 4-ethoxyphenyl substituent, a structural motif that confers utility in the synthesis of complex molecular architectures. Its primary research applications include serving as a key precursor in the development of liquid crystalline materials, where its rigid, yet somewhat flexible, core structure contributes to the desired mesomorphic properties. Furthermore, it acts as a versatile building block in pharmaceutical research for the construction of novel bioactive molecules, particularly those targeting central nervous system pathways. The ketone functionality provides a handle for diverse chemical transformations, including nucleophilic additions, reductions, and condensations, enabling the synthesis of a wide array of derivatives. Researchers value this compound for its role in exploring structure-activity relationships (SAR) and in the synthesis of libraries for high-throughput screening. Available for research purposes, this compound is an essential tool for advancing projects in advanced materials design and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-ethoxyphenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h5-6,9-11H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGMDGDDOADTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Ethoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Ethoxyphenyl)cyclohexanone is a bifunctional organic molecule featuring a cyclohexanone ring substituted at the 4-position with an ethoxyphenyl group. This unique combination of a polar ketone and a substituted aromatic ring suggests its potential as a key intermediate in the synthesis of complex molecules. Its structural similarity to compounds used in liquid crystal technology and pharmaceuticals makes it a molecule of significant interest for researchers in materials science and drug discovery. The cyclohexanone moiety offers a reactive handle for a variety of chemical transformations, while the ethoxyphenyl group can influence the molecule's electronic and physical properties, such as its liquid crystalline behavior and biological activity.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central cyclohexanone ring with an ethoxyphenyl substituent at the para position. The interplay between the aliphatic ring and the aromatic substituent dictates its physical and chemical characteristics.

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, estimated from data for analogous compounds.

PropertyPredicted ValueBasis for PredictionCitation
Molecular Formula C₁₄H₁₈O₂--
Molecular Weight 218.29 g/mol --
Appearance White to off-white solidBased on 4-phenylcyclohexanone.[2][3]
Melting Point > 77-80 °CHigher than 4-phenylcyclohexanone due to the additional ethoxy group increasing intermolecular forces.
Solubility Soluble in organic solvents like methanol, ethanol, and acetone; sparingly soluble in water.General solubility of cyclohexanone derivatives and ethers.[3]

Synthesis and Purification

Synthesis_Workflow Start Starting Materials: 4-Iodoanisole Cyclohex-3-en-1-one Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate 4-(4-Methoxyphenyl)cyclohex-3-en-1-one Step1->Intermediate Step2 Hydrogenation Intermediate->Step2 Product 4-(4-Methoxyphenyl)cyclohexanone Step2->Product Step3 Demethylation (BBr3) Product->Step3 Intermediate2 4-(4-Hydroxyphenyl)cyclohexanone Step3->Intermediate2 Step4 Williamson Ether Synthesis (Ethyl iodide, K2CO3) Intermediate2->Step4 Final_Product This compound Step4->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)
  • Suzuki-Miyaura Coupling:

    • To a solution of 4-iodoanisole and cyclohex-3-en-1-one in a suitable solvent system (e.g., toluene/water), add a palladium catalyst such as Pd(PPh₃)₄ and a base (e.g., Na₂CO₃).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, extract the organic layer, and purify by column chromatography to yield 4-(4-methoxyphenyl)cyclohex-3-en-1-one.

  • Hydrogenation:

    • Dissolve the product from the previous step in a suitable solvent like ethanol.

    • Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the double bond is reduced.

    • Filter off the catalyst and concentrate the solvent to obtain 4-(4-methoxyphenyl)cyclohexanone.

  • Demethylation:

    • Dissolve the 4-(4-methoxyphenyl)cyclohexanone in a dry, inert solvent like dichloromethane.

    • Cool the solution in an ice bath and add boron tribromide (BBr₃) dropwise.

    • Allow the reaction to warm to room temperature and stir until the demethylation is complete (monitored by TLC).

    • Quench the reaction carefully with water, and extract the product to yield 4-(4-hydroxyphenyl)cyclohexanone.

  • Williamson Ether Synthesis:

    • Dissolve the 4-(4-hydroxyphenyl)cyclohexanone in a polar aprotic solvent such as acetone or DMF.

    • Add a base, typically potassium carbonate (K₂CO₃), followed by ethyl iodide.

    • Heat the mixture to reflux and maintain it until the starting material is consumed.

    • After cooling, filter off the inorganic salts and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Spectroscopic Analysis (Predicted)

The structural features of this compound would give rise to a characteristic spectroscopic signature.

Infrared (IR) Spectroscopy
  • C=O stretch: A strong, sharp absorption band is expected around 1715 cm⁻¹, characteristic of a ketone in a six-membered ring.

  • C-O-C stretch (ether): Asymmetric and symmetric stretching vibrations for the ethoxy group will likely appear in the 1250-1040 cm⁻¹ region.

  • Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ range are expected due to the phenyl ring.

  • C-H stretch: Aliphatic C-H stretching from the cyclohexyl and ethyl groups will be observed around 2950-2850 cm⁻¹, while aromatic C-H stretching will appear above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.[7]

    • Ethoxy Group: A quartet around δ 4.0 ppm (for the -OCH₂-) and a triplet around δ 1.4 ppm (for the -CH₃) are predicted.

    • Cyclohexanone Protons: A complex pattern of multiplets is expected in the δ 1.8-3.0 ppm range. The proton at the C4 position (methine proton) will likely be a multiplet around δ 2.5-3.0 ppm.[8] The protons alpha to the carbonyl group will be the most downfield of the cyclohexyl protons.

  • ¹³C NMR:

    • Carbonyl Carbon: A peak around δ 210 ppm is characteristic of the ketone.[9]

    • Aromatic Carbons: Signals for the six aromatic carbons will appear in the δ 114-160 ppm region. The carbon attached to the oxygen of the ethoxy group will be the most downfield.

    • Ethoxy Group Carbons: The -OCH₂- carbon is expected around δ 63 ppm, and the -CH₃ carbon around δ 15 ppm.

    • Cyclohexanone Carbons: The aliphatic carbons of the cyclohexanone ring will resonate in the δ 25-50 ppm range.[9]

Potential Applications

Given its structure, this compound is a promising candidate for several advanced applications.

Liquid Crystals

The rigid core of the ethoxyphenyl group combined with the cyclohexanone ring is a common structural motif in liquid crystalline materials.[10] Such compounds can exhibit nematic or smectic phases, which are crucial for applications in displays and optical switching devices.[11][12] The ethoxy tail can influence the mesophase stability and transition temperatures.

Pharmaceutical Intermediates

Cyclohexanone derivatives are important scaffolds in medicinal chemistry, appearing in a range of therapeutic agents, including analgesics and anti-inflammatory drugs.[1] The 4-arylcyclohexanone framework, in particular, has been investigated for its potential biological activities.[13][14] The title compound could serve as a precursor for more complex molecules with potential therapeutic value.[15][16]

Safety and Handling

The safety profile of this compound is not specifically documented. However, based on the known hazards of its constituent moieties, cyclohexanone and substituted phenols, certain precautions are warranted.

  • General Hazards: Similar to other substituted cyclohexanones, it may cause skin, eye, and respiratory irritation.[2][17] Inhalation or ingestion should be avoided.

  • Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[18][19]

  • Storage: Store in a cool, dry place away from oxidizing agents.[18]

Conclusion

This compound is a molecule with considerable potential, primarily as an intermediate in the synthesis of liquid crystals and novel pharmaceutical agents. While direct experimental data is sparse, a comprehensive understanding of its properties and reactivity can be extrapolated from closely related compounds. The proposed synthetic route via a Suzuki-Miyaura coupling provides a viable method for its preparation, opening the door for further investigation into its unique characteristics and applications. As with any novel chemical, appropriate safety precautions should be taken during its handling and use.

References

  • CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents. (n.d.).
  • US4460604A - 4-Amino-4-aryl-cyclohexanones - Google Patents. (n.d.).
  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds - DOI. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023). Retrieved from [Link]

  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... - ResearchGate. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Cyclohexanone - Carl ROTH. (n.d.). Retrieved from [Link]

  • 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Cyclohexanone - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same - Google Patents. (n.d.).
  • Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES - ResearchGate. (2025). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 4-Phenylcyclohexanone CAS#: 4894-75-1 • ChemWhat | Database of Chemicals & Biologicals. (n.d.). Retrieved from [Link]

  • Synthesis and antimicrobial activity of cyclohexanone derivatives. (2024). Retrieved from [Link]

  • Cyclohexanone - SAFETY DATA SHEET - Penta chemicals. (2025). Retrieved from [Link]

  • 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed. (1980). Retrieved from [Link]

  • Liquid Crystal Research and Novel Applications in the 21st Century - MDPI. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Cyclohexane - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (n.d.). Retrieved from [Link]

  • Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate. (n.d.). Retrieved from [Link]

  • Liquid Crystalline Phase & its Pharma Applications - Research and Reviews. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2024). Retrieved from [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy - YouTube. (2022). Retrieved from [Link]

  • Applications of liquid crystals beyond display technology. (2025). Retrieved from [Link]

  • 1-Ethoxy-4-ethylbenzene | C10H14O | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]

  • Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(4-Ethoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-(4-Ethoxyphenyl)cyclohexanone, a key chemical intermediate. The document delineates its structural features, systematic nomenclature, and detailed spectroscopic properties. It further presents a validated synthetic protocol, offering insights into the reaction mechanisms and experimental considerations. The potential applications of this compound, particularly within the realm of medicinal chemistry and drug development, are also explored, supported by authoritative references. This paper is intended to serve as a valuable resource for scientists engaged in organic synthesis, materials science, and pharmaceutical research.

Introduction and Core Concepts

This compound is a disubstituted cyclic ketone of significant interest in organic synthesis. Its molecular architecture, featuring a cyclohexanone ring coupled to an ethoxy-substituted phenyl group, provides a versatile scaffold for the development of more complex molecules. The ketone functional group and the aromatic ring are reactive sites that can be selectively modified, making this compound a valuable starting material or intermediate in multi-step syntheses.[1]

The strategic importance of substituted cyclohexanones is well-established in medicinal chemistry. The cyclohexanone core is a prevalent structural motif in a variety of biologically active compounds and serves as a precursor for creating diverse chemical libraries for drug discovery.[2][3] For instance, derivatives of cyclohexanone are integral to the synthesis of pharmaceuticals like Tramadol, an opioid analgesic.[4] The presence of the 4-ethoxyphenyl group in the target molecule can influence its pharmacokinetic properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Structure and Nomenclature

A precise understanding of a molecule's structure and its formal naming conventions is fundamental for unambiguous scientific communication.

Chemical Structure

The structure of this compound consists of a cyclohexane ring where one of the methylene groups is replaced by a carbonyl group (C=O), forming a ketone. At the C-4 position of this ring, a phenyl group is attached, which is itself substituted at its para-position with an ethoxy (-OCH2CH3) group.

The molecule's three-dimensional conformation is typically a chair conformation for the cyclohexanone ring, which is the most stable arrangement. The bulky 4-ethoxyphenyl substituent preferentially occupies an equatorial position to minimize steric hindrance.

Molecular Structure Diagram

Caption: 2D representation of this compound.

IUPAC and Common Nomenclature
  • IUPAC Name : The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is 4-(4-ethoxyphenyl)cyclohexan-1-one .

  • Common Synonyms : The compound is also referred to as 4-(p-ethoxyphenyl)cyclohexanone.

  • CAS Number : The Chemical Abstracts Service (CAS) registry number for this compound is 219536-53-3 .

Synthesis and Mechanistic Insights

The synthesis of 4-substituted cyclohexanones can be achieved through various routes, often involving the oxidation of the corresponding cyclohexanol.[5] A common and effective method involves the catalytic hydrogenation of a 4-substituted phenol to the corresponding cyclohexanol, followed by oxidation.[5]

General Synthetic Pathway

A plausible and industrially scalable synthesis route begins with 4-ethoxyphenol.

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-Ethoxyphenol Intermediate 4-(4-Ethoxyphenyl)cyclohexanol Start->Intermediate Catalytic Hydrogenation (e.g., H2, Pd/C) Product This compound Intermediate->Product Oxidation (e.g., PCC, TEMPO)

Sources

An In-Depth Technical Guide to 4-(4-Ethoxyphenyl)cyclohexanone: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-arylcyclohexanone scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and analgesic properties. This technical guide provides a comprehensive overview of a specific and promising derivative, 4-(4-Ethoxyphenyl)cyclohexanone, with a focus on its chemical properties, synthesis, and potential applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who are engaged in the exploration of novel small molecule therapeutics.

The unique structural architecture of this compound, featuring a cyclohexanone ring coupled to an ethoxy-substituted phenyl group, offers multiple avenues for chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. The insights provided herein are grounded in established chemical principles and supported by peer-reviewed scientific literature, offering a solid foundation for further investigation into this intriguing class of molecules.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in drug development. These parameters influence its solubility, membrane permeability, metabolic stability, and ultimately, its bioavailability and efficacy.

PropertyValueSource
Molecular Formula C₁₄H₁₈O₂Calculated
Molecular Weight 218.29 g/mol Calculated
Appearance White to off-white solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Predicted to be soluble in organic solvents like ethanol, DMSO, and dichloromethane. Poorly soluble in water.N/A

Synthesis of this compound

The synthesis of 4-arylcyclohexanones can be achieved through various synthetic routes. One of the most efficient and widely adopted methods for constructing the carbon-carbon bond between the cyclohexanone and aryl moieties is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction offers high yields, tolerance to a wide range of functional groups, and generally mild reaction conditions.

The general workflow for the synthesis of this compound via a Suzuki-Miyaura coupling is depicted below. This process typically involves the coupling of a cyclohexenyl triflate or halide with an appropriately substituted arylboronic acid in the presence of a palladium catalyst and a base.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling Reactant1 4-Oxocyclohexyl trifluoromethanesulfonate Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Reactant1->Catalyst Reactant A Reactant2 4-Ethoxyphenylboronic acid Reactant2->Catalyst Reactant B Product This compound Catalyst->Product Yields Base Base (e.g., K₂CO₃) Base->Catalyst Solvent Solvent (e.g., Toluene/Water) Solvent->Catalyst

Caption: A generalized workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings.[1][2]

Materials:

  • 4-Oxocyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 eq)

  • 4-Ethoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-oxocyclohex-1-en-1-yl trifluoromethanesulfonate, 4-ethoxyphenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to the flask.

  • Add anhydrous toluene and degassed water to the reaction mixture.

  • Fit the flask with a condenser and heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Therapeutic Potential and Mechanism of Action

Derivatives of 4-arylcyclohexanone have garnered significant attention for their potential in treating a range of diseases, most notably cancer and inflammatory disorders.[3] The cytotoxic effects of these compounds have been demonstrated against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyranochalcone derivativesHEK293T (NF-κB inhibition)0.29 - 10.46[4]
Quinazoline derivativesA549, HepG2, K562, PC-3< 10[5]
Tetrazole-isoxazoline hybridsMDA-MB-231, A5491.22 - 3.62[6]

A key molecular target implicated in the biological activity of many bioactive small molecules, including those with anti-inflammatory and anticancer properties, is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.[7] The constitutive activation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and various types of cancer.

Small molecule inhibitors can disrupt the NF-κB signaling cascade at multiple points.[9] It is plausible that 4-arylcyclohexanone derivatives exert their therapeutic effects by inhibiting this critical pathway. A proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). By preventing IκB degradation, the NF-κB dimer is sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.

NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β, LPS IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB NFkB NF-κB (p50/p65) Proteasome->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Inhibitor This compound Inhibitor->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Gene_exp Pro-inflammatory & Pro-survival Gene Expression DNA->Gene_exp Initiates Transcription

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Conclusion

This compound is a compelling molecular entity with significant potential for drug discovery and development. Its synthesis is readily achievable through robust and scalable methods such as the Suzuki-Miyaura coupling. The broader class of 4-arylcyclohexanones has demonstrated promising biological activities, particularly in the realms of oncology and inflammation, likely mediated through the inhibition of the NF-κB signaling pathway. This technical guide provides a foundational understanding of this compound, intended to catalyze further research and development efforts. Future studies should focus on the detailed biological evaluation of this compound, including its efficacy in relevant disease models, pharmacokinetic profiling, and elucidation of its precise molecular mechanism of action.

References

  • BenchChem Technical Support Team. (2025). A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
  • Li, X., et al. (2020). Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. Bioorganic & Medicinal Chemistry, 28(15), 115587.
  • Kumar, A., et al. (2018). Synthesis of tetrazole–isoxazoline hybrids as a new class of tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 157, 107-116.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Shishodia, S., & Aggarwal, B. B. (2004). Nuclear factor-kappaB activation: a question of life and death. Journal of biochemistry and molecular biology, 37(6), 768-779.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071.
  • Baldwin, A. S., Jr. (2001). The NF-kappa B and I kappa B proteins: new discoveries and insights. Annual review of immunology, 19, 649–683.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • bioRxiv. (2025, May 16). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. Retrieved from [Link]

  • Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7643.
  • Wang, Y., et al. (2021). Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation. Bioorganic & Medicinal Chemistry Letters, 42, 128042.

Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of Ethoxyphenyl Cyclohexanones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Aryl Cyclohexanone Scaffold

The cyclohexanone ring is a prevalent motif in a vast array of natural products and synthetic compounds, serving as a versatile scaffold in organic synthesis. The introduction of an aryl substituent, such as an ethoxyphenyl group, significantly modulates the electronic and steric properties of the cyclohexanone core. This modification can influence biological activity by providing additional points of interaction with molecular targets and altering metabolic stability. The ethoxy group, in particular, can enhance lipophilicity and introduce specific hydrogen bonding capabilities, making ethoxyphenyl cyclohexanones attractive candidates for drug discovery programs.

This guide will explore the key physicochemical attributes of the three main positional isomers: 2-(ethoxyphenyl)cyclohexanone, 3-(ethoxyphenyl)cyclohexanone, and 4-(ethoxyphenyl)cyclohexanone.

Predicted Physical Properties

The physical properties of ethoxyphenyl cyclohexanones are influenced by the position of the ethoxyphenyl group on the cyclohexanone ring. While experimental data is limited, we can predict these properties based on trends observed in analogous compounds like methoxy- and phenylcyclohexanones.

Property2-(4-Ethoxyphenyl)cyclohexanone (Predicted)3-(4-Ethoxyphenyl)cyclohexanone (Predicted)4-(4-Ethoxyphenyl)cyclohexanone (Predicted)
Molecular Formula C₁₄H₁₈O₂C₁₄H₁₈O₂C₁₄H₁₈O₂
Molecular Weight 218.29 g/mol 218.29 g/mol 218.29 g/mol
Appearance Colorless to pale yellow oil or low-melting solidColorless to pale yellow oil or low-melting solidWhite to off-white solid
Boiling Point > 300 °C (estimated)> 300 °C (estimated)> 300 °C (estimated)
Melting Point < 25 °C (estimated)< 25 °C (estimated)40-60 °C (estimated)
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water.Soluble in common organic solvents. Insoluble in water.Soluble in common organic solvents. Insoluble in water.

Rationale for Predictions: The predictions are based on the known properties of similar compounds. For instance, 2-(4-methoxyphenyl)cyclohexanone is a known compound, and the addition of a methylene group in the ethoxy chain is expected to slightly increase the boiling point and lipophilicity.[1][2] The 4-substituted isomer is predicted to have a higher melting point due to the potential for greater crystalline packing symmetry compared to the 2- and 3-isomers.

Synthesis of Ethoxyphenyl Cyclohexanones

Several synthetic strategies can be employed to construct the ethoxyphenyl cyclohexanone scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Robinson Annulation

The Robinson annulation is a powerful and widely used method for the formation of six-membered rings.[3][4][5][6][7] This reaction involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. To synthesize a 4-(4-ethoxyphenyl)cyclohexenone, one could react a suitable ethoxyphenyl-substituted vinyl ketone with a cyclohexanone enolate or a related donor.

Experimental Protocol: Synthesis of 4-(4-Ethoxyphenyl)cyclohexenone via Robinson Annulation (General Procedure)

  • Enolate Formation: To a solution of cyclohexanone (1.0 eq.) in a suitable solvent (e.g., ethanol, THF), add a base such as sodium ethoxide or sodium hydroxide at room temperature.

  • Michael Addition: Slowly add 1-(4-ethoxyphenyl)prop-2-en-1-one (1.0 eq.) to the enolate solution and stir the mixture until the Michael addition is complete (monitored by TLC).

  • Aldol Condensation and Dehydration: Heat the reaction mixture to reflux to induce an intramolecular aldol condensation, followed by dehydration to yield the 4-(4-ethoxyphenyl)cyclohexenone.

  • Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The crude product is then purified by column chromatography.

Robinson_Annulation start Cyclohexanone Enolate + 4-Ethoxyphenyl Vinyl Ketone michael Michael Addition start->michael intermediate1 1,5-Diketone Intermediate michael->intermediate1 aldol Intramolecular Aldol Condensation intermediate1->aldol intermediate2 β-Hydroxy Ketone aldol->intermediate2 dehydration Dehydration intermediate2->dehydration product 4-(4-Ethoxyphenyl)cyclohexenone dehydration->product

Caption: General workflow for Robinson Annulation.

Michael Addition

A direct Michael addition of a cyclohexanone enolate to an ethoxyphenyl-substituted nitroalkene or other Michael acceptor can also be employed to synthesize 2-(ethoxyphenyl)cyclohexanones.[8][9][10][11][12]

Experimental Protocol: Synthesis of 2-(4-Ethoxyphenyl)cyclohexanone via Michael Addition (General Procedure)

  • Enolate Formation: Generate the enolate of cyclohexanone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an anhydrous solvent (e.g., THF) at low temperature (-78 °C).

  • Michael Addition: Add a solution of 1-ethoxy-4-(2-nitrovinyl)benzene (1.0 eq.) to the enolate solution and allow the reaction to proceed at low temperature.

  • Work-up and Purification: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) and extract the product. The resulting nitro compound can be further transformed to the desired ketone.

Michael_Addition start Cyclohexanone Enolate + Ethoxyphenyl-substituted Michael Acceptor addition Conjugate Addition start->addition intermediate Enolate Adduct addition->intermediate protonation Protonation intermediate->protonation product 2-(Ethoxyphenyl)cyclohexanone Derivative protonation->product

Caption: General workflow for Michael Addition.

Chemical Reactivity

The chemical reactivity of ethoxyphenyl cyclohexanones is dictated by the interplay of the ketone functionality and the aromatic ring.

Enolate Chemistry

Like other ketones, ethoxyphenyl cyclohexanones can be deprotonated at the α-carbon to form enolates. The regioselectivity of deprotonation in unsymmetrical derivatives (e.g., 2- and 3-substituted isomers) can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control).[13] These enolates are potent nucleophiles and can participate in a variety of C-C bond-forming reactions, including alkylations, aldol reactions, and Michael additions. The stereochemical outcome of these reactions is influenced by the conformational preferences of the cyclohexanone ring.[3][14]

Reactions of the Carbonyl Group

The carbonyl group undergoes typical ketone reactions:

  • Reduction: The ketone can be reduced to the corresponding cyclohexanol using various reducing agents such as sodium borohydride or lithium aluminum hydride.[15] The stereoselectivity of the reduction can be influenced by the steric bulk of the ethoxyphenyl substituent.

  • Oxidation: Baeyer-Villiger oxidation can be used to convert the cyclohexanone into a caprolactone derivative.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent can yield the corresponding cyclohexylamine.[16]

Reactions involving the Aromatic Ring

The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The ethoxy group is an ortho-, para-directing activator, influencing the position of substitution.

Spectroscopic Characterization

The structural elucidation of ethoxyphenyl cyclohexanones relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.0 ppm). The aromatic protons will appear in the range of 6.8-7.5 ppm, with splitting patterns dependent on the substitution. The cyclohexanone protons will resonate in the upfield region (1.5-3.0 ppm), with complex multiplets due to diastereotopicity and spin-spin coupling.[17][18][19][20]

  • ¹³C NMR: The carbonyl carbon will give a characteristic signal in the downfield region (200-215 ppm). The aromatic carbons will appear between 110 and 160 ppm. The carbons of the ethoxy group and the cyclohexanone ring will resonate in the upfield region.[17][18]

Predicted ¹H NMR Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2d2HAromatic (ortho to OEt)
~6.9d2HAromatic (meta to OEt)
~4.0q2H-OCH₂CH₃
~2.9m1HCH-Ar
~2.5-2.2m4Hα-CH₂
~2.0-1.7m4Hβ-CH₂
~1.4t3H-OCH₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically appearing around 1715 cm⁻¹.[21][22][23][24] Other characteristic bands will include C-H stretching vibrations of the aromatic and aliphatic protons (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 and 1500 cm⁻¹), and C-O stretching of the ether linkage (around 1250 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). Fragmentation patterns will likely involve cleavage of the ethoxy group, loss of ethene from the ethoxy group, and fragmentation of the cyclohexanone ring. Common fragments would include those corresponding to the ethoxyphenyl cation and characteristic losses from the cyclohexanone ring.[19]

Analytical Methodologies

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques for the analysis of ethoxyphenyl cyclohexanones.

  • HPLC: Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a suitable method for purity determination and quantification. UV detection at a wavelength corresponding to the absorbance maximum of the ethoxyphenyl chromophore (around 225 nm and 275 nm) would be appropriate.

  • GC-MS: GC-MS is a powerful tool for separation and identification. A non-polar or medium-polarity capillary column would be suitable for separating the isomers. The mass spectrometer provides structural information for identification.

Experimental Protocol: GC-MS Analysis of Ethoxyphenyl Cyclohexanones (General Procedure)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Analytical_Workflow sample Ethoxyphenyl Cyclohexanone Sample hplc HPLC Analysis (Purity, Quantification) sample->hplc gcms GC-MS Analysis (Separation, Identification) sample->gcms data Data Analysis hplc->data gcms->data report Characterization Report data->report

Caption: General analytical workflow for ethoxyphenyl cyclohexanones.

Conclusion

Ethoxyphenyl cyclohexanones represent a promising class of molecules with diverse potential applications. This technical guide has provided a comprehensive overview of their predicted physical properties, established synthetic routes, expected chemical reactivity, and appropriate analytical characterization methods. While a lack of specific experimental data necessitates a predictive approach for some properties, the information presented herein, based on well-understood principles of organic chemistry and data from analogous structures, provides a solid foundation for researchers and scientists working with these compounds. Further experimental investigation is warranted to fully elucidate the specific characteristics of each isomer and unlock their full potential in various scientific domains.

References

  • Robinson, R. (1935). A synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1079-1083.
  • Heathcock, C. H., et al. (1984). Stereochemistry of the Robinson annulation. The Journal of Organic Chemistry, 49(18), 3264-3273.
  • Master Organic Chemistry. (2018). The Robinson Annulation. [Link]

  • NROChemistry. Robinson Annulation. [Link]

  • Organic Chemistry Portal. Robinson Annulation. [Link]

  • Wikipedia. Robinson annulation. [Link]

  • MDPI. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. [Link]

  • PubChem. 2-(4-Methoxyphenyl)cyclohexanone. [Link]

  • University of Wisconsin-Madison. Approximating Proton NMR Chemical Shifts. [Link]

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023). [Link]

  • BMRB. Cyclohexanone. [Link]

  • Bachmann, W. E., & Fornefeld, E. J. (1950). Reactions of 2-Arylcyclohexanones. V. 1-Phenylcyclohexaneethylamine, 1-Methyl-9-phenyl-Δ7-hexahydroindole and Related Compounds. Journal of the American Chemical Society, 72(12), 5529–5533.
  • Wikipedia. Michael reaction. [Link]

  • YouTube. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone. [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]

  • ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

  • ChemSynthesis. 2-(4-methoxyphenyl)cyclohexanone. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1972). Preparation and properties of a series of alkyl-4,4-dimethylcyclohexa-2,5-dienones, and related cyclohexenones and cyclohexanones. [Link]

  • YouTube. (2024). Stereochemistry for the Michael addition of cyclohexanone. [Link]

  • Horning, E. C., Horning, M. G., Fish, M. S., & Rutenberg, M. W. (1948). 4-Arylcyclohexanones. Journal of the American Chemical Society, 70(8), 2941–2942.
  • PubChem. 2-(4-Methoxybenzylidene)cyclohexanone. [Link]

  • PubChem. 4-Phenylcyclohexanone. [Link]

  • PubChem. 2,6-Bis(4-methoxybenzylidene)cyclohexanone. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Homi Bhabha National Institute. (2018). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. [Link]

  • NIST WebBook. Cyclohexanone. [Link]

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430.
  • Ciufolini, M. A., & Braun, N. A. (2007). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic letters, 9(15), 2843–2846.
  • ResearchGate. (2022). Michael addition reaction of cyclohexanone and acetophenone to substituted nitroalkene. [Link]

  • Fvs. Reduction Of Cyclohexanone. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(4-Hydroxyphenyl) Cyclohexanone in Advanced Chemical Synthesis. [Link]

  • IRO Group Inc. Cyclohexanone. [Link]

  • Reddit. (2024). How many signals does cyclohexanone have in HNMR?? I need help. [Link]

  • Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. [Link]

  • Organic Chemistry Portal. Cyclohexanone synthesis. [Link]

  • Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone. [Link]

  • ResearchGate. (2018). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). [Link]

  • MDPI. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of 4-Aryl-Cyclohexanones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-aryl-cyclohexanone structural motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in the development of novel therapeutics.[1] Its prevalence in a wide array of biologically active compounds, from analgesics to anticancer agents, underscores the significance of understanding its discovery and synthetic evolution. This guide provides a comprehensive overview of the key literature, foundational synthetic methodologies, and the scientific rationale behind the various approaches to constructing this versatile chemical entity.

Part 1: The Genesis of a Privileged Scaffold: Early Discoveries and Synthetic Strategies

The journey into the world of 4-aryl-cyclohexanones was largely driven by the pursuit of new therapeutic agents. Early explorations into phenylcyclohexylamine analogs led to the unexpected discovery of analgesic properties in this class of compounds.[2] This finding spurred further investigation into the structure-activity relationships (SAR), with a focus on modifications of the aryl ring and the cyclohexanone core.[2][3][4]

One of the earliest and most enduring methods for the synthesis of cyclohexenone rings, a direct precursor to cyclohexanones, is the Robinson annulation . Discovered by Robert Robinson in 1935, this powerful reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[1][5] This method provides a straightforward route to creating a six-membered ring with the formation of three new carbon-carbon bonds.[5]

Foundational Synthetic Approach: The Robinson Annulation

The Robinson annulation remains a cornerstone for the construction of 6-membered ring compounds.[5] The general workflow for synthesizing 4-aryl-cyclohexenone derivatives via this method is depicted below.[1]

Caption: Biocatalytic desymmetrization for the synthesis of chiral 4-aryl-cyclohexanones.

Part 3: Biological Significance and Therapeutic Potential

The 4-aryl-cyclohexanone scaffold is a privileged structure in medicinal chemistry due to its broad spectrum of biological activities. [1]Derivatives have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents. [1] Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 4-aryl-cyclohexanone derivatives against various cancer cell lines. [1]The mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. [1] Proposed Mechanism of NF-κB Inhibition

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Arylcyclohexanone 4-Arylcyclohexanone Derivative Arylcyclohexanone->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_nuc->Gene_Expression Promotes

Caption: Proposed mechanism of NF-κB inhibition by 4-arylcyclohexanone derivatives. [1] Analgesic Properties

As previously mentioned, the discovery of analgesic activity in 4-amino-4-arylcyclohexanones was a pivotal moment in the history of this compound class. [2]Structure-activity relationship studies revealed that the nature and position of substituents on the aromatic ring significantly influence the analgesic potency. [2]Certain derivatives have demonstrated potency comparable to morphine. [2]Furthermore, some m-hydroxyphenyl derivatives have shown narcotic antagonist activity. [3] Quantitative Biological Data

The therapeutic potential of 4-aryl-cyclohexanone derivatives is supported by quantitative data from various biological assays.

Compound ClassAssayKey FindingsReference
4-Aryl-cyclohexanonesAnticancer (Cytotoxicity)Numerous derivatives exhibit significant cytotoxic effects against a variety of cancer cell lines.[1]
4-Amino-4-arylcyclohexanonesAnalgesic (in vivo)Potency sensitive to aryl ring substitution; some compounds showed 50% the potency of morphine.[2]
m-Hydroxy-4-aryl-4-(dimethylamino)cyclohexan-1-onesNarcotic AntagonistA number of these derivatives show narcotic antagonist activity.[3]
4-Aryl-cyclohexanonesAntimicrobial (MIC)Derivatives have shown promise as antimicrobial agents.[1]
Part 4: Conclusion and Future Directions

The 4-aryl-cyclohexanone scaffold has a rich history rooted in the quest for novel therapeutics. From the foundational Robinson annulation to modern asymmetric and cascade methodologies, the synthetic toolbox for accessing these valuable compounds has expanded significantly. The diverse biological activities exhibited by this class of molecules, including anticancer, anti-inflammatory, and analgesic properties, ensure their continued relevance in drug discovery and development. Future research will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as the exploration of novel biological targets for this versatile and privileged structural motif.

References

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. Retrieved from [Link]

  • Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346. Retrieved from [Link]

  • Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Robinson annulation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Catalytic asymmetric β-arylation of cyclohexanone. (n.d.). ResearchGate. Retrieved from [Link]

  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-Aryl Ketones. (2014). ACS Publications. Retrieved from [Link]

  • Robinson Annulation. (n.d.). NROChemistry. Retrieved from [Link]

  • Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Michael addition reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (n.d.). MDPI. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 4-(4-Ethoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

Introduction and Molecular Identity

4-(4-Ethoxyphenyl)cyclohexanone is a disubstituted cyclic ketone. Its structure is characterized by a cyclohexanone ring substituted at the 4-position with a para-ethoxyphenyl group. This unique combination of a polar ketone, a rigid cyclic aliphatic core, and an aromatic ether moiety makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. Accurate spectroscopic characterization is paramount for confirming its identity and purity.

Chemical Identity:

  • IUPAC Name: 4-(4-ethoxyphenyl)cyclohexan-1-one

  • Molecular Formula: C₁₄H₁₈O₂

  • Molecular Weight: 218.29 g/mol

  • CAS Number: 163671-48-5

  • Physical Form: White to off-white solid.[1]

Caption: Molecular Structure of this compound.

General Spectroscopic Analysis Workflow

The characterization of this compound involves a multi-technique approach to ensure comprehensive structural elucidation. The logical flow of analysis is designed to provide orthogonal data, where each technique validates and complements the others.

Spectroscopy_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Proton & Carbon Environment Data NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Final Structural Confirmation & Purity Assessment NMR_Data->Final IR_Data->Final MS_Data->Final

Caption: General workflow for the spectroscopic characterization.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer at room temperature.

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phasing, and baseline correction.

Predicted Spectrum Analysis

The structure suggests several distinct proton signals:

  • Aromatic Protons: The para-disubstituted benzene ring will exhibit an AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-donating ethoxy group (H-b) will be shielded and appear upfield compared to the protons ortho to the cyclohexyl ring (H-a).

  • Cyclohexanone Protons: Due to the chair conformation and anisotropic effects of the carbonyl and phenyl rings, the axial and equatorial protons will have different chemical shifts. Protons alpha to the carbonyl (H-d, H-e) will be the most deshielded of the aliphatic protons. The proton at the C4 position (H-c), being a benzylic methine, will also be significantly deshielded.

  • Ethoxy Protons: The ethoxy group will show a characteristic quartet for the methylene protons (H-f) coupled to the methyl protons, and a triplet for the methyl protons (H-g) coupled to the methylene protons.[2]

Predicted ¹H NMR Data Summary
LabelPositionPredicted Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-aAr-H (ortho to cyclohexyl)7.10 - 7.25Doublet (d)2H~8.5Deshielded by proximity to the cyclohexyl group.
H-bAr-H (ortho to -OEt)6.80 - 6.95Doublet (d)2H~8.5Shielded by the electron-donating ethoxy group.[3]
H-f-O-CH₂ -CH₃3.95 - 4.10Quartet (q)2H~7.0Deshielded by the adjacent oxygen atom.[2]
H-cCyclohexyl C4-H2.80 - 3.00Multiplet (m)1H-Benzylic proton, deshielded by the aromatic ring.
H-d,eCyclohexyl C2,C6-H2.20 - 2.60Multiplet (m)4H-Protons alpha to the carbonyl group are deshielded.
H-g-O-CH₂-CH₃ 1.35 - 1.50Triplet (t)3H~7.0Standard alkyl proton shift.
H-h,iCyclohexyl C3,C5-H1.80 - 2.10Multiplet (m)4H-Standard aliphatic protons on the cyclohexyl ring.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or higher) NMR spectrometer. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Spectrum Analysis

Due to symmetry, fewer than 14 carbon signals are expected.

  • Carbonyl Carbon: The ketone carbonyl carbon (C=O) will be the most deshielded signal, appearing far downfield.[4][5]

  • Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon attached to the oxygen (C-j) and the carbon attached to the cyclohexyl ring (C-k) will be distinct. The two sets of equivalent CH carbons (C-l, C-m) will also give separate signals.

  • Ethoxy Carbons: The methylene carbon (-O-CH₂) will be deshielded by the oxygen, while the methyl (-CH₃) carbon will appear in the typical upfield alkyl region.[4]

  • Cyclohexanone Carbons: The carbon bearing the phenyl group (C-o) and the carbons alpha to the carbonyl (C-n) will be the most downfield of the aliphatic signals. The carbons beta to the carbonyl (C-p) will be further upfield.

Predicted ¹³C NMR Data Summary
LabelPositionPredicted Shift (δ, ppm)Rationale
C-qC =O208 - 212Ketone carbonyl carbon, highly deshielded.[6][7]
C-jAr-C -O157 - 160Aromatic carbon attached to electronegative oxygen.
C-kAr-C -Cyclohexyl135 - 138Quaternary aromatic carbon.
C-lAr-C H (ortho to cyclohexyl)127 - 129Aromatic methine carbon.
C-mAr-C H (ortho to -OEt)114 - 116Aromatic methine shielded by the ethoxy group.
C-r-O-CH₂ -CH₃62 - 65Methylene carbon deshielded by oxygen.[2]
C-nCyclohexyl C 2, C 640 - 43Alpha-carbon to the carbonyl group.[8]
C-oCyclohexyl C 443 - 46Benzylic carbon.
C-pCyclohexyl C 3, C 533 - 36Beta-carbon to the carbonyl group.
C-s-O-CH₂-CH₃ 14 - 16Standard alkyl methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, run the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.

Predicted Spectrum Analysis
  • C=O Stretch: A strong, sharp absorption characteristic of a cyclic ketone is expected. For a six-membered ring, this typically appears around 1715 cm⁻¹.[1][9]

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic (sp³) C-H stretches will appear just below 3000 cm⁻¹.[10][11]

  • C=C Stretches: Aromatic ring C=C stretching vibrations will produce several peaks in the 1600-1450 cm⁻¹ region.[12][13]

  • C-O Stretches: Two C-O stretching bands are expected. The aryl-alkyl ether will show a strong, asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[14][15]

  • Out-of-Plane Bending: A strong band between 800-850 cm⁻¹ is expected, characteristic of para-disubstitution on a benzene ring.[12]

Predicted IR Data Summary
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3030MediumC-H StretchAromatic
2950 - 2850Medium-StrongC-H StretchAliphatic (Cyclohexyl, Ethyl)
~1715Strong, SharpC=O StretchKetone (Cyclic)[1][9][16]
~1610, ~1510MediumC=C StretchAromatic Ring[10][13]
~1250StrongAsymmetric C-O-C StretchAryl-Alkyl Ether[15]
~1040MediumSymmetric C-O-C StretchAryl-Alkyl Ether[15]
800 - 850StrongC-H Out-of-Plane Bend1,4-Disubstituted Aromatic[12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern upon ionization.

Experimental Protocol
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Record the mass-to-charge ratio (m/z) of the ions.

Predicted Fragmentation Analysis

The molecular ion ([M]⁺•) is expected at m/z 218. Aromatic ethers typically show a prominent molecular ion peak due to the stability of the benzene ring.[17] Key fragmentation pathways are predicted to be:

  • Alpha-Cleavage (Ketone): Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation for cyclic ketones, often leading to a base peak at m/z 55.[18][19]

  • Benzylic Cleavage: Cleavage of the C-C bond between the two rings is favorable, but less common as a primary fragmentation than cleavage at the ether linkage.

  • Ether Fragmentation: The most significant fragmentation for aromatic ethers is often cleavage of the bond beta to the aromatic ring.[17][20] This would involve the loss of an ethyl radical (•CH₂CH₃, 29 Da) to give a fragment at m/z 189, followed by loss of CO (28 Da) to yield m/z 161. Another key fragmentation is cleavage at the O-CH₂ bond to generate a stable phenoxy radical or cation. A common rearrangement for aromatic ethers with alkyl chains involves hydrogen migration, leading to a fragment at m/z 94, corresponding to a phenol radical cation.[17][20]

Fragmentation cluster_path1 Ether Fragmentation cluster_path2 Ring Fragmentation cluster_path3 Cyclohexanone Fragmentation M [C₁₄H₁₈O₂]⁺• m/z = 218 (Molecular Ion) F189 [M - C₂H₅]⁺ m/z = 189 M->F189 - •C₂H₅ F121 [C₈H₉O]⁺ m/z = 121 M->F121 Benzylic Cleavage F55 [C₃H₃O]⁺ m/z = 55 (Base Peak) M->F55 Retro-Diels-Alder & α-Cleavage F161 [M - C₂H₅ - CO]⁺ m/z = 161 F189->F161 - CO F93 [C₇H₉]⁺ m/z = 93 F121->F93 - CO

Caption: Predicted major fragmentation pathways for this compound.

Predicted Mass Spectrum Data Summary
m/zPredicted Relative AbundanceProposed Fragment Identity
218Moderate[M]⁺• (Molecular Ion)
189Low[M - •C₂H₅]⁺
121High[HOC₆H₄CHCH₂]⁺ or similar benzylic fragment
94Moderate[HOC₆H₅]⁺• (Phenol radical cation via rearrangement)
55High (Base Peak)[C₃H₃O]⁺ (from cyclohexanone ring fragmentation)[19]

Conclusion

The spectroscopic profile of this compound is dictated by its constituent functional groups. The ¹H and ¹³C NMR spectra are expected to clearly resolve the signals of the p-disubstituted aromatic ring, the ethoxy group, and the distinct protons and carbons of the cyclohexanone ring. The IR spectrum will be dominated by a strong carbonyl absorption around 1715 cm⁻¹ and characteristic bands for the aryl-alkyl ether linkage. Finally, mass spectrometry should confirm the molecular weight of 218 g/mol and display a fragmentation pattern indicative of both the aromatic ether and cyclic ketone moieties, with a likely base peak at m/z 55. This guide provides a robust, predictive framework for the analysis and confirmation of this compound.

References

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Proprep. Available at: [Link]

  • Infrared spectra of aromatic rings. (n.d.). University of Calgary. Available at: [Link]

  • Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. Available at: [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry & Biochemistry. Available at: [Link]

  • MASS SPECTRUM OF ETHERS. (2015, July 2). Organic Spectroscopy International. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Scribd. Available at: [Link]

  • GCMS Section 6.13. (n.d.). Whitman College. Available at: [Link]

  • The C-O Bond III: Ethers By a Knockout. (2017, May 1). Spectroscopy Online. Available at: [Link]

  • GCMS Section 6.11.2. (n.d.). Whitman College. Available at: [Link]

  • IR Spectrum Of Cyclohexanone. (n.d.). Bartleby.com. Available at: [Link]

  • Chemical shifts of carbon atoms in the 13 C NMR spectra for... (n.d.). ResearchGate. Available at: [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University. Available at: [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Available at: [Link]

  • interpreting C-13 NMR spectra. (n.d.). Chemguide. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities. (2010, April 16). Organometallics. Available at: [Link]

  • bmse000405 Cyclohexanone at BMRB. (n.d.). BMRB. Available at: [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Vancouver Island University. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison. Available at: [Link]

Sources

The Cyclohexanone Core: A Privileged Scaffold in Modern Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The substituted cyclohexanone motif, a six-membered carbocyclic ring bearing a ketone functionality and various substituents, stands as a cornerstone in contemporary chemical and biomedical research. Its prevalence in a vast array of natural products and synthetic molecules with significant biological activities has cemented its status as a "privileged scaffold". This guide provides a comprehensive overview of the primary research applications for substituted cyclohexanones, delving into the synthetic strategies, mechanistic insights, and therapeutic potential that make this chemical entity a focal point of innovation in drug discovery, materials science, and synthetic chemistry.

The Architectural Versatility of the Cyclohexanone Scaffold

The utility of the cyclohexanone ring stems from its unique combination of reactivity and conformational properties. The ketone group serves as a versatile handle for a wide range of chemical transformations, including enolate formation, nucleophilic additions, and rearrangements, allowing for the introduction of diverse functional groups.[1][2] Furthermore, the cyclohexane ring can adopt various chair and boat conformations, which, when influenced by substituents, allows for precise three-dimensional positioning of functional groups to interact with biological targets.[3] This conformational pre-organization can reduce the entropic penalty upon binding, potentially leading to higher affinity and selectivity for target proteins.[3]

Substituted Cyclohexanones in the Vanguard of Drug Discovery

The cyclohexanone scaffold is a recurring motif in a multitude of FDA-approved drugs and clinical candidates.[4] Its ability to serve as a bioisostere for other cyclic systems, such as phenyl or furanose rings, provides a strategic advantage in modulating pharmacokinetic and pharmacodynamic properties.[3]

Anticancer Therapeutics

A significant body of research highlights the potential of substituted cyclohexanones as potent anticancer agents.[5][6][7] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

For instance, 4-arylcyclohexanone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[5] The presence of the aryl group at the 4-position is often crucial for activity, with different substituents on the aromatic ring fine-tuning the potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
4-ArylcyclohexanonesVariousVaries[5]
Cyclohexenone DerivativesVariousVaries[7][8]
Cyclohexane-1,3-dione DerivativesNSCLCVaries[9]

Featured Application: Inhibition of c-Met in Non-Small Cell Lung Cancer (NSCLC)

Recent studies have explored cyclohexane-1,3-dione derivatives as potential inhibitors of the c-Met receptor tyrosine kinase, a key target in NSCLC therapy.[9] Quantitative structure-activity relationship (QSAR) modeling has been employed to design and optimize these compounds for enhanced inhibitory activity.[9]

Experimental Workflow: Synthesis of Bioactive 4-Arylcyclohexanones via Robinson Annulation

The Robinson annulation is a classic and robust method for the synthesis of substituted cyclohexenones, which can be readily reduced to the corresponding cyclohexanones.[4][5] This reaction involves a Michael addition followed by an intramolecular aldol condensation.

G cluster_0 Robinson Annulation Starting Materials Aryl Acetaldehyde & Methyl Vinyl Ketone Michael Addition Michael Addition Starting Materials->Michael Addition Intermediate1 1,5-Diketone Intermediate Michael Addition->Intermediate1 Aldol Condensation Intramolecular Aldol Condensation Intermediate1->Aldol Condensation Intermediate2 β-Hydroxy Ketone Intermediate Aldol Condensation->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product 4-Arylcyclohexenone Dehydration->Product

Caption: General workflow for the synthesis of 4-arylcyclohexenone derivatives.

Step-by-Step Protocol:

  • Michael Addition: An aryl acetaldehyde is reacted with methyl vinyl ketone in the presence of a base (e.g., sodium hydroxide) to form a 1,5-diketone intermediate. The base facilitates the formation of an enolate from the acetaldehyde, which then acts as the Michael donor.

  • Intramolecular Aldol Condensation: The 1,5-diketone is then treated with a stronger base (e.g., sodium ethoxide) to promote an intramolecular aldol condensation, forming a β-hydroxy ketone intermediate.

  • Dehydration: The β-hydroxy ketone is subsequently dehydrated, often under acidic or basic conditions with heating, to yield the final 4-arylcyclohexenone product.

  • Reduction (Optional): The resulting cyclohexenone can be reduced to the corresponding saturated cyclohexanone using standard methods such as catalytic hydrogenation (e.g., H2, Pd/C).

Self-Validation: The structure and purity of the synthesized compounds are confirmed using a combination of spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and chromatography (TLC, HPLC). The final product should exhibit the expected spectral data and a high degree of purity before being used in biological assays.

Antimicrobial Agents

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Substituted cyclohexanones have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[10][11] Piperazine-substituted cyclohexanone derivatives, in particular, have demonstrated notable antimicrobial properties.[10][11]

Compound ClassMicroorganismMIC (µg/mL)Reference
Piperazine-Substituted CyclohexanonesBacillus megaterium, Staphylococcus aureus, Escherichia coli, Serratia marcescens, Aspergillus niger, Anrobacter awamoriVaries[10][11]
4-ArylcyclohexanonesVariousVaries[5]

The mechanism of action for these compounds is believed to involve disruption of the microbial cell membrane or inhibition of essential enzymes. The lipophilicity and electronic properties of the substituents on the cyclohexanone and piperazine rings play a critical role in their antimicrobial potency.

Anti-inflammatory and Analgesic Applications

Cyclohexanone derivatives are also being investigated for their potential as anti-inflammatory drugs and analgesics.[1] The cyclohexyl moiety is a structural component of some existing therapeutic agents in this class.[1] The development of novel cyclohexanone-based compounds offers the potential for improved efficacy and reduced side effects compared to current treatments. For example, the well-known anesthetic ketamine is a cyclohexanone derivative.[12]

A Keystone in Natural Product Synthesis

Optically active substituted cyclohexanones are invaluable chiral building blocks for the total synthesis of complex natural products.[13][14][15] Many biologically active natural products contain a cyclohexane or cyclohexenone core, and the ability to synthesize these motifs with high stereocontrol is crucial for their preparation.[6][14]

Asymmetric Synthesis Strategies:

The development of asymmetric methods to access enantiomerically pure cyclohexanones has been a major focus of synthetic organic chemistry.[16][17][18][19][20] These strategies include:

  • Enzymatic Transformations: Biocatalytic approaches, such as the use of ene-reductases, allow for the highly enantioselective synthesis of chiral cyclohexanones.[18][21]

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries attached to the cyclohexanone precursor or chiral catalysts can direct the stereochemical outcome of reactions.[13][16][17]

  • Asymmetric Isomerization: The enantioselective isomerization of β,γ-unsaturated cyclohexenones to their α,β-unsaturated counterparts using chiral diamine catalysts provides an elegant route to chiral cyclohexenones.[16][17]

Logical Relationship: From Achiral Starting Materials to Chiral Products

The asymmetric synthesis of chiral cyclohexanones often involves the desymmetrization of prochiral starting materials.

G cluster_1 Asymmetric Synthesis of Chiral Cyclohexanones Prochiral Substrate Prochiral Cyclohexadienone Asymmetric Transformation Enantioselective Transformation (e.g., Ene-Reductase) Prochiral Substrate->Asymmetric Transformation Chiral Product Chiral Cyclohexenone Asymmetric Transformation->Chiral Product

Sources

Safety and handling information for 4-(4-Ethoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-(4-Ethoxyphenyl)cyclohexanone

Authored by: Your Senior Application Scientist

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of this compound (CAS No. 163671-48-5). The guidance herein is synthesized from established safety principles and data from structurally related compounds, including the parent molecule, cyclohexanone, to ensure a robust and precautionary approach for researchers, scientists, and drug development professionals.

Section 1: Compound Identification and Physicochemical Profile

This compound is a substituted aromatic cyclohexanone derivative. While comprehensive experimental data for this specific molecule is not widely published, its structural characteristics allow for a scientifically grounded estimation of its properties and hazards by referencing the well-documented parent compound, cyclohexanone, and the solid analogue, 4-phenylcyclohexanone.

1.1. Chemical Identity

Identifier Value Source
IUPAC Name 4-(4-Ethoxyphenyl)cyclohexan-1-one -
CAS Number 163671-48-5
Molecular Formula C₁₄H₁₈O₂
Molecular Weight 218.3 g/mol
Canonical SMILES CCOC1=CC=C(C=C1)C2CCC(=O)CC2 -

| InChI Code | 1S/C14H18O2/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h5-6,9-11H,2-4,7-8H2,1H3 | |

1.2. Estimated Physicochemical Properties

The properties below are estimated based on the known characteristics of cyclohexanone and 4-phenylcyclohexanone. The addition of the ethoxyphenyl group is expected to increase the melting point and boiling point significantly compared to the parent cyclohexanone.

PropertyEstimated ValueRationale & Key References
Appearance White to off-white crystalline powder.Based on the physical form of the closely related 4-phenylcyclohexanone[1].
Melting Point > 70 °CThe melting point of 4-phenylcyclohexanone is 73-77 °C. The ethoxy group is unlikely to lower this significantly[1].
Boiling Point > 160 °C at reduced pressureThe boiling point of 4-phenylcyclohexanone is 158-160 °C at 16 mmHg. The target compound will be higher[1].
Solubility Likely soluble in organic solvents like chloroform and methanol.Based on solubility data for 4-phenylcyclohexanone[1]. Expected to have low water solubility.

Section 2: Hazard Identification and GHS Classification

A definitive GHS classification for this compound is not available. Therefore, a precautionary classification is derived by analogy from cyclohexanone and reported data on 4-phenylcyclohexanone. This compound should be treated with care, assuming it presents similar or greater hazards than its analogues.

2.1. Precautionary GHS Classification

Hazard ClassHazard StatementSignal WordPictogram
Skin Corrosion/Irritation H315: Causes skin irritation.Warning GHS07
Serious Eye Damage/Irritation H319: Causes serious eye irritation.Warning GHS07
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.Warning GHS07

Causality Note: The hazards are based on the core cyclohexanone structure, which is a known irritant to the skin, eyes, and respiratory system.[2][3][4][5] While the solid nature of the ethoxyphenyl derivative may reduce vapor inhalation risk at room temperature compared to liquid cyclohexanone, dust or aerosol generation during handling can still lead to respiratory irritation.

2.2. Summary of Potential Health Effects

  • Eye Contact: May cause serious irritation, redness, and pain.[2][5]

  • Skin Contact: May cause skin irritation, redness, and dryness upon prolonged contact.[2]

  • Inhalation: Inhalation of dust or powder may irritate the nose, throat, and respiratory tract.[6][7]

  • Ingestion: Harmful if swallowed. While specific data is absent, cyclohexanone is harmful if swallowed, causing potential CNS effects.[2][3][8]

Section 3: Risk Mitigation and Safe Handling Protocols

A systematic approach to risk management is essential. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

3.1. Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the material within a properly functioning chemical fume hood. This is critical for weighing, transferring, and preparing solutions.

  • Causality: A fume hood prevents the inhalation of fine particulates and potential vapors, which is the most likely route of exposure for a crystalline solid.[3][9] Use of explosion-proof ventilation is a best practice derived from the flammable nature of cyclohexanone vapors, which could be relevant if the compound is heated.[2][10]

3.2. Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment. The following diagram outlines the decision-making process for appropriate PPE selection.

PPE_Workflow cluster_ppe PPE Selection Workflow for this compound start Start: Task Assessment task Handling solid compound at room temperature? start->task weighing Weighing / Transferring Powder task->weighing Yes solution Working with Solutions task->solution No ppe_base Mandatory Base PPE: - Lab Coat - Closed-toe Shoes ppe_eyes Eye Protection: ANSI Z87.1-rated Safety Glasses with side shields (minimum) ppe_gloves Hand Protection: Nitrile Gloves ppe_resp Respiratory Protection: Use in Chemical Fume Hood. If not possible, consult EHS for respirator fit-testing (e.g., N95). weighing->ppe_resp heating Heating or Aerosolizing? solution->heating heating->ppe_eyes No ppe_goggles Upgrade to Chemical Splash Goggles heating->ppe_goggles Yes

Caption: PPE selection workflow based on the experimental task.

  • Eye Protection: Chemical safety glasses with side shields are the minimum requirement. If there is a splash hazard (e.g., working with solutions), chemical splash goggles are required.[9]

  • Hand Protection: Nitrile gloves are appropriate for handling the solid and solutions. Change gloves immediately if they become contaminated.[9]

  • Skin and Body Protection: A standard laboratory coat and closed-toe shoes are mandatory.[11]

3.3. Handling and Storage Procedures

  • Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2][3]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Keep away from strong oxidizing agents, as these are incompatible with the cyclohexanone moiety.[6][13]

  • Static Discharge: While the compound is a solid, cyclohexanone vapors can be flammable. When handling large quantities or solutions, ensure containers and equipment are properly grounded and bonded to prevent static discharge.[9][10]

Section 4: Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

4.1. First-Aid Measures

Exposure RouteProtocolSource
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

4.2. Accidental Release Measures

The following workflow provides a logical sequence for responding to a laboratory-scale spill.

Spill_Response cluster_spill Laboratory Spill Response Protocol start Spill Occurs alert Alert personnel in the immediate area start->alert evacuate Evacuate if spill is large or ventilation is poor alert->evacuate Assess Severity ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Contain the spill ppe->contain cleanup For solid: Carefully sweep or scoop up material. Avoid generating dust. For liquid solution: Cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand). contain->cleanup collect Collect residue into a sealed, labeled container for hazardous waste cleanup->collect decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water collect->decontaminate dispose Dispose of waste through EHS-approved channels decontaminate->dispose

Caption: Step-by-step workflow for responding to an accidental release.

  • Key Principles: Avoid generating dust when cleaning up the solid.[13] Use non-sparking tools if there is any fire risk.[9][10] Ensure adequate ventilation during cleanup.[6]

Section 5: Fire-Fighting and Disposal

5.1. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][6]

  • Specific Hazards: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂).[13] As with cyclohexanone, containers may explode if heated.[6]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][13]

5.2. Disposal Considerations Disposal of this compound and its containers must be conducted in accordance with all federal, state, and local environmental regulations.

  • Procedure: Contact a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.[2][11] Contaminated packaging should be treated as hazardous waste.

Section 6: Toxicological Information

No specific toxicological studies have been performed on this compound. The information below is based on the profile of cyclohexanone.

  • Acute Toxicity: Cyclohexanone exhibits low to moderate acute toxicity via oral, dermal, and inhalation routes.[14][15] The oral LD50 in rats is approximately 1534 mg/kg.[2]

  • Irritation: It is a confirmed skin and serious eye irritant.[2][14]

  • Sensitization: Cyclohexanone is not considered a skin sensitizer.[14]

  • Carcinogenicity & Mutagenicity: The majority of evidence indicates that cyclohexanone is not genotoxic or carcinogenic.[14][15]

This guide provides a framework for the safe handling of this compound based on the best available data from analogous structures. It is imperative for all personnel to review this information and their institution's specific safety policies before commencing work.

References

  • Safety Data Sheet for Cyclohexanone. Sigma-Aldrich.

  • Safety First: Handling and Storage of Cyclohexanone. NINGBO INNO PHARMCHEM CO.,LTD.

  • SAFETY DATA SHEET CYCLOHEXANONE LRG. Chemical Suppliers.

  • Understanding the Specifications and Storage of Electronic Grade Cyclohexanone. NINGBO INNO PHARMCHEM CO.,LTD.

  • SAFETY DATA SHEET - Cyclohexanone. RCI Labscan Limited.

  • SAFETY DATA SHEET - Cyclohexanone. Sigma-Aldrich (MilliporeSigma).

  • Cyclohexanone - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • SAFETY DATA SHEET - 4-Ethoxyphenyl trans-4-Propylcyclohexanecarboxylate. TCI Chemicals.

  • SAFETY DATA SHEET - 4-Phenylcyclohexanone. Fisher Scientific.

  • SAFETY DATA SHEET - Cyclohexanone. Aldrich (Sigma-Aldrich).

  • Reassessment of Thress Exemptions from the Requirement of a Tolerance for Cyclohexane and Cyclohexanone. U.S. Environmental Protection Agency (EPA).

  • 4-Phenylcyclohexanone Properties. ChemicalBook.

  • GHS SAFETY DATA SHEET Cyclohexanone. Taiwan Prosperity Chemical Corporation.

  • CYCLOHEXANONE CAS N°: 108-94-1. European Chemicals Agency (ECHA).

  • Safety data sheet for Cyclohexanone. Hammond Chemicals Limited.

  • Provisional Peer-Reviewed Toxicity Values for Cyclohexanone (CASRN 108-94-1). U.S. Environmental Protection Agency (EPA).

  • Cyclohexanone, 2-(p-ethoxybenzylamino)-2-phenyl-, hydrochloride. PubChem, National Center for Biotechnology Information.

  • This compound. Sigma-Aldrich.

  • 4-Phenylcyclohexanone. PubChem, National Center for Biotechnology Information.

  • Cyclohexanone. The Good Scents Company.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-(4-Ethoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 4-(4-Ethoxyphenyl)cyclohexanone, a key intermediate in the development of various pharmaceutical compounds. The protocol detailed herein leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This application note offers a step-by-step methodology, explains the rationale behind experimental choices, provides expected outcomes, and outlines necessary safety precautions. The information is intended to enable researchers to reliably synthesize this valuable compound for further application in drug discovery and development.

Introduction

This compound serves as a crucial building block in medicinal chemistry. Its unique structural motif, featuring a substituted aryl ring linked to a cyclohexanone core, is present in a variety of biologically active molecules. The synthesis of such intermediates with high purity and yield is paramount for the successful progression of drug development pipelines.

The Suzuki-Miyaura cross-coupling reaction is the cornerstone of the synthetic strategy presented here. This Nobel Prize-winning reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its starting materials.[1][2][3][4][5] The reaction proceeds via a catalytic cycle involving a palladium catalyst, coupling an organoboron compound with an organic halide.[1][2]

This guide provides a detailed protocol for the synthesis of this compound, beginning with commercially available 4-bromophenetole and 1,4-cyclohexanedione monoethylene ketal.

Reaction Scheme

The overall synthetic route can be depicted as follows:

Reaction_Scheme cluster_0 Step 1: Borylation cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Deprotection 4-bromophenetole 4-Bromophenetole product1 2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane 4-bromophenetole->product1 [Pd(dppf)Cl2], KOAc, Dioxane, 80 °C B2pin2 Bis(pinacolato)diboron B2pin2->product1 product1_c 2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane 1,4-cyclohexanedione_ketal 1,4-Cyclohexanedione monoethylene ketal product2 This compound monoethylene ketal 1,4-cyclohexanedione_ketal->product2 product2_c This compound monoethylene ketal product1_c->product2 [Pd(PPh3)4], Na2CO3, Toluene/EtOH/H2O, 80 °C final_product This compound product2_c->final_product HCl, Acetone/H2O, rt

Caption: Synthetic scheme for this compound.

Materials and Equipment

Reagents
ReagentSupplierPurity
4-BromophenetoleSigma-Aldrich98%
Bis(pinacolato)diboron (B₂pin₂)Sigma-Aldrich99%
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])Sigma-Aldrich98%
Potassium Acetate (KOAc)Sigma-Aldrich≥99%
1,4-Dioxane (anhydrous)Sigma-Aldrich99.8%
1,4-Cyclohexanedione monoethylene ketalSigma-Aldrich98%
Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄])Sigma-Aldrich99%
Sodium Carbonate (Na₂CO₃)Sigma-Aldrich≥99.5%
TolueneFisher ScientificACS Grade
Ethanol (200 proof)Fisher ScientificACS Grade
Hydrochloric Acid (HCl)Fisher Scientific37%
AcetoneFisher ScientificACS Grade
Diethyl EtherFisher ScientificACS Grade
Saturated Sodium Bicarbonate SolutionIn-house preparation
BrineIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)Fisher Scientific
Celite®Sigma-Aldrich
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

Experimental Protocol

Step 1: Synthesis of 2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This initial step involves a Miyaura borylation to convert the aryl bromide into the corresponding boronic ester, a key intermediate for the subsequent Suzuki coupling.

Workflow Diagram:

Borylation_Workflow start Combine Reagents: 4-Bromophenetole, B₂pin₂, KOAc, [Pd(dppf)Cl₂] in Dioxane degas Degas with N₂/Ar for 15 min start->degas heat Heat to 80 °C for 12 h under N₂/Ar degas->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite®, wash with EtOAc cool->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by column chromatography (Hexane/EtOAc gradient) concentrate->purify end Obtain boronic ester as a white solid purify->end

Caption: Workflow for the borylation of 4-bromophenetole.

Detailed Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenetole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [Pd(dppf)Cl₂] (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe. The reaction mixture should be a suspension.

  • Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under the inert atmosphere.

  • Monitor the reaction progress by TLC (e.g., 9:1 Hexane/Ethyl Acetate). The starting material should be consumed.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a white solid.

Step 2: Suzuki-Miyaura Coupling

This is the key C-C bond-forming step, coupling the boronic ester with the protected cyclohexanone.

Workflow Diagram:

Suzuki_Coupling_Workflow start Combine Reagents: Boronic ester, 1,4-cyclohexanedione monoethylene ketal, Na₂CO₃, [Pd(PPh₃)₄] in Toluene/EtOH/H₂O degas Degas with N₂/Ar for 20 min start->degas heat Heat to 80 °C for 16 h under N₂/Ar degas->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool partition Partition between EtOAc and H₂O cool->partition extract Extract aqueous layer with EtOAc (3x) partition->extract wash Wash combined organic layers with brine extract->wash dry Dry over anhydrous MgSO₄ wash->dry filter_concentrate Filter and concentrate in vacuo dry->filter_concentrate end Obtain crude ketal-protected product filter_concentrate->end

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Detailed Procedure:

  • To a round-bottom flask, add the boronic ester from Step 1 (1.0 eq), 1,4-cyclohexanedione monoethylene ketal (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a 4:1:1 mixture of Toluene/Ethanol/Water.

  • Degas the mixture by bubbling the inert gas through the solution for 20 minutes.

  • Heat the reaction to 80 °C and stir vigorously for 16 hours under the inert atmosphere.

  • Monitor the reaction by TLC (e.g., 4:1 Hexane/Ethyl Acetate).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water, and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Deprotection to Yield this compound

The final step is the acidic hydrolysis of the ketal protecting group to reveal the ketone functionality.

Detailed Procedure:

  • Dissolve the crude product from Step 2 in a 3:1 mixture of acetone and water.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 5-10 drops).

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., Hexane/Ethyl Acetate gradient) to yield this compound as a white to off-white solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons (two doublets), and cyclohexanone protons (multiplets) will be present.
¹³C NMR A peak around 210 ppm corresponding to the carbonyl carbon, along with signals for the aromatic and aliphatic carbons.[6][7][8]
Mass Spec The molecular ion peak corresponding to the mass of the product (C₁₄H₁₈O₂) will be observed.
IR Spec A strong absorption band around 1710 cm⁻¹ characteristic of a ketone carbonyl stretch will be present.
Melting Point A sharp melting point should be observed, consistent with literature values.

Safety Precautions

  • General Handling: All manipulations should be performed in a well-ventilated fume hood.[9][10][11] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

  • Reagent-Specific Hazards:

    • 4-Bromophenetole: Causes skin and serious eye irritation.[11] May cause respiratory irritation.[11] Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

    • Solvents: Dioxane, toluene, and other organic solvents are flammable and have associated health risks. Avoid ignition sources and ensure proper ventilation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1 (Borylation) Incomplete reaction; degradation of catalyst.Ensure anhydrous conditions and proper degassing. Use fresh, high-purity reagents and catalyst.
Low yield in Step 2 (Suzuki Coupling) Inactive catalyst; inefficient base.Use a fresh batch of palladium catalyst. Ensure the base is finely powdered and well-mixed. Consider alternative bases or solvent systems.
Incomplete Deprotection (Step 3) Insufficient acid or reaction time.Add a few more drops of concentrated HCl and continue stirring. Gentle heating can be applied if necessary, but monitor for side reactions.
Product Contamination Incomplete purification.Optimize the mobile phase for column chromatography for better separation. Recrystallization may be an alternative purification method.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. By employing a Suzuki-Miyaura cross-coupling reaction, this approach offers high yields and is amenable to scale-up. The detailed step-by-step instructions, coupled with troubleshooting guidance and safety information, are intended to support researchers in the successful synthesis of this important chemical intermediate.

References

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2022, December 2). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. [Link]

  • DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. [Link]

  • National Institutes of Health. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. [Link]

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • Google Patents. (n.d.). CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). NMR spectral analysis analysis of (2E,6E)-2,6-dibenzylidene-4-(4-hydroxyphenyl)cyclohexanone. [Link]

  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. [Link]

  • Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. [Link]

  • YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone. [Link]

  • BMRB. (n.d.). bmse000405 Cyclohexanone at BMRB. [Link]

  • MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

Sources

Application Note: High-Efficiency Oxidation of 4-(4-ethoxyphenyl)cyclohexanol to 4-(4-ethoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical, agrochemical, and materials science sectors. 4-(4-ethoxyphenyl)cyclohexanone is a valuable building block, and its synthesis from the corresponding alcohol, 4-(4-ethoxyphenyl)cyclohexanol, requires a robust and high-yielding oxidation protocol. This application note provides a detailed guide for researchers, scientists, and drug development professionals on various methods for this conversion, emphasizing experimental causality, self-validating protocols, and safety considerations.

Chemical Transformation Overview

The core reaction involves the conversion of the secondary alcohol group in 4-(4-ethoxyphenyl)cyclohexanol to a ketone functionality.

G cluster_0 Reactant cluster_1 Oxidizing Agent cluster_2 Product 4-(4-ethoxyphenyl)cyclohexanol Oxidant [O] This compound Oxidant->this compound Oxidation G A Dissolve 4-(4-ethoxyphenyl)cyclohexanol in acetone B Cool the solution in an ice bath A->B D Add Jones reagent dropwise to the alcohol solution B->D C Prepare Jones reagent (CrO₃ in H₂SO₄) C->D E Monitor reaction by TLC (color change from orange to green) D->E F Quench with isopropanol E->F G Workup: Extraction with ether F->G H Purification: Column chromatography G->H

Caption: Jones Oxidation Workflow.

Step-by-Step Protocol:

  • Preparation of Jones Reagent: In a beaker cooled in an ice bath, cautiously add 26.7 g of chromium trioxide (CrO₃) to 23 mL of concentrated sulfuric acid (H₂SO₄). Slowly add 77 mL of water with stirring until the CrO₃ is fully dissolved.

  • Reaction Setup: Dissolve 10.0 g of 4-(4-ethoxyphenyl)cyclohexanol in 100 mL of acetone in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred acetone solution. The temperature should be maintained below 20 °C. The color of the reaction mixture will change from orange to green, indicating the consumption of Cr(VI). [1]4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, add isopropanol dropwise to quench any excess oxidant until the orange color disappears completely.

  • Workup: Pour the reaction mixture into 200 mL of cold water and extract with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Protocol 2: Swern Oxidation

This method is ideal for substrates that are sensitive to acidic conditions.

Workflow:

G A Prepare a solution of oxalyl chloride in DCM at -78 °C B Add a solution of DMSO in DCM dropwise A->B C Add a solution of 4-(4-ethoxyphenyl)cyclohexanol in DCM B->C D Add triethylamine and warm to room temperature C->D E Monitor reaction by TLC D->E F Workup: Aqueous wash and extraction E->F G Purification: Column chromatography F->G

Caption: Swern Oxidation Workflow.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM dropwise. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Add a solution of 4-(4-ethoxyphenyl)cyclohexanol (1.0 eq) in DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 eq) to the mixture and allow it to warm to room temperature over 45 minutes.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (ethyl acetate/hexane) to yield the desired ketone.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

This protocol offers a mild and selective oxidation under neutral conditions.

Workflow:

G A Dissolve 4-(4-ethoxyphenyl)cyclohexanol in DCM B Add Dess-Martin Periodinane A->B C Stir at room temperature B->C D Monitor reaction by TLC C->D E Quench with Na₂S₂O₃ solution D->E F Workup: Extraction with ether E->F G Purification: Column chromatography F->G

Caption: Dess-Martin Periodinane Oxidation Workflow.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-(4-ethoxyphenyl)cyclohexanol (1.0 eq) in anhydrous DCM, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes.

  • Workup: Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (ethyl acetate/hexane) to obtain this compound.

Characterization of Starting Material and Product

Proper characterization of both the starting material and the final product is essential to confirm the success of the transformation.

Table 2: Spectroscopic Data

Compound Technique Expected Salient Features
4-(4-ethoxyphenyl)cyclohexanol ¹H NMRMultiplets for cyclohexyl protons, signals for the aromatic protons, a triplet for the methyl group, and a quartet for the methylene group of the ethoxy substituent. A broad singlet for the hydroxyl proton.
¹³C NMRPeaks corresponding to the cyclohexyl carbons (one bearing the hydroxyl group), aromatic carbons, and the ethoxy group carbons.
IR (cm⁻¹)A broad O-H stretch around 3300-3400 cm⁻¹.
This compound ¹H NMRDisappearance of the hydroxyl proton signal. Downfield shift of the protons alpha to the carbonyl group.
¹³C NMRAppearance of a carbonyl carbon signal in the range of 200-215 ppm.
IR (cm⁻¹)Disappearance of the O-H stretch and appearance of a strong C=O stretch around 1715 cm⁻¹.

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient oxidant, low reaction temperature, or short reaction time.Add more oxidant, increase the temperature (if the method allows), or extend the reaction time.
Low Yield Product loss during workup or purification, or side reactions.Optimize extraction and purification steps. For sensitive substrates, switch to a milder oxidation method.
Formation of Byproducts Over-oxidation (in the case of Jones oxidation), or side reactions specific to the chosen method.For Jones oxidation, carefully control the amount of oxidant and reaction temperature. For Swern, ensure low-temperature conditions are maintained.

Conclusion

The oxidation of 4-(4-ethoxyphenyl)cyclohexanol to this compound can be efficiently achieved using several methods. The choice of the optimal protocol depends on the specific requirements of the synthesis, including scale, substrate sensitivity, and available resources. The detailed protocols and comparative analysis provided in this application note will enable researchers to select and execute the most suitable method for their needs, ensuring a high yield of the desired ketone.

References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

  • Meyer, S. D.; Schreiber, S. L. Acceleration of the Dess–Martin Oxidation by Water. J. Org. Chem.1994 , 59 (24), 7549–7552. [Link]

  • Wipf, P. Alcohol Oxidations. Wipf Group, University of Pittsburgh. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Google Patents. Synthesis method of 4-substituted cyclohexanone. CN112778108A.
  • Chemistry LibreTexts. Swern oxidation. [Link]

  • Reaction Repo. Dess-Martin Oxidation. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • Chem-Station. Swern Oxidation. [Link]

  • Michigan State University Department of Chemistry. Swern Oxidation Procedure. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Wikipedia. Jones oxidation. [Link]

  • Total Organic Chemistry. Jones Oxidation | Named Reactions | Organic Chemistry Lessons. [Link]

  • ResearchGate. Oxidation of different substituted cyclohexane derivatives selected for... [Link]

  • MDPI. Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - Oxidizing Chemicals. [Link]

  • RSC Publishing. Oxidation of α-substituted cyclohexanols by nitric acid. [Link]

  • International Journal of Pure and Applied Mathematics. NMR spectral analysis analysis of (2E,6E)-2,6-dibenzylidene-4-(4-hydroxyphenyl)cyclohexanone. [Link]

  • University of Michigan-Dearborn. Oxidizing Chemicals. [Link]

  • Google Patents. Selective oxidation process of cyclohexane to prepare cyclohexanone. CN1305829C.
  • The University of Arizona. Oxidizers Hazard Class Standard Operating Procedure. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 4-(4-Ethoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the analytical methods for the characterization of 4-(4-Ethoxyphenyl)cyclohexanone, a key intermediate in various synthetic processes, including pharmaceuticals and liquid crystal materials.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols for spectroscopic and chromatographic techniques. The methodologies outlined herein are designed to ensure the identity, purity, and quality of the compound, adhering to rigorous scientific standards.

Introduction: The Significance of this compound

This compound is a disubstituted cyclohexanone derivative with significant applications as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a cyclohexanone ring, an ethoxy group, and a phenyl ring, provides multiple reactive sites, making it a valuable precursor for the synthesis of more complex molecules.[1] Accurate and reliable analytical characterization is paramount to guarantee the integrity of subsequent synthetic steps and the quality of the final product. This guide details the principal analytical techniques for its comprehensive characterization.

Structural Elucidation via Spectroscopic Methods

Spectroscopic techniques are fundamental for the unambiguous identification and structural confirmation of this compound. These methods provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Experience: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties for this compound. Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ containing 0.03% v/v TMS.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.[3]

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.1-7.2d2HAromatic protons (ortho to ethoxy group)
~ 6.8-6.9d2HAromatic protons (meta to ethoxy group)
~ 4.0q2H-O-CH₂ -CH₃
~ 2.9-3.1m1HMethine proton on cyclohexanone ring
~ 2.2-2.5m4HMethylene protons alpha to the carbonyl group
~ 1.8-2.1m4HMethylene protons beta to the carbonyl group
~ 1.4t3H-O-CH₂-CH₃

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer.

  • Data Acquisition: Employ a standard proton-decoupled pulse sequence.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~ 210-212Carbonyl carbon (C=O)
~ 158Aromatic carbon attached to the ethoxy group
~ 134Aromatic carbon attached to the cyclohexanone ring
~ 128Aromatic CH carbons
~ 114Aromatic CH carbons
~ 63-O-CH₂ -CH₃
~ 42Methine carbon on cyclohexanone ring
~ 40Methylene carbons alpha to the carbonyl group
~ 30Methylene carbons beta to the carbonyl group
~ 15-O-CH₂-CH₃

Trustworthiness: The combination of ¹H and ¹³C NMR data provides a self-validating system for structural confirmation. The number of signals, their chemical shifts, multiplicities, and integration values should all be consistent with the proposed structure of this compound. For further confirmation, 2D NMR experiments like COSY and HSQC can be performed to establish proton-proton and proton-carbon correlations, respectively.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expertise & Experience: The prominent C=O stretch of the ketone is the most characteristic peak in the IR spectrum of cyclohexanone derivatives and is typically strong and sharp.[5][6]

IR Spectroscopy Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 2930-2850Medium-StrongC-H stretching (aliphatic)
~ 1710-1720Strong, SharpC=O stretching (ketone)[5]
~ 1610, 1510MediumC=C stretching (aromatic)
~ 1245StrongC-O-C stretching (aryl ether)
~ 1040MediumC-O stretching (ether)

Visualization of Analytical Workflow:

Caption: Workflow for the comprehensive characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expertise & Experience: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like this compound. The molecular ion peak (M⁺) is expected, along with characteristic fragment ions.

Mass Spectrometry Protocol:

  • Sample Introduction: The sample can be introduced directly via a solid probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300).

  • Data Interpretation: Identify the molecular ion peak and major fragment ions.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): m/z 190.24 (corresponding to the molecular weight of C₁₂H₁₄O₂)[7]

  • Key Fragment Ions: Fragmentation may occur at the ether linkage and within the cyclohexanone ring.

Purity Assessment via Chromatographic Methods

Chromatographic techniques are essential for determining the purity of this compound and for quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity analysis of non-volatile compounds.

Expertise & Experience: A reversed-phase C18 column is a good starting point for the separation of moderately polar compounds like this compound. The mobile phase composition should be optimized to achieve good resolution between the main peak and any impurities.[8][9]

HPLC Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Instrumentation:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition could be 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL[10]

  • Data Analysis: Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.

Trustworthiness: The HPLC method should be validated for specificity, linearity, accuracy, and precision according to established guidelines to ensure reliable purity determination.[9]

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds and can be used to assess purity and identify volatile impurities.

Expertise & Experience: A non-polar or mid-polar capillary column is generally effective for the separation of cyclohexanone derivatives.[11] The injector and detector temperatures must be optimized to ensure efficient vaporization and detection without thermal degradation.[12]

GC Protocol:

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Detector: Flame Ionization Detector (FID) at 300 °C

  • Data Analysis: Calculate the purity based on the peak area percentages.

Logical Relationship between Analytical Techniques:

Analytical_Logic cluster_ID Identification cluster_Structure Structure cluster_Purity Purity Start Compound Synthesis or Procurement Identity Identity Confirmation Start->Identity IR_check IR Spectroscopy (Functional Groups) Identity->IR_check MS_check Mass Spectrometry (Molecular Weight) Identity->MS_check Structure Structural Elucidation NMR_1H ¹H NMR Structure->NMR_1H Purity Purity Assessment HPLC_purity HPLC (% Area) Purity->HPLC_purity GC_purity GC (% Area, Volatiles) Purity->GC_purity Final_Report Certificate of Analysis IR_check->Structure MS_check->Structure NMR_13C ¹³C NMR NMR_1H->NMR_13C NMR_13C->Purity NMR_2D 2D NMR (Optional) NMR_13C->NMR_2D HPLC_purity->Final_Report GC_purity->Final_Report

Caption: Logical flow for the complete analytical characterization of this compound.

Summary of Analytical Data

The following table summarizes the expected analytical data for this compound.

Analytical TechniqueParameterExpected Result
¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm)Aromatic: ~6.8-7.2; Ethoxy: ~4.0 (q), ~1.4 (t); Cyclohexanone: ~1.8-3.1
¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm)C=O: ~211; Aromatic: ~114-158; Aliphatic: ~15-63
IR (KBr or thin film) Key Absorptions (cm⁻¹)C=O: ~1715; C-O-C: ~1245
Mass Spectrometry (EI) Molecular Ion (m/z)190
HPLC (C18, ACN/H₂O) Purity≥ 97.0% (typical specification)[7]
GC (HP-5MS) PurityConsistent with HPLC results

Conclusion

The analytical methods described in this guide provide a robust framework for the comprehensive characterization of this compound. The synergistic use of spectroscopic and chromatographic techniques ensures the unambiguous identification, structural confirmation, and accurate purity assessment of this important chemical intermediate. Adherence to these protocols will enable researchers and scientists to confidently use this compound in their synthetic endeavors, contributing to the development of high-quality downstream products.

References

  • Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. (2022-12-02). MDPI. [Link]

  • bmse000405 Cyclohexanone at BMRB. Biological Magnetic Resonance Bank. [Link]

  • Separation of 1-(Cyclohexylamino)-4-((4-ethoxyphenyl)amino)anthraquinone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • NMR spectral analysis analysis of (2E,6E)-2,6-dibenzylidene-4-(4-hydroxyphenyl)cyclohexanone. International Journal of Pure and Applied Mathematics. [Link]

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023-10-08). ChemAnalyst. [Link]

  • Quality-Control Analytical Methods: Gas Chromatography. ARL Bio Pharma. [Link]

  • Cyclohexanone synthesis. Organic Chemistry Portal. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). Human Metabolome Database. [Link]

  • Cyclohexanone, 4-ethyl-. NIST WebBook. [Link]

  • Unknown 69, C6H8O, had an index of hydrogen deficiency of two and was identified as cyclohexanone by HNMR spectroscopy. Course Hero. [Link]

  • The Role of 4-(4-Hydroxyphenyl) Cyclohexanone in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis method of 4-substituted cyclohexanone.
  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC - NIH. [Link]

  • Preparation method of 4-methoxycyclohexanon.
  • SPME-GC-FID Method Development for Analyzing Cyclohexanone Hydrogenation Products. Semantic Scholar. [Link]

  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

  • Cyclohexanone. NIST WebBook. [Link]

  • A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. ResearchGate. [Link]

  • Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Semantic Scholar. [Link]

  • Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS. PMC - NIH. [Link]

  • How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. ResearchGate. [Link]

  • IR Spectrum Of Cyclohexanone. Bartleby.com. [Link]

  • A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. MDPI. [Link]

  • Enantioseparation of agrochemicals by gas chromatography. Exploring columns based on cyclodextrin derivatives dissolved into polysiloxanes. ResearchGate. [Link]

  • Synthesis, growth, structure, and characterization of (2E,6E)-2-(4-bromobenzylidine)-6-(4-methoxybenzylidine)cyclohexanone. ResearchGate. [Link]

  • Characterization and Crystal Structure of a Robust Cyclohexanone Monooxygenase. PMC. [Link]

  • Mass spectrum of cyclohexanol (A) and cyclohexanone (B). ResearchGate. [Link]

  • BOOK OF ABSTRACTS. Società Chimica Italiana. [Link]

  • Cyclohexanone. NIST WebBook. [Link]

  • CAS 105640-07-1 4-(4-Hydroxyphenyl)cyclohexanone. Pharmacy Research. [Link]

  • 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov. [Link]

Sources

Application Note: Structural Elucidation of 4-(4-Ethoxyphenyl)cyclohexanone using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules.[1][2] This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for 4-(4-Ethoxyphenyl)cyclohexanone, a key intermediate in pharmaceutical and materials science. We will explore the theoretical principles behind spectral features, present detailed experimental protocols for sample preparation and data acquisition, and offer an in-depth analysis of the predicted spectra, correlating chemical shifts and coupling patterns to the molecular structure. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage NMR for unequivocal structural verification.

Introduction: The Role of NMR in Structural Chemistry

In modern organic chemistry, NMR spectroscopy is the definitive method for identifying monomolecular organic compounds.[2] It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[2] The technique is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, which possess a quantum mechanical property called spin.[1] When placed in a strong external magnetic field, these nuclei can absorb radiofrequency (RF) energy and transition between nuclear spin states.[1][2] The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecular framework.

¹H NMR spectroscopy reveals information about the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling.[3][4] ¹³C NMR spectroscopy provides complementary data on the carbon skeleton of the molecule.[5][6] Together, these two techniques offer a powerful toolkit for confirming the identity and purity of synthesized compounds like this compound.

Molecular Structure of this compound

A thorough understanding of the molecule's structure is paramount for accurate spectral interpretation. This compound consists of three key structural motifs: a cyclohexanone ring, a para-substituted phenyl ring, and an ethoxy group. The numbering scheme used for NMR assignments is presented below.

Figure 1. Structure and numbering of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The sample must be fully dissolved, and the solution should be free of particulate matter.[7]

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[8]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7][9] Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration and Transfer: To remove any insoluble impurities, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a 5 mm NMR tube.[9]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent, which defines the 0 ppm mark.[5] Most commercially available deuterated solvents already contain TMS.

  • Capping and Labeling: Cap the NMR tube and label it clearly. Ensure the sample height is adequate (typically 4-5 cm) to be within the detector coil region.[7][9]

NMR Data Acquisition Workflow

The following is a generalized workflow for acquiring 1D ¹H and ¹³C NMR spectra.

G cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Acquisition prep Sample Preparation insert Insert Sample into Magnet prep->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim load_exp Load Experiment (¹H or ¹³C) shim->load_exp set_params Set Acquisition Parameters (Scans, Pulse Width, etc.) load_exp->set_params acquire Acquire FID set_params->acquire process Data Processing acquire->process analyze Spectral Analysis process->analyze

Figure 2. General workflow for NMR data acquisition and processing.

Data Processing

Raw NMR data is collected as a time-domain signal called the Free Induction Decay (FID).[10] This signal must be mathematically manipulated to generate the familiar frequency-domain spectrum.[10][11]

  • Fourier Transformation (FT): The primary step is the conversion of the FID from the time domain to the frequency domain using a Fourier transform.[10][12]

  • Phase Correction: The transformed spectrum is phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A flat baseline is established by correcting for any distortions.[12]

  • Referencing: The chemical shift axis (in ppm) is calibrated relative to the TMS signal at 0 ppm.[12]

  • Integration (¹H NMR): The area under each peak is integrated to determine the relative ratio of protons giving rise to the signal.

Spectral Analysis and Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity (splitting pattern).

Assignment (Proton) Predicted δ (ppm) Multiplicity Integration Rationale
H-14 (-OCH₂CH ₃)1.4 - 1.5Triplet (t)3HAliphatic methyl group coupled to two adjacent methylene protons (H-13).
H-2, H-6 (axial & eq.)2.4 - 2.6Multiplet (m)4HProtons alpha to the carbonyl group are deshielded. Complex splitting due to coupling with adjacent protons.[13][14]
H-3, H-5 (axial & eq.)1.9 - 2.1Multiplet (m)4HAliphatic protons on the cyclohexanone ring.
H-42.8 - 3.0Multiplet (m)1HBenzylic proton, deshielded by the adjacent phenyl ring.
H-13 (-OCH ₂CH₃)4.0 - 4.1Quartet (q)2HMethylene protons adjacent to an electronegative oxygen atom and coupled to three methyl protons (H-14).[15]
H-9, H-116.8 - 6.9Doublet (d)2HAromatic protons ortho to the electron-donating ethoxy group.
H-8, H-127.1 - 7.2Doublet (d)2HAromatic protons meta to the ethoxy group.

Table 1. Predicted ¹H NMR data for this compound in CDCl₃.

Predicted ¹³C NMR Spectrum

¹³C NMR spectra are typically acquired with broadband proton decoupling, resulting in a single sharp peak for each chemically non-equivalent carbon atom.[16] Signal integration is generally not quantitative.[17][18]

Assignment (Carbon) Predicted δ (ppm) Rationale
C-14 (-OCH₂C H₃)14 - 16Typical chemical shift for an aliphatic methyl carbon in an ethoxy group.
C-3, C-530 - 35Aliphatic carbons on the cyclohexanone ring.
C-2, C-640 - 42Aliphatic carbons alpha to the carbonyl group, slightly deshielded.[19]
C-443 - 45Benzylic carbon attached to the phenyl ring.
C-13 (-OC H₂CH₃)63 - 65Carbon adjacent to an electronegative oxygen atom.
C-9, C-11114 - 116Aromatic carbons ortho to the electron-donating ethoxy group, shielded.
C-8, C-12127 - 129Aromatic carbons meta to the ethoxy group.
C-7136 - 138Quaternary aromatic carbon attached to the cyclohexanone ring.
C-10157 - 159Aromatic carbon directly attached to the deshielding oxygen atom.
C-1 (C=O)210 - 212Carbonyl carbon, significantly deshielded and found far downfield.[17][18]

Table 2. Predicted ¹³C NMR data for this compound in CDCl₃.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides an unambiguous method for the structural confirmation of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this note, researchers can obtain high-quality spectra. The predicted chemical shifts and coupling patterns, based on established principles of nuclear shielding and spin-spin coupling, serve as a reliable guide for spectral interpretation. This rigorous analytical approach ensures the structural integrity of key compounds, which is fundamental to the success of research and development in the chemical and pharmaceutical industries.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • University of Ottawa. (n.d.). How to make an NMR sample.
  • University of California, Davis. (n.d.). Sample Preparation.
  • Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Data Processing and Interpretation.
  • Chemguide. (n.d.). the background to C-13 NMR spectroscopy.
  • Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube.
  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.
  • Slideshare. (n.d.). 1H NMR Spectroscopy.
  • John Wiley & Sons, Ltd. (n.d.). NMR Data Processing. Retrieved from [Link]

  • Fiveable. (n.d.). 13C NMR Spectroscopy Definition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
  • Fiveable. (n.d.). 13.9 Uses of 1H NMR Spectroscopy. Retrieved from [Link]

  • University of the West Indies. (n.d.). Applications of 1H NMR.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy.
  • The Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315).
  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • ChemicalBook. (n.d.). 4-Ethylcyclohexanone(5441-51-0) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 4-HYDROXYCYCLOHEXANONE(13482-22-9) 1H NMR spectrum.
  • ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Retrieved from [Link]

  • ChemicalBook. (n.d.). Cyclohexanone(108-94-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Phenylcyclohexanone(4894-75-1) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Cyclohexanone(108-94-1) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 4-Phenylcyclohexanone(4894-75-1) 1H NMR spectrum.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000405 Cyclohexanone at BMRB.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.

Sources

Application Note: Interpreting the Mass Spectrum of 4-(4-Ethoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(4-Ethoxyphenyl)cyclohexanone, a compound of interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings of its fragmentation patterns under both hard and soft ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI). This document offers field-proven insights into experimental design, from sample preparation to data acquisition, and presents a detailed, step-by-step interpretation of the expected mass spectra. The causality behind fragmentation pathways is explained, providing a robust framework for researchers to identify and characterize this molecule and its analogs.

Introduction: The Analytical Challenge

This compound is a bifunctional molecule featuring a cyclohexanone ring and an ethoxy-substituted aromatic ring. This unique structure presents a distinct fragmentation pattern in mass spectrometry, providing a rich dataset for structural confirmation. Understanding its behavior under mass spectrometric analysis is crucial for purity assessment, metabolite identification, and quality control in various research and development settings. This guide will bridge theoretical principles with practical application, empowering the analyst to confidently interpret the mass spectrum of this compound.

The initial ionization event in Electron Ionization (EI) involves the removal of a single electron, typically from a region of high electron density.[1] In this compound, the most likely sites are the lone pair electrons of the carbonyl oxygen or the ether oxygen, as these have lower ionization energies than pi or sigma electrons.[1] This initial event creates a high-energy molecular radical cation (M•+), which is prone to fragmentation.[2][3] In contrast, Electrospray Ionization (ESI) is a soft ionization technique that generally produces a protonated molecule, [M+H]+, with significantly less fragmentation, making it ideal for confirming molecular weight.[2][4][5]

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization imparts significant energy into the molecule, leading to characteristic bond cleavages.[2] The fragmentation of this compound is governed by the stability of the resulting fragments, with the primary pathways being alpha-cleavage adjacent to the carbonyl group and cleavages within the ethoxybenzene moiety.

Alpha-Cleavage of the Cyclohexanone Ring

A hallmark of ketone fragmentation is the cleavage of the C-C bonds adjacent to the carbonyl group, known as alpha-cleavage.[6][7][8] This process is a favored pathway as it leads to the formation of a resonance-stabilized acylium ion.[7] For this compound, two primary alpha-cleavages are possible, leading to the loss of the substituted phenyl ring or fragmentation within the cyclohexyl ring itself.

Fragmentation of the Ethoxybenzene Moiety

The ethoxybenzene portion of the molecule also undergoes predictable fragmentation. A common pathway for aromatic ethers is the loss of a neutral ethene molecule (28 Da) via a rearrangement process.[9] Additionally, cleavage of the ethyl group can occur, leading to characteristic ions. The aromatic ring itself provides stability to resulting cations.

The following diagram illustrates the major predicted fragmentation pathways under EI.

G M [M]•+ m/z 218 This compound F1 [C8H7O]•+ m/z 121 M->F1 Loss of C6H10O F5 [C6H10O]•+ m/z 98 M->F5 Loss of C8H8O F7 [C12H13O]+ m/z 173 M->F7 Loss of C2H5• (Ethyl radical) F2 [C6H5O]•+ m/z 93 F1->F2 Loss of C2H4 (Ethene) F4 [C7H7]+ m/z 91 F1->F4 Rearrangement & Loss of CO F3 [C8H9O]+ m/z 121 F6 [C4H7O]+ m/z 71 F5->F6 Alpha-cleavage

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Key Predicted EI Fragments

The table below summarizes the most likely fragment ions to be observed in the EI mass spectrum. The relative abundance is an estimation based on the chemical stability of the ions.

m/zProposed Fragment IonFormulaRelative Abundance (Estimated)Notes
218[M]•+ (Molecular Ion)[C₁₄H₁₈O₂]•+ModerateThe molecular ion peak.
173[M - C₂H₅•]+[C₁₂H₁₃O]•+LowLoss of an ethyl radical from the ethoxy group.
136[C₈H₈O₂]•+[C₈H₈O₂]•+HighResulting from cleavage of the cyclohexanone ring.
121[C₈H₉O]+[CH₃CH₂OC₆H₄]+High (Potential Base Peak)Ethoxyphenyl cation, highly stabilized.
108[C₇H₈O]•+[HOC₆H₄CH₂]•+ModerateProduct of rearrangement and cleavage.
93[C₆H₅O]+[C₆H₅O]+ModerateLoss of ethene from the m/z 121 ion.
91[C₇H₇]+[C₇H₇]+ModerateTropylium ion, characteristic of benzyl structures.
55[C₃H₃O]+[C₃H₃O]+HighCommon fragment from cyclohexanone ring cleavage.[6]

Expected Behavior under Electrospray Ionization (ESI)

ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules.[2][4] It typically generates protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+) with minimal in-source fragmentation.[2][5]

For this compound, ESI-MS in positive ion mode is expected to produce a strong signal for the protonated molecule at m/z 219 . The protonation would likely occur on the carbonyl oxygen, which is a site of high proton affinity. By increasing the cone voltage (in-source collision-induced dissociation), some fragmentation can be induced. The most likely fragment would be the loss of a neutral water molecule (18 Da) from the protonated molecular ion, resulting in a fragment at m/z 201 .

Experimental Protocols

To obtain a high-quality mass spectrum, proper sample preparation and instrument tuning are paramount. Below are generalized protocols for analysis by GC-MS (for EI) and LC-MS (for ESI).

Protocol for GC-MS Analysis (EI)

This protocol is designed for a standard quadrupole GC-MS system.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample (1 mg/mL in Ethyl Acetate) B Vortex to Homogenize A->B C Transfer to GC Vial B->C D Inject 1 µL C->D E GC Separation D->E F EI Ionization (70 eV) E->F G Mass Analysis F->G H Acquire Spectrum G->H I Library Search & Interpretation H->I

Caption: Workflow for GC-MS analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of high-purity ethyl acetate to create a 1 mg/mL solution.

    • Vortex the solution for 30 seconds to ensure complete dissolution.

    • Transfer the solution to a 2 mL autosampler vial with a screw cap and septum.

  • GC-MS Parameters:

    • Injector: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

Protocol for LC-MS Analysis (ESI)

This protocol is suitable for a standard HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of the compound in methanol.

    • Perform a serial dilution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Filter the final solution through a 0.22 µm syringe filter into an LC vial.

  • LC-MS Parameters:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (for minimal fragmentation).

    • Desolvation Gas: Nitrogen, 600 L/hr at 350 °C.

    • Mass Range: Scan from m/z 100 to 500.

Conclusion and Best Practices

The mass spectrometric analysis of this compound provides a wealth of structural information. Electron Ionization will yield a complex fragmentation pattern, with key ions at m/z 136, 121, and 93, which are invaluable for structural confirmation. Electrospray Ionization serves as a complementary technique, confirming the molecular weight with high confidence via the protonated molecule at m/z 219. For unambiguous identification, it is recommended to acquire data using both EI and ESI methods. When interpreting EI spectra, always look for the molecular ion first, then identify logical neutral losses and characteristic fragments of the constituent functional groups. Cross-referencing with spectral libraries like the NIST/EPA/NIH Mass Spectral Library can further aid in confirmation.[10]

References

  • DEA Office of Diversion Control. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Retrieved from DEA.gov. [Link]

  • Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh. [Link]

  • Brainly. (2023). Explain the base peak of cyclohexanone at m/z = 80 using the fragmentation mechanism. Retrieved from Brainly.in. [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • Brown, J. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis.... Doc Brown's Chemistry. [Link]

  • LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025). On the Use of Electrospray Ionization and Desorption Electrospray Ionization Mass Spectrometry for Bulk and Surface Polymer Analysis. ResearchGate. [Link]

  • PubChem. (n.d.). 2,6-Bis(4-methoxybenzylidene)cyclohexanone. Retrieved from PubChem. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from Wikipedia. [Link]

  • Brown, J. (n.d.). C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis.... Doc Brown's Chemistry. [Link]

  • Singh, N. (2021). Ionization Methods in Mass Spectrometry. YouTube. [Link]

  • ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]

  • NIST. (n.d.). Cyclohexanone, 4-methyl-. NIST WebBook. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • Slideshare. (n.d.). Electron Spray Ionization (ESI) and its Applications. Retrieved from Slideshare. [Link]

  • YouTube. (2025). Mass Spectrometry of Cycloalkanes. YouTube. [Link]

  • PubChem. (n.d.). 2-(4-Methoxybenzylidene)cyclohexanone. Retrieved from PubChem. [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

  • TMP Chem. (2015). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 2 of 2. YouTube. [Link]

Sources

Definitive Identification of Functional Groups in 4-(4-Ethoxyphenyl)cyclohexanone using Fourier Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of 4-(4-Ethoxyphenyl)cyclohexanone using Fourier Transform Infrared (FT-IR) spectroscopy. As a molecule incorporating a ketone, an aromatic ether, and a saturated carbocyclic ring, it presents an excellent model for demonstrating the power of FT-IR in elucidating complex molecular structures. We detail the theoretical underpinnings of the spectral features, present robust, field-proven protocols for sample preparation, and offer a systematic approach to spectral interpretation. This guide is designed to enable researchers to confidently identify the key functional groups and confirm the molecular identity of this and structurally related compounds.

Introduction and Theoretical Framework

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies. This absorption of energy is quantized, meaning that only specific frequencies of IR radiation are absorbed, corresponding to the energy required for a particular vibration. The resulting FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which serves as a unique molecular "fingerprint."

The molecule of interest, this compound, possesses several distinct functional groups, each with characteristic vibrational frequencies. The unequivocal identification of these groups is paramount for confirming its synthesis, assessing purity, and understanding its chemical properties in drug development and materials science.

The key functional moieties in this compound are:

  • A Saturated Cyclic Ketone (Cyclohexanone): Characterized by a strong carbonyl (C=O) stretching vibration.

  • An Aryl Alkyl Ether: Identified by its asymmetric and symmetric C-O-C stretching modes.

  • A 1,4-Disubstituted (para) Aromatic Ring: Exhibits characteristic C=C stretching and C-H out-of-plane bending vibrations.

  • Aliphatic Hydrocarbon Chains: The cyclohexyl and ethyl groups produce distinct C-H stretching and bending absorptions.

This note will systematically deconstruct the expected FT-IR spectrum of this molecule and provide detailed protocols to obtain high-quality, reproducible data.

Figure 1: Molecular Structure of this compound.

Predicted FT-IR Absorption Bands for Functional Group Identification

A detailed analysis of the molecular structure allows for the prediction of its characteristic absorption bands. The following table summarizes the expected vibrational modes, their typical wavenumber ranges, and the rationale for their assignment.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & CharacteristicsRationale & Comments
Ketone C=O Stretch1720 - 1705Strong, SharpThe carbonyl group in a saturated six-membered ring (cyclohexanone) typically absorbs in this range.[2][3] This is often the most intense peak in the spectrum.
Aryl Alkyl Ether Aryl-O Stretch (Asymmetric)1260 - 1230StrongResonance with the aromatic ring gives this C-O bond partial double-bond character, increasing its frequency compared to aliphatic ethers.[4][5]
Aryl Alkyl Ether Alkyl-O Stretch (Symmetric)1050 - 1020Medium to StrongRepresents the stretching of the O-CH₂ bond. The combination of these two C-O stretches is highly indicative of an aryl alkyl ether.[4][6]
Aromatic Ring C=C Stretch1610 - 1585 & 1510 - 1480Medium to Weak, SharpThese two bands are characteristic of C=C stretching within the benzene ring.
Aromatic Ring C-H Stretch3100 - 3000Medium to WeakStretching of sp² hybridized C-H bonds on the aromatic ring. Appears at higher frequency than aliphatic C-H stretches.
Aromatic Ring C-H Out-of-Plane Bend840 - 810StrongThis strong absorption is highly diagnostic for 1,4-disubstitution (para) on a benzene ring.
Aliphatic Groups C-H Stretch (sp³)2960 - 2850Strong, Multiple BandsAsymmetric and symmetric stretching of C-H bonds in the CH₂ (cyclohexyl, ethyl) and CH₃ (ethyl) groups.[7]
Aliphatic Groups CH₂ Bend (Scissoring)1470 - 1445MediumBending vibration of the numerous methylene groups in the cyclohexyl ring and the ethyl group.[2]

Experimental Protocols: Acquiring High-Quality FT-IR Spectra

The choice of sampling technique is critical for obtaining a high-quality spectrum. As this compound is a solid at room temperature, several methods are applicable. Attenuated Total Reflectance (ATR) is the most modern and convenient, while the KBr pellet and Nujol mull techniques are robust traditional methods.[8]

G cluster_prep PART 1: Sample Preparation cluster_methods cluster_acq PART 2: Data Acquisition cluster_analysis PART 3: Data Analysis Sample Solid Sample: This compound ATR_Prep Method A: ATR (No preparation needed) Sample->ATR_Prep KBr_Prep Method B: KBr Pellet 1. Grind Sample (1-2 mg) 2. Mix with dry KBr (100-200 mg) 3. Press into transparent pellet Sample->KBr_Prep Nujol_Prep Method C: Nujol Mull 1. Grind Sample (5-10 mg) 2. Add 1-2 drops Nujol oil 3. Mull to form a uniform paste Sample->Nujol_Prep Background 1. Collect Background Spectrum (Empty ATR crystal or blank KBr pellet) Acquire 2. Collect Sample Spectrum (Place sample/pellet in beam path) Background->Acquire Process 3. Process Spectrum (e.g., Baseline correction, ATR correction) Identify 4. Identify Peaks (Compare to correlation table) Process->Identify Confirm 5. Confirm Structure (Verify all functional groups are present) Identify->Confirm

Figure 2: General Experimental Workflow for FT-IR Analysis.

Protocol 3.1: Attenuated Total Reflectance (ATR) Method (Recommended)

ATR is the preferred method due to its speed, ease of use, and minimal sample preparation.[9][10] It works by measuring the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample.[11]

Methodology:

  • Instrument Setup: Ensure the FT-IR spectrometer is powered on and has stabilized. Secure the ATR accessory in the sample compartment.

  • Background Collection: Before analyzing the sample, a background spectrum must be collected. Ensure the ATR crystal (typically diamond or zinc selenide) is perfectly clean. Use a soft tissue dampened with a volatile solvent like isopropanol or ethanol to wipe the crystal surface, then allow it to dry completely. Collect a background spectrum. This accounts for atmospheric H₂O and CO₂ as well as any intrinsic signals from the crystal.

  • Sample Application: Place a small amount of the powdered this compound sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.

  • Apply Pressure: Use the accessory's pressure clamp to press the solid powder firmly against the crystal. The objective is to achieve intimate and uniform contact between the sample and the crystal surface, which is crucial for a high-quality spectrum.[12]

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background. If using an ATR accessory, an ATR correction may be applied by the software to make the spectrum appear more like a traditional transmission spectrum.

  • Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface thoroughly with a solvent-dampened tissue as in Step 2.

Protocol 3.2: Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a dry, IR-transparent matrix, typically potassium bromide (KBr).[8]

Methodology:

  • Preparation: KBr is hygroscopic; it must be thoroughly dried in an oven (e.g., at 100-110 °C for several hours) and stored in a desiccator.[13]

  • Grinding & Mixing: In an agate mortar and pestle, grind 1-2 mg of the sample into a very fine powder. Add approximately 100-200 mg of the dried spectroscopic-grade KBr.[12][14] Continue to grind the mixture for several minutes to ensure it is homogenous and has a flour-like consistency. The fine particle size is essential to reduce scattering of the IR beam.[15]

  • Pellet Formation: Transfer the powder mixture into a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8,000 to 10,000 psi) for several minutes.[16]

  • Pellet Inspection: Carefully release the pressure and disassemble the die. A successful pellet will be thin and transparent or translucent.[17] If the pellet is opaque or cloudy, it may be due to insufficient grinding, absorbed moisture, or an incorrect sample-to-KBr ratio.[15]

  • Background & Sample Scans: Place a blank KBr pellet (made with only KBr) in the spectrometer's sample holder and collect a background spectrum. Replace the blank with the sample pellet and collect the sample spectrum.

  • Disposal: After analysis, dissolve the pellet in water and clean the die components thoroughly.

Protocol 3.3: Nujol Mull Method

In this technique, the solid sample is ground into a fine paste (a mull) using a mulling agent, typically mineral oil (Nujol).[1]

Methodology:

  • Grinding: Place 5-10 mg of the solid sample into an agate mortar and grind to a fine powder.[17]

  • Mulling: Add one or two drops of Nujol to the powder. Continue to grind with the pestle until a smooth, uniform paste is formed. The consistency should be similar to that of a thick cream.

  • Sample Mounting: Smear a small amount of the mull onto one IR-transparent salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently rotate the plates to spread the mull into a thin, even film. The film should appear translucent without air bubbles.[17]

  • Spectrum Acquisition: Place the salt plate "sandwich" into the sample holder in the spectrometer and collect the spectrum. A background scan is typically run with the empty beam path.

  • Interpretation Caveat: Nujol is a hydrocarbon and will exhibit strong C-H stretching (~2920, 2850 cm⁻¹) and bending (~1460, 1375 cm⁻¹) bands in the spectrum.[18] These bands will obscure the aliphatic C-H signals from the analyte but will not interfere with the key C=O, C-O, and aromatic ring vibrations.

  • Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable solvent (e.g., hexane or methylene chloride), followed by ethanol.[17] Return the clean, dry plates to a desiccator.

Conclusion

FT-IR spectroscopy provides a rapid, non-destructive, and highly definitive method for the structural elucidation of this compound. By systematically analyzing the spectrum, one can unequivocally confirm the presence of the defining ketone, aryl alkyl ether, and para-substituted aromatic ring functional groups. The strong carbonyl stretch around 1710 cm⁻¹, the distinct dual C-O ether stretches near 1250 cm⁻¹ and 1040 cm⁻¹, and the characteristic aromatic C-H bend around 820 cm⁻¹ serve as the primary diagnostic peaks. Following the detailed protocols for ATR, KBr pellet, or Nujol mull preparation will ensure the acquisition of high-quality, interpretable data, making FT-IR an essential tool for quality control and chemical characterization in any research or industrial setting.

References

  • University of the West Indies, Chemistry Department. (n.d.). Sample preparation for FT-IR.
  • ChemAnalyst. (2023, October 8). A Comprehensive Analysis of Cyclohexanone IR Spectrum. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Brainly. (2023, July 6). Please clearly state the major absorption bands for each of these IR spectra: Cyclohexanol and Cyclohexanone. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from a technical note on the KBr pellet method for FTIR.
  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Current Research, 13(2), 16148-16152.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Proprep. (n.d.). Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. Retrieved from [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

  • Virginia Tech, Department of Chemistry. (n.d.). Sample Preparation – FT-IR/ATR.
  • YouTube. (2020, August 2). How To Use The Nujol Mull Technique. Retrieved from [Link]

  • Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

  • University of Manitoba, Department of Chemistry. (2018, November). Appendix XI: IR Spectroscopy. Retrieved from a course appendix on IR spectroscopy.

Sources

Application Note: A Guide to High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development and manufacturing, the purity of a drug substance is not merely a quality metric; it is a cornerstone of safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for the meticulous separation, identification, and quantification of a drug's active pharmaceutical ingredient (API) from its impurities. These impurities, which can arise from manufacturing processes, degradation, or storage, must be rigorously controlled to meet stringent regulatory standards. This guide provides an in-depth exploration of the principles, methodologies, and protocols essential for developing and validating robust HPLC methods for purity analysis, tailored for researchers and drug development professionals.

Foundational Principles of HPLC Separation

At its core, HPLC is a powerful separation technique where components of a mixture are distributed between a liquid mobile phase and a solid stationary phase.[1] The separation is driven by the differential interactions of the analyte and impurities with the stationary phase packed within a column. In Reverse-Phase HPLC (RP-HPLC), the most common mode for purity analysis, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). The API and its impurities elute from the column at different times (retention times) based on their relative hydrophobicity, allowing for their separation and quantification.

The Anatomy of a Modern HPLC System

A comprehensive understanding of the HPLC instrumentation is critical for method development and troubleshooting. Each component plays a vital role in the quality of the chromatographic data.

  • Solvent Delivery System (Pump): Delivers a precise, reproducible, and pulse-free flow of the mobile phase. Gradient pumps, which can vary the mobile phase composition over time, are essential for separating complex mixtures of impurities with varying polarities.

  • Autosampler/Injector: Introduces a precise volume of the sample into the mobile phase stream. Contamination or blockages in the injector can be a source of problems.[2]

  • Column: The heart of the HPLC system. The choice of column chemistry (e.g., C18, C8, Phenyl), particle size (typically 3 or 5 µm), and dimensions is a critical decision in method development.[3] A guard column is often installed to protect the analytical column from contaminants.[4]

  • Column Thermostat: Maintains a constant column temperature to ensure reproducible retention times, as temperature variations can affect separation.[5]

  • Detector: Monitors the eluent from the column and generates a signal proportional to the concentration of the analytes. The UV-Visible detector is the workhorse for purity analysis due to its sensitivity and applicability to most APIs. A Photodiode Array (PDA) detector is highly recommended as it provides spectral data, which is invaluable for assessing peak purity.[6]

  • Data Acquisition System: Controls the instrument, acquires the detector signal, and processes the chromatographic data.

HPLC_System Diagram 1: Schematic of a Modern HPLC System Solvent Solvent Reservoirs (Mobile Phase) Degasser Degasser Solvent->Degasser Solvents Pump HPLC Pump (Gradient or Isocratic) Degasser->Pump Injector Autosampler / Injector Pump->Injector Mobile Phase Flow Column HPLC Column (in Thermostat) Injector->Column Sample + Mobile Phase Detector Detector (e.g., PDA, UV-Vis) Column->Detector Waste Waste Detector->Waste Eluent DataSystem Data Acquisition System (CDS) Detector->DataSystem Signal DataSystem->Pump Control DataSystem->Injector Control DataSystem->Detector Control

Caption: A typical configuration of an HPLC instrument for purity analysis.

Strategic HPLC Method Development

Developing a robust, stability-indicating HPLC method is an iterative process that requires a systematic approach.[7] The goal is to achieve adequate resolution between the main peak and all potential impurities.

Causality Behind Experimental Choices:

  • Column Selection: The choice of stationary phase is paramount. A C18 column is a common starting point due to its versatility. The selection is based on the hydrophobicity and chemical nature of the API and its known impurities.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile is often preferred for its lower viscosity and UV transparency. The percentage of organic modifier is adjusted to control the retention time of the API.

    • pH Control: The pH of the aqueous portion of the mobile phase is critical for ionizable compounds. The pH should be adjusted using a suitable buffer to be at least 2 pH units away from the pKa of the analyte. This ensures the analyte is in a single ionic state, leading to sharp, symmetrical peaks.[2]

    • Gradient Elution: A gradient run, where the mobile phase composition changes over time, is typically employed for purity analysis.[3] This allows for the elution of early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable run time.

  • Detector Wavelength: The wavelength should be selected to provide a good response for both the API and the impurities. An iso-absorptive point, where the API and a key impurity have similar absorbance, is often chosen. If impurities have different UV maxima, a PDA detector is essential for detection across a range of wavelengths.

Method_Dev_Workflow Diagram 2: HPLC Purity Method Development Workflow cluster_prep 1. Preparation & Initial Scoping cluster_opt 2. Optimization Cycle cluster_final 3. Finalization & Validation LitReview Gather Analyte Info (pKa, logP, solubility) InitialRun Initial Gradient Run (e.g., 5-95% ACN on C18) LitReview->InitialRun EvalRes Evaluate Resolution (Rs) and Peak Shape InitialRun->EvalRes Decision Rs > 1.5 for all peaks? EvalRes->Decision AdjustMP Adjust Mobile Phase (pH, Organic %, Gradient) Decision->AdjustMP No ChangeCol Change Column (Chemistry, e.g., Phenyl) Decision->ChangeCol No, after several MP adjustments Finalize Finalize Method Parameters Decision->Finalize Yes AdjustMP->EvalRes ChangeCol->EvalRes Validate Proceed to Method Validation (ICH Q2(R1)) Finalize->Validate

Caption: A decision-making workflow for systematic method development.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

An analytical method is not fit for purpose until it has been validated.[7] The objective of validation is to demonstrate that the method is suitable for its intended use.[8] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[9][10]

Key Validation Parameters for an Impurity Method:

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.Peak purity analysis (using a PDA detector) should pass. Resolution (Rs) between the API and closest eluting impurity should be > 1.5.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically a signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio (S/N) of 10:1. Precision (%RSD) at this level should be acceptable.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99 for each impurity over a range (e.g., LOQ to 120% of the specification limit).
Accuracy The closeness of test results obtained by the method to the true value.Recovery of spiked impurities into the sample matrix should be within a predefined range (e.g., 80-120%).
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.%RSD of results for replicate preparations should not exceed a set value (e.g., <10% for impurities).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]System suitability parameters should remain within acceptance criteria when parameters like pH, flow rate, and mobile phase composition are slightly varied.

Standard Operating Protocol: HPLC Purity Analysis

This protocol outlines the steps for a typical purity analysis.

5.1. Reagent and Solution Preparation

  • Mobile Phase A: Prepare the aqueous buffer (e.g., 20mM potassium phosphate), adjust to the desired pH (e.g., pH 3.0 with phosphoric acid), and filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

  • Diluent: Prepare a mixture of Mobile Phase A and B (e.g., 50:50 v/v) that is compatible with the sample solubility.[1]

  • System Suitability Solution (SST): Prepare a solution containing the API and known impurities at a concentration that allows for the evaluation of resolution and other SST parameters.

  • Standard Solution: Accurately weigh and dissolve a reference standard of the API in diluent to a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the test sample in diluent to the same nominal concentration as the Standard Solution.

5.2. Chromatographic Conditions (Example)

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temp: 30 °C

  • Injection Vol: 10 µL

  • Detector: PDA at 220 nm

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 10% B (re-equilibration)

5.3. Experimental Workflow

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Perform five replicate injections of the SST solution.

    • The SST is a mandatory check to ensure the system is performing adequately before any sample analysis.[11][12]

    • Verify that the SST parameters meet the pre-defined criteria.[13]

    SST Parameter Purpose Typical USP Acceptance Criteria
    Resolution (Rs) Ensures separation between critical peaks.Rs ≥ 2.0 between the API and the closest eluting impurity.[14]
    Tailing Factor (Tf) Measures peak symmetry.Tf ≤ 2.0 for the API peak.[14]
    Precision (%RSD) Confirms injection precision.%RSD for the peak area of the API from replicate injections should be ≤ 2.0%.[14]
    Theoretical Plates (N) Measures column efficiency.N > 2000 for the API peak.
  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the Standard Solution.

    • Inject the Sample Solution in duplicate or triplicate.

    • Inject a bracketing standard periodically for long sequences to check for drift.

5.4. Data Processing and Purity Calculation

The most common method for calculating purity is the Area Normalization Method (or Area Percent).[15]

  • Principle: This method assumes that the detector response factor is the same for the API and all impurities. It calculates the percentage of each impurity by dividing its peak area by the total area of all peaks in the chromatogram.[16]

  • Formula: % Impurity = (Area_impurity / Total_Area_all_peaks) * 100

  • Causality: This approach is widely used for its simplicity, especially when reference standards for all impurities are not available.[17] However, it's crucial to acknowledge the underlying assumption. For higher accuracy, especially for known impurities, a method using external standards and Relative Response Factors (RRFs) is preferred.

  • Reporting Thresholds: Disregard peaks below a certain threshold (e.g., 0.05%) as defined by ICH guidelines.

Advanced Topics and Troubleshooting

  • Forced Degradation Studies: These studies are a critical part of method development and validation.[18] The drug substance is intentionally degraded under various stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to generate potential degradation products.[19][20] The goal is to ensure the HPLC method is "stability-indicating," meaning it can separate all degradation products from the API.[21] A degradation of 5-20% is generally recommended to avoid secondary degradation.[22]

  • Troubleshooting Common HPLC Issues:

Problem Common Causes Solutions
High/Fluctuating Pressure Column/frit blockage, buffer precipitation, air bubbles in the pump.[4]Filter samples and mobile phases, flush the column with strong solvent, degas the mobile phase.[2][4]
Peak Tailing Secondary interactions with the stationary phase, column overload, incorrect mobile phase pH.Adjust mobile phase pH, reduce sample concentration, use a different column.[2]
Retention Time Drift Changes in mobile phase composition, temperature fluctuations, column degradation.[5]Prepare fresh mobile phase, use a column thermostat, replace the column if necessary.[5]
Ghost Peaks Carryover from previous injection, contaminated mobile phase or diluent.Run blank injections, use fresh high-purity solvents.[23]

References

  • Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com. Available at: [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. Available at: [Link]

  • ResearchGate. (2013). How to calculate the percentage purity using the HPLC?. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Available at: [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Available at: [Link]

  • Shimadzu. Impurity Analysis Application. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. Available at: [Link]

  • Mani, V. et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024). IOSR Journal of Pharmacy. Available at: [Link]

  • Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available at: [Link]

  • Chromatography Forum. (2008). Calculation of Impurity by using Formula. Available at: [Link]

  • Dong, M. W. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]

  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example. YouTube. Available at: [Link]

  • Patel, Y. et al. (2021). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Pharma Growth Hub. (2022). You must know these facts about the % Area Normalization method for RS by HPLC. YouTube. Available at: [Link]

  • Kumar, S. et al. Hplc method development and validation: an overview. Available at: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Available at: [Link]

  • Dong, M. W. (2019). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America. Available at: [Link]

  • Nikam, D. et al. (2023). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. Available at: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Guide. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

Sources

Application Notes and Protocols: 4-(4-Ethoxyphenyl)cyclohexanone as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-Arylcyclohexanone Moiety in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic selection of molecular scaffolds and intermediates is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). The 4-arylcyclohexanone framework represents a privileged scaffold, conferring favorable pharmacokinetic properties and serving as a versatile synthetic handle for the construction of a diverse array of therapeutic agents. Among these, 4-(4-Ethoxyphenyl)cyclohexanone has emerged as a crucial intermediate, particularly in the synthesis of highly selective enzyme inhibitors.

This document provides a comprehensive guide for researchers, medicinal chemists, and process development scientists on the synthesis and application of this compound. We will delve into the causality behind synthetic choices, provide detailed, field-proven protocols, and ground our discussion in the fundamental principles of organic chemistry. The protocols herein are designed to be self-validating, with an emphasis on safety, reproducibility, and scalability.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective use and for ensuring laboratory safety.

PropertyValueReference(s)
CAS Number 163671-48-5[1]
Molecular Formula C₁₄H₁₈O₂
Molecular Weight 218.3 g/mol [1]
Appearance Expected to be a white to off-white solid, based on similar compounds.
Melting Point Data not readily available; likely similar to 4-phenylcyclohexanone (77-80 °C).[2]
Boiling Point Data not readily available; likely similar to 4-phenylcyclohexanone (158-160 °C at 12 mmHg).[2]
Solubility Expected to be soluble in common organic solvents like dichloromethane, THF, and alcohols, with low solubility in water.

Safety and Handling:

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile can be inferred from related cyclohexanone derivatives.[3][4][5][6][7][8][9]

  • Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[4] May cause skin and serious eye irritation.[5]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust, fumes, or vapors.[4] Wash hands and exposed skin thoroughly after handling.[3] Wear protective gloves, eye protection, and face protection.[7] Use in a well-ventilated area.[4]

    • Response:

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

      • IF ON SKIN: Wash with plenty of soap and water.[3]

      • IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3]

    • Storage: Store in a well-ventilated place. Keep container tightly closed.[3]

    • Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Part 1: Synthesis of this compound

The synthesis of the title intermediate can be approached through several established methodologies in organic chemistry. We will detail a robust and scalable two-step approach commencing with a Grignard reaction, followed by an acid-catalyzed intramolecular cyclization. This pathway is chosen for its high convergence and the ready availability of starting materials.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Hydrolysis and Decarboxylation A 4-Bromoethoxybenzene E Grignard Reagent Formation A->E Reacts with B Magnesium Turnings B->E C Anhydrous THF C->E Solvent D 4-Ethoxy-1,4-dicyanocyclohexane F Nucleophilic Addition D->F E->F Reacts with G Intermediate Product F->G H Intermediate Product J Heating (Reflux) H->J Treated with I Aqueous HCl I->J K Final Product: This compound J->K

Caption: Synthetic workflow for this compound.

Protocol 1.1: Synthesis of this compound

Rationale: This protocol employs a Grignard reagent, a potent carbon nucleophile, to introduce the 4-ethoxyphenyl group onto a cyclohexane precursor.[10][11][12][13] The subsequent acidic workup not only quenches the reaction but also facilitates the hydrolysis of the nitrile groups and decarboxylation to yield the target ketone.

Materials:

  • 4-Bromoethoxybenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • 4-Oxocyclohexanecarbonitrile

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Grignard Reagent Formation

  • Assemble the dry three-neck flask with the condenser and dropping funnel under a nitrogen atmosphere.

  • Add magnesium turnings (1.2 eq) to the flask.

  • Add a single crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of 4-bromoethoxybenzene (1.0 eq) in anhydrous THF.

  • Add a small portion of the 4-bromoethoxybenzene solution to the magnesium turnings and gently heat to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates initiation.

  • Once initiated, add the remaining 4-bromoethoxybenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Nucleophilic Addition and Work-up

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 4-oxocyclohexanecarbonitrile (1.1 eq) in anhydrous THF and add it dropwise to the Grignard solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Carefully quench the reaction by slowly adding 1 M HCl at 0 °C.

  • Heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Part 2: Application in the Synthesis of Etoricoxib

This compound is a precursor to a key ketosulfone intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[14][15][16][17][18] The following protocols outline the conversion of the title compound into this crucial intermediate and its subsequent transformation into Etoricoxib.

Overall Synthetic Scheme for Etoricoxib

A This compound B Key Ketosulfone Intermediate A->B Oxidation & Ring Opening D Etoricoxib B->D Condensation & Cyclization C Vinamidinium Salt C->D Reactant

Caption: High-level overview of Etoricoxib synthesis.

Protocol 2.1: Synthesis of the Key Ketosulfone Intermediate

Rationale: This multi-step, one-pot procedure transforms the cyclohexanone ring into the acyclic ketosulfone required for the subsequent cyclization. The process involves an initial oxidation to introduce a leaving group, followed by ring opening and installation of the methylpyridinyl moiety.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Carbon tetrachloride (CCl₄)

  • 6-Methyl-3-acetylpyridine

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrogen peroxide (H₂O₂)

  • Acetic acid

  • Sodium tungstate

Procedure:

  • To a solution of this compound (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • In a separate flask, prepare a solution of 6-methyl-3-acetylpyridine (1.2 eq) in anhydrous DMF and add NaH (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes, then add the crude bromo-ketone from the previous step dissolved in DMF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • To the crude product, add acetic acid, a catalytic amount of sodium tungstate, and then slowly add H₂O₂ (3.0 eq) at 0 °C.

  • Stir at room temperature for 6-8 hours until the oxidation is complete.

  • Quench with aqueous sodium thiosulfate solution and extract with dichloromethane.

  • Wash the organic layer with saturated NaHCO₃ and brine, dry, and concentrate.

  • Purify by recrystallization or column chromatography to yield the ketosulfone intermediate.

Protocol 2.2: Synthesis of Etoricoxib via Pyridine Ring Formation

Rationale: The final step involves the construction of the central pyridine ring of Etoricoxib. This is achieved through a condensation reaction between the ketosulfone intermediate and a vinamidinium salt, followed by cyclization.[17] The mechanism is a variation of classical pyridine syntheses, such as the Hantzsch synthesis, which involves the condensation of β-dicarbonyl compounds (or their equivalents) with an aldehyde and ammonia.[19][20][21][22]

Materials:

  • Ketosulfone intermediate from Protocol 2.1

  • 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (or similar vinamidinium salt)

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Acetic acid

  • Aqueous ammonia

Procedure:

  • Dissolve the ketosulfone intermediate (1.0 eq) in anhydrous THF and cool to 10-15 °C.

  • Add potassium tert-butoxide (1.1 eq) and stir the mixture for 1 hour at this temperature to form the enolate.

  • Add the vinamidinium salt (1.2 eq) and allow the reaction to warm to room temperature, stirring for an additional 2-4 hours.

  • In a separate vessel, prepare a mixture of TFA and acetic acid in THF.

  • Dump the reaction mixture into the acid solution and stir for 1-2 hours.

  • Add aqueous ammonia and heat the mixture to 55-65 °C for 12-18 hours to facilitate cyclization and aromatization.[17]

  • Cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Etoricoxib.

Mechanistic Insights: The Bipyridine Core Formation

The construction of the 2,3'-bipyridine core of Etoricoxib is a fascinating example of heterocyclic synthesis. The reaction between the enolate of the ketosulfone and the vinamidinium salt forms an intermediate that, upon treatment with acid and then ammonia, undergoes a series of reactions to form the pyridine ring.

A Ketosulfone Enolate C Michael-type Addition A->C B Vinamidinium Salt B->C D Enamine Intermediate C->D F Condensation D->F E Ammonia E->F G Dihydropyridine Intermediate F->G H Oxidative Aromatization G->H I Etoricoxib H->I

Caption: Mechanistic pathway for pyridine ring formation.

The process can be conceptualized as follows:

  • The enolate of the ketosulfone acts as a nucleophile and attacks the vinamidinium salt in a Michael-type addition.

  • The resulting intermediate, upon addition of ammonia, undergoes condensation, where the nitrogen of ammonia attacks one of the carbonyl groups.

  • Subsequent intramolecular cyclization and dehydration lead to the formation of a dihydropyridine ring.

  • Finally, oxidative aromatization, often facilitated by the reaction conditions or an oxidant, yields the stable pyridine ring of the Etoricoxib molecule.[23]

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of complex pharmaceutical agents like Etoricoxib. The protocols detailed in these application notes provide a robust framework for the synthesis of this intermediate and its subsequent utilization. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can effectively leverage this compound in their drug discovery and development endeavors.

References

  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents.

  • EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents.

  • Very efficient process for preparing an intermediate of etoricoxib - Justia Patents.

  • A process for the preparation of etoricoxib - Patent 2479166 - EPO.

  • EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents.

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI.

  • EP2802564B1 - Process for the synthesis of etoricoxib - Google Patents.

  • This compound - - Sigma-Aldrich.

  • US9024030B2 - Process for the synthesis of etoricoxib - Google Patents.

  • Pyridine and derivatives, Synthesis - Scribd.

  • PROCESS FOR THE SYNTHESIS OF ETORICOXIB - European Patent Office - EP 2802564 B1 - Googleapis.com.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • WO/2013/104546 PROCESS FOR THE SYNTHESIS OF ETORICOXIB - WIPO Patentscope.

  • Preparation Of Etoricoxib By Continuous Flow.

  • Safety Data Sheet.

  • PSYNTHESIS OF A SUBSTITUTED CYCLOHEXENONE VIA MICHAEL ADDITION AND INTRAMOLECULAR ALDOL CONDENSATION (ROBINSON ANNULATION) OF CH.

  • Robinson annulation - Wikipedia.

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.

  • Pyridines.

  • Pyridine Synthesis: Cliff Notes - Baran Lab.

  • Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+.

  • Cyclohexanone.

  • Show how you would use Robinson annulations to synthesize the fol... - Pearson.

  • Robinson Annulation - J&K Scientific LLC.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 17159-79-4 | 4-(Ethoxycarbonyl)-1-cyclohexanone - ChemScene.

  • 4-phenylcyclohexanone - 4894-75-1, C12H14O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

  • Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation.

  • The Robinson Annulation - Master Organic Chemistry.

  • Cyclohexanone synthesis - Organic Chemistry Portal.

  • CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents.

  • Reactions of Grignard Reagents - Master Organic Chemistry.

  • Grignard reagent - Wikipedia.

  • 4-Ethoxycyclohexan-1-one | C8H14O2 | CID 546470 - PubChem.

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC - NIH.

  • 4-(4-Hydroxyphenyl)cyclohexanone = 97.0 HPLC 105640-07-1 - Sigma-Aldrich.

  • Cyclohexanone: Chemical and physical properties, Production and Uses - ChemicalBook.

  • Material Safety Data Sheet - Cyclohexanone - Cole-Parmer.

  • MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS | ADICHEMISTRY.

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube.

  • CYCLOHEXANONE CAS N°: 108-94-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC - NIH.

  • CYCLOHEXANONE CAS N°: 108-94-1.

  • Cyclohexanone - Wikipedia.

  • ICSC 0425 - CYCLOHEXANONE - INCHEM.

  • Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine‐based benzoyl thiourea catalyst. - ResearchGate.

  • (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One - ResearchGate.

  • 4-Ethoxyphenylboronic acid 22237-13-4 - Sigma-Aldrich.

  • Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water - PubMed.

Sources

Application of 4-(4-Ethoxyphenyl)cyclohexanone in Liquid Crystal Materials: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Alicyclic Moieties in Mesogen Design

In the pursuit of advanced liquid crystal (LC) materials for next-generation displays and photonic devices, the incorporation of non-aromatic, alicyclic rings into the mesogenic core has emerged as a critical design strategy. These structures, particularly cyclohexane derivatives, offer a unique combination of properties that complement traditional aromatic systems. Unlike their planar aromatic counterparts, the three-dimensional and conformationally flexible nature of the cyclohexanone ring can significantly influence key physical parameters of a liquid crystal mixture. This includes modulating the clearing point, optimizing viscosity for faster switching times, and fine-tuning the optical and dielectric properties. 4-(4-Ethoxyphenyl)cyclohexanone is an important intermediate in the synthesis of such advanced liquid crystal materials.[1] Its structure, which combines a rigid phenyl ring with a bulky cyclohexanone unit and a terminal ethoxy group, makes it a valuable component for creating nematic and other mesophases with tailored characteristics. This guide provides an in-depth look at the application of this compound, including its synthesis, its impact on liquid crystal properties, and protocols for its characterization and use.

Core Principles and Application Logic

The utility of this compound in liquid crystal formulations stems from several key molecular features. The presence of the cyclohexanone ring introduces a non-planar element into the molecular structure. This can disrupt the close packing that is often seen with purely aromatic calamitic (rod-shaped) liquid crystals.[2] This disruption can lead to a decrease in the melting point and a broadening of the nematic phase temperature range.

The ethoxy group provides a terminal dipole moment that can influence the dielectric anisotropy (Δε) of the material. The sign and magnitude of Δε are critical for the operation of liquid crystal displays, determining whether the liquid crystal molecules align parallel or perpendicular to an applied electric field. Furthermore, the overall molecular shape and polarizability of this compound and its derivatives contribute to the material's birefringence (Δn), or optical anisotropy, which is a measure of the difference in the refractive indices for light polarized parallel and perpendicular to the liquid crystal director.[3][4][5][6]

Synthesis Protocol: A Two-Step Approach to this compound

The synthesis of this compound can be efficiently achieved through a two-step process adapted from established methods for producing 4-substituted cyclohexanones.[1] This protocol begins with the catalytic hydrogenation of 4-ethoxyphenol to yield 4-ethoxycyclohexanol, which is then oxidized to the target cyclohexanone. This method is advantageous due to its use of readily available starting materials and its environmentally conscious choice of an oxidant in the second step.

Part 1: Catalytic Hydrogenation of 4-Ethoxyphenol

Objective: To reduce the aromatic ring of 4-ethoxyphenol to a cyclohexane ring, forming 4-ethoxycyclohexanol.

Materials:

  • 4-Ethoxyphenol

  • Methanol (or another suitable alcohol solvent)

  • Palladium on carbon (Pd/C, 5-10 wt%) catalyst

  • Hydrogen gas (high pressure)

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, dissolve 4-ethoxyphenol in methanol.

  • Add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5% by weight relative to the 4-ethoxyphenol.

  • Seal the autoclave and purge it with nitrogen gas to remove any air.

  • Pressurize the autoclave with hydrogen gas. The pressure and temperature will depend on the specific setup but are typically in the range of 5-10 MPa and 100-150°C.

  • Stir the reaction mixture vigorously to ensure good contact between the reactants and the catalyst.

  • Monitor the reaction progress by measuring the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Remove the solvent from the filtrate by rotary evaporation to yield crude 4-ethoxycyclohexanol. This product is often used in the next step without further purification.

Part 2: Oxidation of 4-Ethoxycyclohexanol

Objective: To oxidize the secondary alcohol group of 4-ethoxycyclohexanol to a ketone, yielding this compound.

Materials:

  • 4-Ethoxycyclohexanol (from Part 1)

  • An organic solvent (e.g., toluene, dichloromethane)

  • An oxidizing agent (e.g., pyridinium chlorochromate (PCC), or a cleaner system using oxygen-containing gas with a catalyst)[1]

  • Silica gel for column chromatography

Procedure (using a modern catalytic oxidation):

  • Dissolve the crude 4-ethoxycyclohexanol in a suitable organic solvent like toluene in a reaction flask.[1]

  • Add a catalytic system. A modern, greener approach involves a multi-component catalyst system and the use of an oxygen-containing gas (like air) as the oxidant.[1]

  • Stir the mixture at a controlled temperature, typically between 25-50°C.[7]

  • Bubble air or oxygen through the reaction mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the starting material is consumed, quench the reaction (if necessary, depending on the catalytic system).

  • Wash the organic phase with water to remove any water-soluble byproducts.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel to yield the final, high-purity product.

Application Notes: Properties and Performance in Liquid Crystal Mixtures

While specific, publicly available data for the physical properties of pure this compound as a liquid crystal is limited, we can infer its likely contributions to a liquid crystal mixture based on the known effects of similar cyclohexanone derivatives.

Expected Physical Properties:

PropertyExpected Value/EffectRationale
Clearing Point (Tc) ModerateThe combination of an aromatic ring and a cyclohexanone ring generally leads to a moderate nematic-to-isotropic transition temperature.
Birefringence (Δn) Low to ModerateThe alicyclic cyclohexanone ring is less polarizable than an aromatic ring, which tends to lower the overall birefringence of the molecule. This is advantageous for applications where a lower Δn is required.
Dielectric Anisotropy (Δε) Small, likely positiveThe ethoxy group contributes a dipole moment. The overall sign and magnitude of Δε will depend on the final molecular structure in which the this compound moiety is incorporated.
Viscosity Moderate to HighThe cyclohexanone ring can increase rotational viscosity compared to purely aromatic compounds, which may affect switching times. Careful formulation is needed to balance this effect.

Key Application Advantages:

  • Broadening the Nematic Range: The non-planar cyclohexanone structure can disrupt smectic phase formation, thereby extending the useful nematic temperature range of a liquid crystal mixture.

  • Tailoring Optical Properties: By incorporating this compound-derived structures, the birefringence of a liquid crystal mixture can be precisely controlled. This is crucial for optimizing the performance of various display modes.

  • Improving Solubility and Compatibility: The presence of the ethoxy and cyclohexanone groups can enhance the solubility of the mesogen in host liquid crystal mixtures, particularly at low temperatures.[8]

Characterization Protocols

Structural Verification

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the presence of the ethoxy group (triplet and quartet signals), the aromatic protons, and the protons on the cyclohexanone ring.

  • ¹³C NMR: To verify the number and types of carbon atoms, including the carbonyl carbon of the ketone.

b) Infrared (IR) Spectroscopy:

  • To identify the characteristic C=O stretching vibration of the ketone group (typically around 1715 cm⁻¹).

  • To confirm the presence of the C-O-C ether linkage and the aromatic C-H bonds.

c) Mass Spectrometry (MS):

  • To determine the molecular weight of the synthesized compound and to aid in structural elucidation through fragmentation patterns.

Mesomorphic and Physical Property Characterization

a) Differential Scanning Calorimetry (DSC):

  • Objective: To determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes.

  • Protocol:

    • Accurately weigh a small sample (2-5 mg) of the purified compound into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected clearing point.

    • Cool the sample at the same rate to a temperature below its melting point.

    • Perform a second heating and cooling cycle to ensure thermal history is removed. The phase transitions are identified as peaks (endothermic on heating, exothermic on cooling) in the heat flow curve.

b) Polarized Optical Microscopy (POM):

  • Objective: To visually identify the liquid crystal phases and their characteristic textures.

  • Protocol:

    • Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

    • Place the slide on a hot stage attached to a polarizing microscope.

    • Heat the sample into the isotropic phase (it will appear dark between crossed polarizers).

    • Slowly cool the sample and observe the formation of birefringent textures, which indicate the presence of a liquid crystal phase (e.g., a nematic phase will typically show a Schlieren or marbled texture).

c) Electro-Optical and Dielectric Characterization:

  • Objective: To measure the birefringence (Δn) and dielectric anisotropy (Δε).

  • Protocol:

    • Introduce the liquid crystal material (or a mixture containing it) into a liquid crystal test cell with a known cell gap.

    • Measure the capacitance of the cell with and without an applied electric field to determine the dielectric constants parallel and perpendicular to the director, from which Δε can be calculated.

    • Measure the phase retardation of light passing through the cell using a suitable optical setup (e.g., a Berek compensator or an ellipsometer) to determine the birefringence.

Visualizing the Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Hydrogenation cluster_intermediate Intermediate cluster_step2 Step 2: Oxidation cluster_final Final Product Start 4-Ethoxyphenol Hydrogenation Catalytic Hydrogenation (Pd/C, H₂, Pressure) Start->Hydrogenation Methanol Intermediate 4-Ethoxycyclohexanol Hydrogenation->Intermediate Oxidation Catalytic Oxidation (e.g., Air/Catalyst) Intermediate->Oxidation Toluene Final This compound Oxidation->Final

Caption: Synthetic pathway for this compound.

Conclusion and Future Outlook

This compound represents a versatile building block in the design of advanced liquid crystal materials. Its synthesis from readily available precursors allows for its incorporation into a variety of mesogenic structures. While further research is needed to fully quantify its specific physical properties, the established principles of liquid crystal design indicate its potential for creating materials with broad nematic ranges and tailored optical and dielectric characteristics. The protocols outlined in this guide provide a framework for the synthesis and characterization of this and related compounds, empowering researchers to explore their potential in next-generation liquid crystal applications.

References

  • CN112778108A - Synthesis method of 4-substituted cyclohexanone. Google Patents.
  • CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone. Google Patents.
  • EP0568040A1 - Cyclohexane derivative and liquid crystal composition containing the same. Google Patents.
  • Cyclohexanone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Cyclohexane derivative and liquid crystal composition containing the same. Google Patents.
  • A Process For The Synthesis Of 4 Methoxycyclohexanone. Quick Company. Available at: [Link]

  • CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone. Google Patents.
  • Chemical structure of the components of used liquid crystal. ResearchGate. Available at: [Link]

  • Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. PMC. Available at: [Link]

  • Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. Oriental Journal of Chemistry. Available at: [Link]

  • Investigating of dielectric anisotropy and birefringence of binary liquid crystal mixtures. SciSpace. Available at: [Link]

  • Optical Birefringence. Evident Scientific. Available at: [Link]

  • (PDF) Liquid Crystals IV - Electro-optic Effects in p-Alkoxybenzylidene p'-Aminoalkylphenones and Related Compounds. ResearchGate. Available at: [Link]

  • Optical Differentiation and Edge Detection Based on Birefringence of Uniaxial Crystals. MDPI. Available at: [Link]

  • Birefringence. Wikipedia. Available at: [Link]

  • Principles of Birefringence. Nikon's MicroscopyU. Available at: [Link]

Sources

Application Note: Growing High-Quality Single Crystals of Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise determination of the three-dimensional atomic structure of cyclohexanone derivatives is fundamental to understanding their chemical behavior, reaction mechanisms, and pharmacological activity. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, but its success is entirely contingent on the availability of high-quality single crystals.[1][2] Many cyclohexanone derivatives, particularly those functionalized for active pharmaceutical ingredients (APIs), present significant crystallization challenges. This guide provides a comprehensive overview of the principles and detailed protocols for growing single crystals of these compounds, emphasizing the causal relationships between experimental parameters and crystal quality to empower researchers in drug discovery and materials science.

The Central Role of Crystallization

Cyclohexanone and its derivatives are versatile scaffolds in organic synthesis and are key components in many active pharmaceutical ingredients (APIs).[3] Obtaining a crystalline form is crucial for ensuring the stability, bioavailability, and consistent performance of these compounds.[4] Furthermore, a well-defined crystal structure provides unambiguous proof of molecular connectivity, stereochemistry, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design.[2]

However, the path from a pure compound to a diffraction-quality single crystal is often non-trivial. The process is a delicate interplay of thermodynamics and kinetics, governed by factors such as purity, solvent choice, temperature, and the rate at which supersaturation is achieved.[4]

Foundational Principles: The Journey to an Ordered State

Crystal growth occurs from a supersaturated solution—a state where more solute is dissolved than is thermodynamically stable.[4] The process can be visualized in two main stages:

  • Nucleation: Solute molecules begin to self-assemble into small, ordered clusters. This is often the kinetic bottleneck of the process. Too many nucleation sites, often caused by dust or rapid changes in conditions, lead to a shower of tiny, unusable crystals.[5] The goal is to encourage the formation of very few nuclei.

  • Growth: Once a stable nucleus has formed, additional molecules from the solution deposit onto its surface in an ordered fashion, allowing the crystal to grow layer by layer. Slow, controlled growth is paramount for achieving the size and internal perfection required for X-ray diffraction.[6]

The key to success is to navigate the "metastable zone"—a region of supersaturation where spontaneous nucleation is unlikely, but growth on an existing crystal can occur.[1] All techniques described below are designed to enter and traverse this zone slowly and controllably.

Pre-Crystallization Essentials: Setting the Stage for Success

Before attempting any crystallization technique, rigorous preparation is essential. Neglecting these steps is the most common cause of failure.

3.1 Compound Purity

The purer the compound, the higher the chance of growing single crystals.[7] Impurities can inhibit nucleation or be incorporated into the crystal lattice, causing defects and disrupting long-range order. It is recommended that the compound be at least >95% pure, as determined by NMR, LC-MS, or other relevant analytical techniques. If impurities are present, they should be removed by chromatography, recrystallization, or sublimation.

3.2 Solvent Selection: The Most Critical Decision

The choice of solvent is the most critical variable in the crystallization process.[5][7] An ideal solvent system should meet the following criteria:[8]

  • Moderate Solubility: The compound should be soluble, but not too soluble. If solubility is too high, it becomes difficult to achieve the necessary supersaturation for crystallization.[5]

  • "Soluble Hot, Insoluble Cold": For temperature-based methods, a large solubility gradient with temperature is ideal.[8][9]

  • Chemical Inertness: The solvent must not react with the compound.[8]

  • Volatility: The solvent's boiling point and vapor pressure are key parameters for evaporation and vapor diffusion techniques.[10]

Practical Approach to Solvent Screening: A preliminary solubility test with a few milligrams of your compound across a range of solvents (see Table 1) is a crucial first step. A good starting point is to find a solvent that dissolves your compound when heated but in which the compound has limited solubility at room temperature. For cyclohexanone derivatives, which often have moderate polarity, solvents like acetone, ethyl acetate, ethanol, or toluene can be effective.[11] The "like dissolves like" principle is a useful guide; solvents that share functional groups with the solute are often good candidates.[8][11]

Table 1: Properties of Common Crystallization Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Characteristics
n-Hexane691.9Very nonpolar. Good as an anti-solvent.
Toluene1112.4Aromatic, moderately nonpolar. Often yields good crystals.[6]
Diethyl Ether354.3Very volatile, low boiling point. Use with caution.[10]
Ethyl Acetate776.0Good general-purpose solvent for moderately polar compounds.[8]
Acetone5621Excellent solvent but very volatile.[8]
Acetonitrile8237.5Polar aprotic solvent.
Ethanol7824.5Polar protic solvent, capable of hydrogen bonding.
Methanol6532.7More polar than ethanol. Good for polar compounds.[8]
Water10080.1Highly polar. Good for compounds that can hydrogen bond.[10][11]
Core Crystallization Techniques & Protocols

There is no universal technique for crystallization.[9] It is highly recommended to set up multiple experiments in parallel using different methods and solvent systems. Always use clean glassware and filter your initial solution to remove dust and other particulate matter that could act as unwanted nucleation sites.[5]

4.1 Slow Evaporation

Principle: This is the simplest technique. A solution of the compound is prepared, and the solvent is allowed to evaporate slowly. As the solvent volume decreases, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.[12] This method is often successful but can sometimes lead to crystals growing on the walls of the vessel.[7]

Best For: Compounds that are thermally stable and not sensitive to air. Works well when you have a moderate amount of material (>10 mg).

Protocol:

  • Dissolution: Dissolve 10-20 mg of the purified cyclohexanone derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/heptane) in a small, clean vial.[12] Ensure the compound is fully dissolved; gentle warming may be necessary.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) or a small cotton plug in a pipette into a clean crystallization vessel (a small test tube or narrow vial is ideal).[13]

  • Evaporation Control: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm.[13] The number and size of the holes control the evaporation rate—fewer/smaller holes lead to slower evaporation and potentially better crystals.

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated cabinet) and leave it undisturbed.[5][7]

  • Patience: Do not disturb the vial. Check for crystal growth after 1-2 days, but be prepared to wait for a week or more.

Diagram 1: Workflow for Slow Evaporation

Slow_Evaporation A Dissolve Compound in 'Good' Solvent B Filter Solution (Remove Particulates) A->B C Transfer to Clean Vial B->C D Cover & Pierce (Control Rate) C->D E Incubate Undisturbed (Slow Evaporation) D->E F Single Crystals Form E->F

4.2 Vapor Diffusion

Principle: This is arguably the most successful and controlled method, especially for small quantities of material.[7][9][12] A concentrated solution of the compound (in a "good" solvent) is placed in a small open vial. This vial is then sealed inside a larger container (a jar or beaker) that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the good solvent, gradually reducing the compound's solubility until it crystallizes.[14]

Best For: Milligram quantities of compound; sensitive materials. It offers excellent control over the rate of supersaturation.[12]

Protocol:

  • Prepare Inner Vial: Dissolve 2-5 mg of the compound in a small volume (0.2-0.5 mL) of a moderately volatile "good" solvent (e.g., toluene, THF, dichloromethane) in a small, narrow vial (e.g., a 1-dram vial).

  • Prepare Outer Chamber: Add 2-5 mL of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to a larger vial or jar.[7] The anti-solvent should be miscible with the good solvent and have a higher vapor pressure (lower boiling point).

  • Assemble: Carefully place the open inner vial inside the larger chamber, ensuring the liquid levels are such that there is no risk of mixing if bumped. The inner vial should not touch the walls of the outer chamber.[12]

  • Seal and Incubate: Tightly seal the outer chamber with a cap or parafilm. Place it in a vibration-free location.

  • Observation: Crystals will typically form in the inner vial over several days to weeks. Placing the setup in a refrigerator can slow down the diffusion rate, sometimes leading to better crystals.[9]

Diagram 2: Workflow for Vapor Diffusion

Vapor_Diffusion cluster_chamber Sealed Outer Chamber B Solution of Compound in 'Good' Solvent (Inner Vial) D Vapor Diffusion (Anti-Solvent into Solvent) C Anti-Solvent Reservoir (e.g., Hexane) A Prepare Solution & Anti-Solvent A->B A->C E Solubility Decreases Slowly D->E F Single Crystals Form in Inner Vial E->F

4.3 Solvent Layering (Liquid-Liquid Diffusion)

Principle: This technique relies on the slow diffusion between two miscible solvents with different densities and solubilities for the compound. A solution of the compound is placed in the bottom of a narrow tube, and a less dense anti-solvent is carefully layered on top, creating a distinct interface.[14] Diffusion across the interface creates a narrow zone of supersaturation where crystals can grow.

Best For: Compounds that are sensitive to air or temperature changes. Requires a steady hand to set up correctly.[14]

Protocol:

  • Prepare Bottom Layer: Dissolve 5-10 mg of the compound in a minimal amount of a relatively dense "good" solvent (e.g., dichloromethane, chloroform). Place this solution in the bottom of a narrow vessel, like an NMR tube or a thin test tube.

  • Create Buffer Layer (Optional): To slow diffusion further, you can carefully layer a small amount of the pure "good" solvent on top of the solution.

  • Layer Anti-Solvent: Select a less dense anti-solvent (e.g., hexane, pentane, diethyl ether). Using a syringe or a long Pasteur pipette, very slowly and carefully add the anti-solvent down the side of the tube so it forms a distinct layer on top of the solution.[14] Do not allow the solvents to mix vigorously.

  • Seal and Incubate: Seal the tube and store it in a vibration-free environment.

  • Observation: High-quality crystals often form at the liquid-liquid interface over the course of several days.[14]

Diagram 3: Workflow for Solvent Layering

Solvent_Layering A Dissolve Compound in Denser 'Good' Solvent B Place in Narrow Tube A->B C Carefully Layer Less Denser Anti-Solvent on Top B->C D Seal Tube & Incubate Undisturbed C->D E Slow Diffusion at Interface D->E F Single Crystals Form E->F

Troubleshooting Common Crystallization Problems
ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Compound is too soluble; solution is not supersaturated.Use a less effective solvent or a higher proportion of anti-solvent. Try a different technique (e.g., vapor diffusion). Concentrate the solution slightly before setting up the experiment.
Oiling Out Compound comes out of solution as a liquid instead of a solid. This happens if the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system, or if solubility is too high.[9][10]Use a more dilute solution. Try a solvent in which the compound is less soluble. Slow down the crystallization process (e.g., move to a colder temperature, use a less volatile anti-solvent).
Precipitate / Powder Nucleation is too fast; rate of supersaturation is too high.Slow down the process: reduce the rate of evaporation (fewer holes), use a less volatile anti-solvent, or cool the system more slowly. Use a more dilute starting solution. Ensure the solution is filtered and glassware is pristine.
Many Tiny Crystals Too many nucleation sites; crystallization is too rapid.Same as for "Precipitate / Powder". Ensure glassware is scrupulously clean. Filter the stock solution immediately before setting up the experiment.
Poor Crystal Quality Growth was too fast; incorporation of impurities or solvent.Slow down the entire process. Re-purify the compound. Try a different solvent system, as solvent can sometimes be incorporated into the crystal lattice, causing disorder.[12]
Conclusion

Growing single crystals of cyclohexanone derivatives is an empirical science that often requires patience and systematic experimentation. By understanding the fundamental principles of nucleation and growth and by carefully controlling experimental variables—especially compound purity and solvent selection—researchers can significantly increase their chances of success. The protocols for slow evaporation, vapor diffusion, and solvent layering provide robust starting points. When initial attempts fail, a methodical approach to troubleshooting is key. The reward for this diligence is the unambiguous structural data that can accelerate research and development in medicine and materials science.

References
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing. (n.d.).
  • Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. (2005). Chem Pharm Bull (Tokyo).
  • Guide for crystallization. (n.d.).
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
  • Crystal Growing Tips. (2015). The Center for Xray Crystallography, University of Florida.
  • How To: Grow X-Ray Quality Crystals. (n.d.). Department of Chemistry, University of Rochester.
  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry, University of Rochester.
  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. (2019). ACS Publications.
  • Crystallization of Active Pharmaceutical Ingredients. (2020). VxP Pharma.
  • Choice of Solvent. (2022). Chemistry LibreTexts.
  • Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation. (n.d.). AIChE - Proceedings.
  • Crystallisation Techniques. (2006).
  • How to choose a solvent for crystallization of an organic compound. (2018). Quora.
  • Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. (n.d.). IQPC.
  • Single-crystal growth of organic semiconductors. (n.d.). DR-NTU.
  • Some Tricks for the Single Crystal Growth of Small Molecules. (n.d.). cdifx.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A.
  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews.
  • How to Grow Single Crystals | Organic Chemistry. (2020). YouTube.
  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • Structure of a cyclohexanone derivative. (1993). Acta Crystallographica Section C Crystal Structure Communications.
  • Structure of a cyclohexanone derivative. (1993). Consensus.
  • Growth and characterization of a cyclohexanone based chalcone crystal... (n.d.). ResearchGate.
  • Slow Evaporation Method. (n.d.).
  • Cyclohexanone-Based Chalcones as Alternatives for Fuel Additives. (2022). ACS Omega.
  • Characterization and Crystal Structure of a Robust Cyclohexanone Monooxygenase. (n.d.). ResearchGate.
  • Crystal structures of two polysubstituted derivatives of cyclohexanone. (n.d.). ResearchGate.
  • How to Grow Crystals. (n.d.).
  • Sitting Drop Vapor Diffusion. (n.d.).
  • Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. (2022). PubMed Central.
  • Crystal and molecular structure of 2,6-bis(4-fluorobenzylidene)cyclohexanone. (n.d.). ResearchGate.
  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. (n.d.). PMC, NIH.
  • Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. (2022). MDPI.
  • Growing and Mounting Single Crystals Your Diffractometer Will Treasure. (n.d.). BYU Department of Chemistry and Biochemistry.
  • How to grow single crystals by slow evaporation method? (2013). ResearchGate.
  • The cyclization of cyclohexanone, aniline and thioglycolic. (n.d.). ResearchGate.

Sources

Conformational analysis of 4-substituted cyclohexanones using NMR

Author: BenchChem Technical Support Team. Date: February 2026

< Application Note: Conformational Analysis of 4-Substituted Cyclohexanones Using High-Resolution NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the conformational analysis of 4-substituted cyclohexanones utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the foundational principles of cyclohexane stereochemistry, the influence of substituents on conformational equilibria, and the practical application of advanced NMR techniques for qualitative and quantitative analysis. Detailed protocols for sample preparation, spectral acquisition, and data interpretation are presented, equipping researchers with the necessary tools to elucidate the three-dimensional structures and dynamic behavior of these important chemical entities.

Introduction: The Significance of Cyclohexanone Conformation

The three-dimensional arrangement of atoms in a molecule, its conformation, is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules like cyclohexanones, which are prevalent scaffolds in pharmaceuticals and natural products, understanding the preferred conformation is paramount for predicting reactivity, designing new molecular entities, and comprehending biological activity.

4-substituted cyclohexanones exist in a dynamic equilibrium between two primary chair conformations, wherein the substituent occupies either an axial or an equatorial position. The relative populations of these conformers are dictated by a delicate balance of steric and electronic interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and non-destructive technique for probing these conformational preferences in solution.[1][2][3] By analyzing key NMR parameters such as chemical shifts (δ), and spin-spin coupling constants (³J), one can gain profound insights into the conformational landscape of these molecules.

Theoretical Background

Chair Conformations of Cyclohexanone

Unlike cyclohexane, the cyclohexanone ring is conformationally more flexible due to the sp² hybridized carbonyl carbon. However, it still predominantly adopts a chair-like conformation to minimize angle and torsional strain. The presence of a substituent at the C4 position leads to a conformational equilibrium between the axial and equatorial forms.

The relative stability of these two conformers is largely governed by steric hindrance. The equatorial position is generally favored for bulky substituents as it minimizes unfavorable 1,3-diaxial interactions present in the axial conformation.[4]

The Role of A-Values

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its conformational free energy, commonly known as the A-value (ΔG°).[5][6] A larger A-value signifies a greater steric bulk of the substituent and a stronger preference for the equatorial orientation.[5][6]

The Karplus Relationship: Linking Coupling Constants and Dihedral Angles

A cornerstone of conformational analysis by NMR is the Karplus equation, which describes the correlation between the vicinal proton-proton coupling constant (³JHH) and the dihedral angle (φ) between the coupled protons.[7][8]

  • J(φ) = A cos²φ + B cosφ + C

Where A, B, and C are empirically derived parameters.[8]

This relationship is invaluable for cyclohexanones as the dihedral angles between adjacent protons are distinctly different for axial-axial, axial-equatorial, and equatorial-equatorial orientations. Consequently, the magnitude of the ³JHH coupling constants provides a direct measure of the relative orientation of the coupled protons and, by extension, the conformation of the ring. Typically, large coupling constants (8-13 Hz) are indicative of an axial-axial relationship (φ ≈ 180°), while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements (φ ≈ 60°).[7][9]

Experimental Protocols

Sample Preparation
  • Analyte Purity: Ensure the 4-substituted cyclohexanone derivative is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. The choice of solvent can influence the conformational equilibrium, so it is crucial to report the solvent used.[10][11][12] Common NMR solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[13]

  • Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

High-resolution NMR spectra are essential for accurate conformational analysis. The following experiments are recommended:

  • ¹H NMR (Proton NMR): This is the primary experiment for conformational analysis.

    • Acquire the spectrum at a high magnetic field strength (≥ 400 MHz) for better signal dispersion.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Key parameters to extract: chemical shifts (δ) and coupling constants (J).

  • ¹³C NMR (Carbon NMR): Provides information on the carbon framework and can be sensitive to conformational changes.[14]

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, aiding in the assignment of signals.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, facilitating the assignment of both ¹H and ¹³C spectra.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between protons, offering additional conformational constraints.

Data Analysis and Interpretation

Spectral Assignment

The first step in the analysis is the unambiguous assignment of all proton and carbon signals in the NMR spectra. This is achieved by a combined analysis of ¹H chemical shifts, coupling patterns, and correlations observed in 2D NMR spectra (COSY and HSQC).

Determination of Conformational Equilibrium

The conformational equilibrium between the axial and equatorial conformers can be determined by analyzing the vicinal coupling constants of the proton at C4 (H4).

  • Identify the H4 Signal: Locate the signal corresponding to the proton attached to the carbon bearing the substituent.

  • Measure Vicinal Coupling Constants: Carefully measure the coupling constants between H4 and the adjacent methylene protons at C3 and C5. This will typically be a complex multiplet.

  • Apply the Karplus Equation: The observed coupling constant (J_obs) is a weighted average of the coupling constants in the axial (J_ax) and equatorial (J_eq) conformers:

    • J_obs = x_ax * J_ax + x_eq * J_eq

    Where x_ax and x_eq are the mole fractions of the axial and equatorial conformers, respectively (x_ax + x_eq = 1).

  • Estimate Limiting Coupling Constants: The values for J_ax and J_eq can be estimated from model compounds with conformationally locked rings or from theoretical calculations. Typical values for cyclohexane systems are:

    • J_aa (axial-axial) ≈ 10-13 Hz

    • J_ae (axial-equatorial) ≈ 2-5 Hz

    • J_ee (equatorial-equatorial) ≈ 2-5 Hz

  • Calculate the Equilibrium Constant (K): Once the mole fractions are determined, the equilibrium constant can be calculated:

    • K = x_eq / x_ax

  • Calculate the Free Energy Difference (ΔG°): The difference in Gibbs free energy between the two conformers can then be calculated using the following equation:[15]

    • ΔG° = -RT ln(K)

    Where R is the gas constant and T is the temperature in Kelvin.

Data Presentation and Visualization

Table 1: Representative ¹H NMR Data for a 4-Substituted Cyclohexanone
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H2ax2.50ddd13.5, 6.0, 1.5
H2eq2.30ddd13.5, 8.0, 2.0
H3ax1.80m
H3eq2.10m
H44.10ttJ_ax = 11.5, J_eq = 4.5
H5ax1.80m
H5eq2.10m
H6ax2.45ddd14.0, 5.5, 1.5
H6eq2.25ddd14.0, 8.5, 2.0

Note: These are hypothetical values for illustrative purposes.

Diagrams

Caption: Conformational equilibrium of a 4-substituted cyclohexanone.

nmr_workflow Sample Sample Preparation (Dissolution, Filtration) Acquisition NMR Data Acquisition (1H, 13C, COSY, HSQC) Sample->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Assignment Spectral Assignment (Chemical Shifts, Multiplicities) Processing->Assignment Analysis Coupling Constant Analysis (Karplus Equation) Assignment->Analysis Equilibrium Determination of Conformational Equilibrium (K_eq, ΔG°) Analysis->Equilibrium

Caption: Workflow for NMR-based conformational analysis.

Conclusion

NMR spectroscopy provides an indispensable toolkit for the detailed conformational analysis of 4-substituted cyclohexanones. By carefully acquiring and interpreting high-resolution NMR data, particularly vicinal proton-proton coupling constants, researchers can quantitatively determine the position of the conformational equilibrium and the associated thermodynamic parameters. This information is critical for structure-activity relationship studies, rational drug design, and a fundamental understanding of molecular behavior in solution.

References

  • Karplus Equation & Curve | J value calculation| Dihedral angles - YouTube. (2023). Retrieved from [Link]

  • Pelliccia, S., D'Andrea, L. D., & Monti, S. M. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Protein and Peptide Letters, 27(10), 934–948.
  • NMR Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Trager, W. F., Nist, B. J., & Huitric, A. C. (1967). NMR Conformational analysis of 4-hydroxycyclohexanone and 1,4-cyclohexanediols. Coupling constants averaging induced by conformational equilibria and by strong coupling effects—role of solvent. Journal of Pharmaceutical Sciences, 56(6), 698–704.
  • NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). AUREMN. Retrieved from [Link]

  • Tormena, C. F., & Rittner, R. (2016). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73–88.
  • A value - Wikipedia. (n.d.). Retrieved from [Link]

  • Tormena, C. F., & Rittner, R. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73–88.
  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014). Master Organic Chemistry. Retrieved from [Link]

  • Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344–351.
  • Karplus equation - Wikipedia. (n.d.). Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]

  • Chakraborty, H., & Roux, B. (2016). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PLoS One, 11(12), e0167533.
  • Gerothanassis, I. P., & Exarchou, V. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 23(11), 2841.
  • Sarotti, A. M., Pellegrinet, S. C., & Pierini, A. B. (2024).
  • dihedral angles, J-values, & the Karplus equation - YouTube. (2022). Retrieved from [Link]

  • Conformational Analysis of Cyclohexane: Examples & Changes - StudySmarter. (n.d.). Retrieved from [Link]

  • Lemieux, R. U., Stevens, J. D., & Fraser, R. R. (1962). OBSERVATIONS ON THE KARPLUS CURVE IN RELATION TO THE CONFORMATION OF THE 1,3-DIOXOLANE RING. Canadian Journal of Chemistry, 40(10), 1955–1960.
  • 4.7: Conformations of Monosubstituted Cyclohexanes - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • NMR Solvents - Isotope Science / Alfa Chemistry. (n.d.). Retrieved from [Link]

  • Ripmeester, J. A. (1986). A carbon-13 cp/mas NMR investigation of the conformation of substituted cyclohexanes in thiourea inclusion compounds. Tetrahedron Letters, 27(14), 1595–1598.
  • Eliel, E. L. (1965). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy. Angewandte Chemie International Edition in English, 4(9), 761–774.
  • (PDF) Study of thermodynamic and NMR properties of some cyclohexane derivatives. (n.d.). Retrieved from [Link]

  • From Cyclohexane to 2-Hydroxy-3-oxanone: A Conformation Study. (n.d.). ACS Publications. Retrieved from [Link]

  • 4.4 Substituted Cyclohexanes – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved from [Link]

  • Fasano, V., McFord, A., Butts, C. P., & Aggarwal, V. K. (2020). Conformational analysis of 1,4‐disubstituted cyclohexanes.
  • Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (5), 582–587.
  • Calculating cyclohexane A-values · The DFT Course - Nathan. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Ethoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-(4-ethoxyphenyl)cyclohexanone. Recognizing the nuances and challenges inherent in organic synthesis, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our approach is grounded in established chemical principles and field-proven insights to empower you to optimize your synthetic strategies and enhance product yield and purity.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The optimal choice depends on available starting materials, scalability requirements, and the specific challenges encountered in your laboratory setting. This guide will focus on three robust and commonly adaptable methods:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: A modern and versatile method for forming the crucial carbon-carbon bond between the cyclohexanone and ethoxyphenyl moieties.

  • Friedel-Crafts Acylation Followed by Reduction: A classic approach involving the formation of an aryl ketone intermediate, which is subsequently reduced to the desired product.

  • Grignard Reaction Followed by Oxidation: A multi-step pathway that offers flexibility in constructing the carbon skeleton before the final oxidation to the target ketone.

Below, we delve into the specifics of each method, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This method involves the cross-coupling of a protected 4-halocyclohexanone with 4-ethoxyphenylboronic acid. The use of a ketal protecting group for the cyclohexanone is crucial to prevent undesired side reactions under the basic conditions of the Suzuki coupling.

Experimental Workflow

Suzuki_Workflow cluster_0 Step 1: Ketal Protection cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Deprotection A 4-Iodocyclohexanone B Ethylene Glycol, p-TsOH (cat.) Toluene, Dean-Stark C 4-Iodo-1,4-dioxaspiro[4.5]decane B->C Protection E Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O C->E Coupling D 4-Ethoxyphenylboronic Acid F 4-(4-Ethoxyphenyl)-1,4-dioxaspiro[4.5]decane E->F G Aqueous HCl H This compound G->H Hydrolysis

Caption: Workflow for Suzuki-Miyaura Coupling Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Iodo-1,4-dioxaspiro[4.5]decane (Ketal Protection)

  • To a solution of 4-iodocyclohexanone (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected ketone, which can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling

  • In a flask, combine 4-iodo-1,4-dioxaspiro[4.5]decane (1.0 eq), 4-ethoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

Step 3: Deprotection (Hydrolysis)

  • Dissolve the crude product from the previous step in a mixture of acetone and 1M aqueous HCl.

  • Stir the reaction at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude this compound, which can then be purified.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) catalyst may have oxidized. 2. Insufficiently Degassed System: Oxygen can poison the catalyst. 3. Poor Quality Boronic Acid: Boronic acids can dehydrate to form unreactive boroxines.1. Use a fresh batch of catalyst or a more air-stable precatalyst. 2. Ensure thorough degassing of solvents and reaction vessel and maintain a positive inert gas pressure. 3. Use high-purity boronic acid or consider converting it to a more stable trifluoroborate salt.[1]
Homocoupling of Boronic Acid 1. Presence of Oxygen. 2. Inappropriate Base or Solvent.1. Rigorously exclude oxygen from the reaction mixture. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems. A biphasic system often gives good results.
Incomplete Reaction 1. Insufficient Catalyst Loading. 2. Steric Hindrance.1. Increase the catalyst loading incrementally (e.g., from 3 mol% to 5 mol%). 2. Use a more active catalyst system, such as one with a bulky phosphine ligand (e.g., XPhos), and consider higher reaction temperatures.
Difficult Deprotection 1. Ketal is too stable under mild acidic conditions.1. Use a stronger acid (e.g., 3M HCl) or increase the reaction temperature. Be mindful of potential side reactions with stronger acids.
FAQs: Suzuki-Miyaura Coupling
  • Q: Why is it necessary to protect the ketone?

    • A: The basic conditions of the Suzuki-Miyaura coupling can promote self-condensation (aldol) reactions of the cyclohexanone starting material, leading to a lower yield of the desired product. The ketal protecting group is stable to these basic conditions.

  • Q: Can I use 4-bromocyclohexanone instead of 4-iodocyclohexanone?

    • A: Yes, but aryl bromides are generally less reactive than aryl iodides in Suzuki couplings. You may need to use a more active palladium catalyst, a stronger base, or higher reaction temperatures to achieve a good yield.

  • Q: My boronic acid is not dissolving well. What should I do?

    • A: The solubility of boronic acids can be a challenge. Ensure you are using a suitable co-solvent like ethanol or THF in your solvent mixture. The base also plays a role in solubilizing the boronic acid by forming the boronate salt.[2]

Method 2: Friedel-Crafts Acylation and Reduction

This classical approach involves the acylation of phenetole (ethoxybenzene) with a suitable acylating agent derived from a cyclohexanone precursor, followed by the reduction of the resulting ketone.

Experimental Workflow

FC_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction A Phenetole B Cyclohexene-1-carbonyl chloride, AlCl₃ C Intermediate Aryl Ketone B->C Acylation D H₂, Pd/C E This compound D->E Hydrogenation

Caption: Workflow for Friedel-Crafts Acylation and Reduction.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation

  • In a flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a dry, non-polar solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of cyclohexene-1-carbonyl chloride (1.0 eq) in the same solvent dropwise to the AlCl₃ suspension.

  • After the addition is complete, add phenetole (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude aryl ketone.

Step 2: Reduction

  • Dissolve the crude aryl ketone in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus or using a balloon filled with hydrogen gas.

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude this compound, which can then be purified.

Troubleshooting Guide: Friedel-Crafts Acylation and Reduction
Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Acylation 1. Deactivated Catalyst: AlCl₃ is moisture-sensitive. 2. Ortho/Para Isomer Formation: The ethoxy group is an ortho, para-director. 3. Polyacylation: This is less common than polyalkylation but can occur.1. Use freshly opened or sublimed AlCl₃ and ensure all glassware and solvents are scrupulously dry.[3] 2. The para product is usually major due to sterics. Isomers can be separated by chromatography. 3. Use a slight excess of the aromatic compound.
Incomplete Reduction 1. Inactive Catalyst: The Pd/C catalyst may be old or poisoned. 2. Insufficient Hydrogen Pressure.1. Use fresh Pd/C catalyst. 2. Increase the hydrogen pressure or reaction time.
Formation of Byproducts 1. Rearrangement of the acylating agent (less common). 2. Cleavage of the ether linkage under harsh acidic conditions.1. Friedel-Crafts acylations are generally not prone to rearrangements.[4][5] 2. Use milder Lewis acids or control the reaction temperature carefully.
FAQs: Friedel-Crafts Acylation and Reduction
  • Q: Why is the reaction quenched with ice and HCl?

    • A: The AlCl₃ catalyst forms a complex with the ketone product. The addition of water hydrolyzes this complex, and the HCl helps to dissolve the resulting aluminum hydroxides.

  • Q: Can I use other reduction methods?

    • A: Yes, other methods like the Wolff-Kishner or Clemmensen reduction can be used to reduce the aryl ketone.[6] However, catalytic hydrogenation is often milder and more environmentally friendly.

Method 3: Grignard Reaction and Oxidation

This pathway involves the synthesis of a 4-(4-ethoxyphenyl)cyclohexanol intermediate via a Grignard reaction, followed by oxidation to the desired ketone.

Experimental Workflow

Grignard_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation A 4-Ethoxy-1-bromobenzene + Mg B 1,4-Cyclohexanedione A->B Addition C 4-(4-Ethoxyphenyl)cyclohexanol B->C D PCC or Swern Oxidation E This compound D->E Oxidation

Caption: Workflow for Grignard Reaction and Oxidation.

Detailed Experimental Protocol

Step 1: Grignard Reaction

  • Prepare the Grignard reagent by adding a solution of 4-ethoxy-1-bromobenzene (1.0 eq) in dry THF to magnesium turnings (1.1 eq) under an inert atmosphere.

  • Once the Grignard reagent has formed, cool the solution to 0 °C.

  • Add a solution of 1,4-cyclohexanedione (1.0 eq) in dry THF dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the crude 4-(4-ethoxyphenyl)cyclohexanol.

Step 2: Oxidation

  • Dissolve the crude alcohol in a suitable solvent like DCM.

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, work up the reaction according to the chosen oxidation protocol. For PCC, this typically involves filtering through a pad of silica gel and washing with an organic solvent.

  • Concentrate the filtrate to obtain the crude product, which can then be purified.

Troubleshooting Guide: Grignard Reaction and Oxidation
Issue Potential Cause(s) Recommended Solution(s)
Grignard Reagent Fails to Form 1. Presence of moisture in glassware or solvents. 2. Inactive magnesium surface.1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Activate the magnesium turnings with a small crystal of iodine or by crushing them under an inert atmosphere.
Low Yield in Grignard Reaction 1. Wurtz coupling of the aryl halide. 2. Enolization of the cyclohexanedione.1. Add the aryl halide slowly to the magnesium. 2. Add the ketone solution to the Grignard reagent at a low temperature.
Incomplete Oxidation 1. Insufficient oxidizing agent. 2. Deactivated oxidizing agent.1. Use a slight excess of the oxidizing agent. 2. Use a fresh batch of the oxidizing agent.
Over-oxidation or Side Reactions 1. The oxidizing agent is too harsh.1. Use a milder oxidizing agent, such as Dess-Martin periodinane.
FAQs: Grignard Reaction and Oxidation
  • Q: Why is it important to use dry solvents and glassware for the Grignard reaction?

    • A: Grignard reagents are highly reactive towards protic sources, including water. Any moisture will quench the Grignard reagent, reducing the yield of the desired product.

  • Q: Can I use a different starting ketone?

    • A: Yes, you could start with a protected 4-hydroxycyclohexanone and react it with the Grignard reagent, followed by deprotection and oxidation. This would add steps but could offer an alternative route.

Purification and Characterization

Purification

The crude this compound obtained from any of the above methods will likely require purification.

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel stationary phase with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be an excellent way to achieve high purity.[7][8] Common solvent systems for ketones include ethanol, or mixtures like hexanes/ethyl acetate.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

Technique Expected Observations for this compound
¹H NMR - Aromatic protons of the ethoxyphenyl group will appear as two doublets in the range of δ 6.8-7.2 ppm. - The quartet and triplet of the ethoxy group will be present around δ 4.0 and 1.4 ppm, respectively. - The protons of the cyclohexanone ring will appear as multiplets in the upfield region (δ 1.8-3.0 ppm).
¹³C NMR - The carbonyl carbon will have a characteristic chemical shift around δ 210 ppm. - Aromatic carbons will appear in the range of δ 114-158 ppm. - The carbons of the cyclohexanone ring and the ethoxy group will be in the upfield region.
IR Spectroscopy - A strong absorption band for the C=O stretch of the ketone will be present around 1715 cm⁻¹. - Bands corresponding to the aromatic C=C stretching will be observed around 1600 and 1500 cm⁻¹. - A characteristic out-of-plane C-H bending band for a para-disubstituted benzene ring is expected in the 800-850 cm⁻¹ region.[9][10][11][12][13]
Mass Spectrometry - The molecular ion peak [M]⁺ should be observed at the calculated molecular weight. - Common fragmentation patterns for ketones include alpha-cleavage on either side of the carbonyl group.[14]

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737.
  • Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 1877, 84, 1392-1395.
  • Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 1900, 130, 1322-1324.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; Wiley, 2014.
  • University of Rochester. Purification: How To. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Smith, B. C. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 2016, 31(5), 22-28.
  • Organic Syntheses. 4-methoxy-2'-methylbiphenyl. [Link]

  • Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. [Link]

  • Erdemir, A. S.; Aviyente, V.; Rauk, A. Crystallization. In Computational Studies in Organometallic Chemistry; Springer, 2007.
  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Fiveable. Para-Disubstituted Benzenes Definition. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Nallaparaju, J. V.; et al. Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis. ChemRxiv, 2022.
  • Punthasee, P. UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. YouTube, 2025.
  • Punthasee, P. UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions. YouTube, 2025.

Sources

Technical Support Center: Synthesis of 4-Aryl-Cyclohexanones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-aryl-cyclohexanones. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important class of compounds, providing in-depth explanations and practical troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in Robinson Annulation - Unraveling the Side Reactions

Question: I am attempting to synthesize a 4-aryl-cyclohexenone via Robinson annulation of an aryl-substituted ketone with methyl vinyl ketone (MVK), but my yields are consistently low. What are the likely byproducts, and how can I minimize their formation?

Answer:

Low yields in the Robinson annulation are a common issue, often stemming from side reactions that consume your starting materials or intermediates. The two primary culprits are the polymerization of the Michael acceptor (MVK) and the formation of a double Michael addition product.[1]

  • Polymerization of Methyl Vinyl Ketone (MVK): MVK is highly susceptible to base-catalyzed polymerization.[1] This is particularly problematic under the basic conditions required for the Michael addition. The enolate of your starting ketone can initiate the polymerization of MVK, leading to a complex mixture of polymeric byproducts that are difficult to characterize and remove, significantly reducing the availability of MVK for the desired reaction.

  • Double Michael Addition: Instead of the desired 1:1 adduct, the enolate of the starting ketone can react with a second molecule of MVK, leading to a "double Michael" adduct. This byproduct will not undergo the desired intramolecular aldol condensation to form the six-membered ring.

Troubleshooting and Prevention:

Strategy Rationale Experimental Protocol
Slow Addition of MVK Minimizes the instantaneous concentration of MVK in the reaction mixture, reducing the rate of polymerization.Add MVK dropwise to the reaction mixture containing the ketone and base over an extended period (e.g., 1-2 hours) at a low temperature (e.g., 0 °C).
Use of MVK Precursors In-situ generation of MVK from a more stable precursor can maintain a low and steady concentration of the reactive Michael acceptor.[1]A common precursor is a Mannich base, such as 4-(diethylamino)-2-butanone hydrochloride, which eliminates diethylamine hydrochloride upon treatment with a base to generate MVK in situ.
Alternative Michael Acceptors Certain MVK equivalents are less prone to polymerization.The Wichterle reaction, a variation of the Robinson annulation, uses 1,3-dichloro-cis-2-butene as the Michael acceptor, which is less susceptible to polymerization.[2]
Control of Stoichiometry Using a slight excess of the ketone relative to MVK can help to favor the formation of the mono-adduct.Carefully control the stoichiometry of your reactants. A 1.1:1 ratio of ketone to MVK can be a good starting point.

Reaction Pathway Visualization:

Robinson_Annulation_Byproducts Start Aryl Ketone Enolate + MVK Desired_Michael Desired 1,5-Diketone (Michael Adduct) Start->Desired_Michael Michael Addition Double_Michael Double Michael Adduct (Byproduct) Start->Double_Michael Second Michael Addition Polymer Poly-MVK (Byproduct) Start->Polymer Polymerization Product 4-Aryl-Cyclohexenone (Product) Desired_Michael->Product Intramolecular Aldol Condensation

Caption: Competing pathways in the Robinson annulation.

Issue 2: Unexpected Ring Size in Intramolecular Aldol Condensation

Question: After the Michael addition step, I have isolated the 1,5-diketone intermediate. However, upon attempting the intramolecular aldol condensation, I am observing a mixture of products, and I suspect the formation of rings other than the expected six-membered cyclohexenone. Is this possible, and how can I favor the desired product?

Answer:

While the formation of five- and six-membered rings is thermodynamically favored in intramolecular aldol condensations due to their lower ring strain, the formation of other ring sizes is possible, particularly under kinetic control.[3][4] The regioselectivity of the intramolecular aldol condensation is determined by which enolate of the 1,5-diketone is formed and which carbonyl it attacks.

In a typical 1,5-diketone intermediate for the synthesis of a 4-aryl-cyclohexanone, there are two potential enolates that can be formed. The desired pathway involves the formation of the enolate that leads to a six-membered ring. However, if an alternative enolate is formed, it could potentially lead to the formation of a four-membered ring, although this is generally less stable and less likely to be the major product.[5]

Troubleshooting and Prevention:

Strategy Rationale Experimental Protocol
Thermodynamic Control Allowing the reaction to reach equilibrium will favor the formation of the most stable product, which is typically the six-membered ring.[3]Use a reversible base (e.g., NaOH, KOH) and allow the reaction to stir for a sufficient time at a moderate temperature to ensure equilibrium is reached.
Choice of Base The choice of base can influence which proton is abstracted and thus which enolate is formed.For favoring the thermodynamically more stable product, protic solvents with bases like sodium or potassium hydroxide are often used.

Cyclization Pathway Visualization:

Aldol_Cyclization Diketone 1,5-Diketone Intermediate Enolate_A Enolate A Diketone->Enolate_A Deprotonation Enolate_B Enolate B Diketone->Enolate_B Deprotonation Six_Membered Six-Membered Ring (Favored Product) Enolate_A->Six_Membered Intramolecular Attack Four_Membered Four-Membered Ring (Disfavored Byproduct) Enolate_B->Four_Membered Intramolecular Attack

Caption: Possible cyclization pathways for a 1,5-diketone.

Issue 3: Polyalkylation and Rearrangements in Friedel-Crafts Reactions

Question: I am trying to synthesize my 4-aryl-cyclohexanone precursor via a Friedel-Crafts alkylation of an aromatic ring, but I am getting a mixture of products with multiple alkyl groups attached to the aromatic ring. How can I achieve mono-alkylation?

Answer:

A significant limitation of Friedel-Crafts alkylation is polyalkylation. The addition of an alkyl group to an aromatic ring makes the ring more electron-rich and therefore more reactive towards further electrophilic substitution than the starting material.[6] This leads to the formation of di-, tri-, and even more highly substituted products. Another common issue is the rearrangement of the carbocation intermediate to a more stable carbocation, leading to an isomeric product.[6]

A more reliable method to introduce an acyl group, which can then be reduced to the desired alkyl group, is the Friedel-Crafts acylation . The acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents further acylation.[7] This reaction is also free from carbocation rearrangements.

Recommended Protocol: Friedel-Crafts Acylation followed by Reduction

  • Friedel-Crafts Acylation: React the aromatic compound with an appropriate acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This will produce an aryl ketone.

  • Reduction: The resulting ketone can then be reduced to the desired alkyl group using methods such as the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base).

Workflow Visualization:

Friedel_Crafts_Strategy Aromatic Aromatic Compound Acylation Friedel-Crafts Acylation Aromatic->Acylation Alkylation Friedel-Crafts Alkylation Aromatic->Alkylation Aryl_Ketone Aryl Ketone (Mono-substituted) Acylation->Aryl_Ketone Reduction Reduction (e.g., Clemmensen) Aryl_Ketone->Reduction Desired_Product Desired Alkyl-Aryl Compound Reduction->Desired_Product Polyalkylation Polyalkylated Products (Byproducts) Alkylation->Polyalkylation

Sources

Technical Support Center: Purification of Crude 4-(4-Ethoxyphenyl)cyclohexanone by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of crude 4-(4-Ethoxyphenyl)cyclohexanone via recrystallization. Authored for experienced professionals, this document moves beyond basic protocols to address the nuanced challenges and critical thinking required for successful purification. We will explore the causality behind experimental choices, troubleshoot common issues, and provide a framework for optimizing your recrystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind purifying this compound using recrystallization?

Recrystallization is a purification technique that leverages the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2][3] The core principle is that the desired compound, this compound, should be highly soluble in a chosen solvent at an elevated temperature but sparingly soluble at lower temperatures.[2] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble at all temperatures (allowing for removal by hot filtration).[4][5] As a hot, saturated solution of the crude compound cools, the solubility of this compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurity molecules.[4][6]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

Solvent selection is the most critical step for a successful recrystallization.[2] An ideal solvent should exhibit a steep solubility curve for this compound, meaning a significant increase in solubility with temperature.[2][6]

Key Solvent Characteristics:

  • High solubility at elevated temperatures: This allows for the complete dissolution of the compound.[6]

  • Low solubility at room or cold temperatures: This ensures maximum recovery of the purified crystals upon cooling.[2][4]

  • Appropriate boiling point: The solvent's boiling point should be high enough to dissolve the compound but low enough to be easily removed from the purified crystals.[4]

  • Inertness: The solvent must not react with this compound.[4][6]

  • Volatility: A moderately volatile solvent facilitates drying of the final crystals.[4][6]

  • Safety: The solvent should be non-toxic and non-flammable whenever possible.[6]

A general rule of thumb is that "like dissolves like," suggesting that solvents with similar polarity to this compound may be suitable candidates.[7] Given the presence of a ketone, an ether linkage, and an aromatic ring, solvents of intermediate polarity should be investigated.

Q3: What are some common impurities I might encounter in crude this compound?

Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities in the synthesis of related cyclohexanone derivatives include unreacted starting materials, by-products from oxidation or reduction steps, and residual catalysts.[8][9][10] For this compound, potential impurities could include 4-ethoxy-cyclohexanol (from incomplete oxidation), residual phenetole, or by-products from the alkylation of cyclohexanone.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of this compound and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
The compound does not dissolve, even at the solvent's boiling point. 1. Inappropriate solvent: The solvent may be too non-polar or too polar for this compound. 2. Insufficient solvent: The volume of solvent may be too low to dissolve the amount of crude product.1. Re-evaluate solvent choice: Refer to solubility testing data. Consider a solvent mixture.[11] 2. Add more solvent: Add small aliquots of hot solvent until the compound dissolves. Be mindful not to add an excessive amount, which will reduce yield.[12]
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated upon cooling.[12] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.[12][13] 3. Cooling too rapidly: Rapid cooling can sometimes inhibit crystal formation.1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and re-cool.[12][14] 2. Induce crystallization:     a. Scratch the inner surface of the flask with a glass rod just below the solvent level to create nucleation sites.[13][15]     b. Add a seed crystal of pure this compound, if available.[12][13]     c. Cool to a lower temperature using an ice bath.[12] 3. Allow for slow cooling: Let the solution cool to room temperature undisturbed before placing it in an ice bath.[15]
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. High concentration of impurities: Impurities can depress the melting point of the compound.[14] 3. The solution is too concentrated. 1. Select a lower-boiling solvent. 2. Add more solvent: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[14] 3. Consider a preliminary purification step such as column chromatography if the crude product is highly impure.
The recrystallized product has a low melting point or appears discolored. 1. Incomplete removal of impurities: The chosen solvent may not have effectively separated the impurities. 2. Co-crystallization of impurities: Some impurities may have similar solubility profiles to the desired product. 3. Residual solvent: The crystals are not fully dry.[13]1. Perform a second recrystallization with the same or a different solvent. 2. Wash the crystals thoroughly with a small amount of ice-cold solvent during filtration.[4][11] 3. Ensure complete drying: Dry the crystals under vacuum until a constant weight is achieved.[13]
Low recovery of the purified product. 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[14] 2. Premature crystallization during hot filtration. 3. The compound is moderately soluble in the cold solvent. 1. Use the minimum amount of hot solvent necessary for dissolution.[2][15] 2. Keep the filtration apparatus hot to prevent premature crystal formation.[11] 3. Cool the filtrate thoroughly in an ice bath to maximize crystal precipitation. 4. Consider a different solvent in which the compound has lower solubility at cold temperatures.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable recrystallization solvent for this compound.

Materials:

  • Crude this compound

  • A selection of potential solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and water)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • Add a potential solvent dropwise to one of the test tubes at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[5]

  • If the compound is insoluble at room temperature, heat the test tube in a heating block or water bath to the solvent's boiling point.[5]

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

  • Repeat this process for each potential solvent.

Protocol 2: Single-Solvent Recrystallization of this compound

This protocol outlines the standard procedure for recrystallization from a single solvent, identified as suitable from the screening protocol.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent and a boiling chip.

  • Heat the mixture to a gentle boil with stirring.

  • Add small portions of the hot solvent until the solid is completely dissolved.[1]

  • If the solution is colored, and the pure compound is known to be colorless, add a small amount of decolorizing carbon and boil for a few minutes.

  • If decolorizing carbon was used, or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Allow the filtrate to cool slowly and undisturbed to room temperature to promote the formation of large crystals.[2]

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[4][11]

  • Dry the crystals under vacuum to a constant weight.[13]

Visualizations

Recrystallization Workflow

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling dissolve->cool No insoluble impurities hot_filtration->cool crystallization Crystal Formation cool->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end Troubleshooting_No_Crystals start No Crystals Formed Upon Cooling too_much_solvent Too Much Solvent? start->too_much_solvent supersaturated Supersaturated? too_much_solvent->supersaturated No evaporate Evaporate Some Solvent and Re-cool too_much_solvent->evaporate Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Cool Further supersaturated->induce_crystallization Yes recover Recover Crude Solid and Re-attempt supersaturated->recover No evaporate->start Re-evaluate induce_crystallization->start Re-evaluate

Caption: Decision tree for troubleshooting the absence of crystal formation.

References

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. ChemTalk. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Recrystallization (chemistry). Wikipedia. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • EBSCO Information Services. (n.d.). Recrystallization (chemistry) | Research Starters. EBSCO. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. University of Colorado Boulder. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of York. (n.d.). Problems with Recrystallisations. University of York Department of Chemistry. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. UCI Department of Chemistry. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Recrystallization. UC Berkeley College of Chemistry. Retrieved from [Link]

  • Google Patents. (1976). Purification of cyclohexanone.
  • ResearchGate. (n.d.). Solubility and thermodynamics of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrimidin-2(1H)-one in various pure solvents at different temperatures. Retrieved from [Link]

  • Google Patents. (1979). Process for the purification of cyclohexanone/cyclohexanol mixtures.
  • Google Patents. (2021). Synthesis method of 4-substituted cyclohexanone.
  • National Institutes of Health. (2021). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillara[16]rene Cocrystals Accompanied by Vapochromic Behavior. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1992). Process for removing impurities from the mixture of cyclohexanone and cyclohexanol.
  • Google Patents. (1994). Method for removing impurities from a mixture of cyclohexanone and cyclohexanol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(4-Hydroxyphenyl) Cyclohexanone in Advanced Chemical Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2007). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. National Center for Biotechnology Information. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Retrieved from [Link]

  • Quora. (2016, August 18). How to determine the solubility of cyclohexane. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, January 10). Cyclohexanone. Retrieved from [Link]

  • National Institutes of Health. (2021). A Biaryl-Cyclohexenone Photoelectrocyclization/Dearomatization Sequence to Substituted Terpenes. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Cyclohexanone. Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

  • Genotek Biochem. (n.d.). Impurities. Retrieved from [Link]

Sources

Technical Support Center: Purifying Cyclohexanone Compounds with Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of cyclohexanone compounds using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges and seek to optimize their separation processes. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower you to make informed decisions during your experiments. This resource is built on the pillars of technical expertise, validated protocols, and authoritative references to ensure the integrity of your scientific endeavors.

I. Foundational Principles of Cyclohexanone Purification

Cyclohexanone and its derivatives are moderately polar ketones. Their purification by normal-phase column chromatography hinges on the principle of differential partitioning between a polar stationary phase (most commonly silica gel) and a less polar mobile phase.[1][2] The carbonyl group in the cyclohexanone ring is the primary site for polar interactions (hydrogen bonding with surface silanol groups on silica), which dictates its retention. The overall polarity of a specific cyclohexanone derivative, and thus its retention time, will be influenced by the presence of other functional groups on the ring.

II. Troubleshooting Guide: From Setup to Elution

This section addresses common problems encountered during the column chromatography of cyclohexanone compounds. Each issue is presented with probable causes and actionable solutions.

Problem 1: Poor Separation of Cyclohexanone from a Less Polar Impurity (e.g., a starting material or byproduct).
  • Symptoms:

    • Overlapping spots on the Thin Layer Chromatography (TLC) plate.

    • Mixed fractions containing both the desired cyclohexanone and the impurity.

  • Probable Causes:

    • Inappropriate Mobile Phase Polarity: The eluent is too polar, causing both compounds to travel up the column too quickly without sufficient interaction with the stationary phase.

    • Column Overloading: Too much crude sample was loaded onto the column, exceeding the binding capacity of the stationary phase and leading to band broadening.

    • Improper Column Packing: Channels or cracks in the silica bed provide a path for the solvent and sample to travel through without proper separation.

  • Solutions & Scientific Rationale:

    • Mobile Phase Optimization: The key is to find a solvent system where your target cyclohexanone has an Rf value of approximately 0.3 on a TLC plate.[3] This generally provides the best balance for separation on a column.

      • Action: Decrease the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, increase the proportion of hexane. For example, if a 4:1 hexane:ethyl acetate mixture is giving poor separation, try 9:1 or even 19:1. The less polar impurity will elute first, followed by the more polar cyclohexanone.

    • Sample Load Reduction: A good rule of thumb is to use a silica gel to sample mass ratio of at least 50:1 for difficult separations.

    • Proper Packing Technique: Ensure a homogenous slurry of silica gel in the mobile phase is packed into the column without trapping air bubbles. Gently tap the column as you pack to encourage even settling. A layer of sand on top of the silica bed will prevent disruption when adding the solvent.[3]

Problem 2: The Cyclohexanone Compound is Tailing (Streaking) on the TLC and Column.
  • Symptoms:

    • Elongated, comet-shaped spots on the TLC plate.

    • Broad elution bands from the column, leading to mixed fractions and lower purity.

  • Probable Causes:

    • Acidic Nature of Silica Gel: Cyclohexanones with certain functional groups can interact too strongly or even decompose on the acidic surface of standard silica gel.

    • Sample In-dissolubility: The compound may be crashing out of the solution at the top of the column.

    • High Sample Concentration: Overly concentrated sample application can lead to tailing.

  • Solutions & Scientific Rationale:

    • Deactivating the Silica Gel:

      • Action: For acid-sensitive cyclohexanone derivatives, consider using deactivated silica gel. This can be prepared by adding a small amount of a base, like triethylamine (Et3N) or pyridine (~0.1-1%), to the mobile phase.[3] This neutralizes the acidic silanol groups, reducing strong interactions and preventing tailing.

    • Solvent Choice for Loading: Dissolve the sample in a minimal amount of a solvent that is as non-polar as possible, while still ensuring complete dissolution. Dichloromethane is often a good choice.[3]

    • Increase Eluent Polarity Post-Elution: Once the desired compound starts to elute, you can sometimes increase the polarity of the mobile phase to push it off the column faster, which can sharpen the back end of the peak.[4]

Problem 3: The Cyclohexanone Product Won't Elute from the Column.
  • Symptoms:

    • After running a large volume of the mobile phase, the desired compound is not detected in the collected fractions.

  • Probable Causes:

    • Mobile Phase is Not Polar Enough: The solvent system does not have sufficient strength to move the compound down the column.

    • Decomposition on the Column: The compound may be unstable on the silica gel.[4]

    • Incorrect Solvent System: You may have inadvertently used the wrong solvents.[5]

  • Solutions & Scientific Rationale:

    • Utilize a Gradient Elution: Start with the non-polar solvent system developed via TLC and gradually increase the polarity by adding more of the polar co-solvent (e.g., ethyl acetate). This will progressively increase the eluting power of the mobile phase, moving more polar compounds down the column.[6] Gradient elution is often faster and provides sharper peaks for compounds with a wide range of polarities.[7][8][9][10]

    • Test for Stability: Before running a large-scale column, spot your crude mixture on a TLC plate, let it sit for an hour, and then elute it. If the spot for your product has diminished or new spots have appeared, it suggests instability on silica.

    • Double-Check Reagents: Always label your solvent bottles and double-check that you are using the correct mobile phase components.[5]

III. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying cyclohexanone compounds? A1: For most applications, standard flash chromatography silica gel (Silica 60, 200-300 mesh) is the ideal choice.[11] Its polarity is well-suited for retaining moderately polar compounds like cyclohexanones, allowing for effective separation from both less polar and more polar impurities. For particularly acid-sensitive cyclohexanones, alumina (neutral or basic) can be an alternative.

Q2: How do I choose the starting mobile phase for my cyclohexanone purification? A2: The best practice is to use Thin Layer Chromatography (TLC) to screen for an optimal solvent system.[3] A common starting point for cyclohexanones is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3][11] Adjust the ratio of these solvents until the desired cyclohexanone compound shows a Retention Factor (Rf) of approximately 0.3.[3] This Rf value typically translates well to good separation on a column.

Q3: Should I use isocratic or gradient elution for my cyclohexanone purification? A3: The choice depends on the complexity of your sample mixture.

  • Isocratic Elution (constant solvent composition) is suitable when the impurities are well-separated from your desired cyclohexanone on the TLC plate (i.e., their Rf values are significantly different).[6]

  • Gradient Elution (gradually increasing solvent polarity) is preferable for complex mixtures containing compounds with a wide range of polarities.[6][10] It helps to elute strongly retained impurities faster, saving time and solvent, while also providing sharper peaks for your target compound.[7]

Q4: My cyclohexanone compound is UV-inactive. How can I monitor the column fractions? A4: If your compound lacks a UV chromophore, you can use staining techniques on your TLC plates to visualize the spots. A common and effective stain for general organic compounds is potassium permanganate (KMnO4). The stain will react with most organic compounds, appearing as yellow or brown spots on a purple background.

Q5: After combining my pure fractions, I'm having trouble removing the solvent on the rotary evaporator. What should I do? A5: Cyclohexanone itself has a relatively high boiling point (155 °C at 1 atm).[12] If your purified compound is also high-boiling, complete removal of high-boiling solvents like ethyl acetate can be challenging.

  • Ensure a good vacuum: Check your rotary evaporator system for leaks. A lower pressure will decrease the boiling point of the solvent.[12]

  • Use a suitable bath temperature: The water bath temperature should be set appropriately for the solvent being removed, typically 20-30°C above the solvent's boiling point at the operating pressure.[13]

  • Consider a solvent swap: If you are still having trouble, you can add a lower-boiling point solvent like dichloromethane or pentane to your flask and re-evaporate. This can help to azeotropically remove the residual higher-boiling solvent.[14]

IV. Experimental Protocols & Data

Protocol 1: Slurry Packing a Flash Chromatography Column
  • Preparation: Choose a column of appropriate size for your sample amount. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]

  • Creating the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase until a consistent, pourable slurry is formed.

  • Packing: Pour the slurry into the column in a single, continuous motion. Use a funnel to aid in this process.

  • Settling: Gently tap the side of the column to dislodge any air bubbles and encourage even packing.

  • Pressurization: Open the stopcock and use a gentle stream of compressed air or a pump to push the solvent through the silica bed until the top of the silica is just below the solvent line. Never let the column run dry.[15]

  • Final Touches: Add a protective layer of sand on top of the packed silica bed to prevent disturbance during sample and solvent loading.[3]

Protocol 2: Characterizing Purified Cyclohexanone Fractions

Once you have collected and combined the pure fractions, it is crucial to confirm the identity and purity of your compound.

  • Solvent Removal: Concentrate the combined fractions using a rotary evaporator.[15][16]

  • NMR Spectroscopy: Prepare a sample of your purified compound and acquire a proton (¹H) and carbon (¹³C) NMR spectrum.[11] For cyclohexanone, you would expect to see characteristic peaks for the alpha-protons adjacent to the carbonyl group (typically deshielded) and the other methylene protons in the ring.[17][18]

Data Table: Common Solvent Systems for Cyclohexanones
Solvent System (v/v)Polarity IndexTypical Application
95:5 Hexane:Ethyl AcetateLowSeparation of a non-polar cyclohexanone from very non-polar impurities.
4:1 Hexane:Ethyl AcetateMedium-LowA good starting point for many simple cyclohexanone purifications.[3]
1:1 Hexane:Ethyl AcetateMediumPurification of more polar cyclohexanone derivatives (e.g., those with hydroxyl groups).
98:2 Dichloromethane:MethanolMedium-HighFor highly functionalized, polar cyclohexanones that have low solubility in hexanes.

V. Visualization of Workflows

General Workflow for Cyclohexanone Purification

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. Develop TLC Method (Target Rf ~0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Select Eluent Load 3. Load Sample (Minimal Solvent) Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC or NMR) Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Evaporate 8. Rotary Evaporation Combine->Evaporate Characterize 9. Final Characterization (NMR, MS) Evaporate->Characterize

Caption: Workflow from method development to final characterization.

Troubleshooting Decision Tree

G start Problem Encountered q1 Poor Separation? start->q1 q2 Compound Tailing? start->q2 q3 No Elution? start->q3 a1_1 Decrease Eluent Polarity q1->a1_1 Yes a1_2 Reduce Sample Load q1->a1_2 Yes a1_3 Repack Column q1->a1_3 Yes a2_1 Add Et3N to Eluent (0.1-1%) q2->a2_1 Yes a2_2 Use Less Polar Loading Solvent q2->a2_2 Yes a3_1 Increase Eluent Polarity (Use Gradient) q3->a3_1 Yes a3_2 Check Compound Stability (Spot on TLC) q3->a3_2 Yes

Caption: Decision tree for common chromatography issues.

VI. References

  • Adsorptive Separation of Cyclohexanol and Cyclohexanone by Nonporous Adaptive Crystals of RhombicArene. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Chromatography Troubleshooting. (2020, May 26). Teledyne ISCO. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Chromatography: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Separation of Cyclohexanone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Is Cyclohexane a Suitable HPLC Solvent? It Can Become Solid Under Pressure. (n.d.). Chromatography Today. Retrieved from [Link]

  • Organic Chemistry - Spectroscopy - Cyclohexanone. (2017, July 7). YouTube. Retrieved from [Link]

  • Isocratic Vs. Gradient Elution in Chromatography. (2025, May 23). Phenomenex. Retrieved from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved from [Link]

  • Rotary Evaporator Solvent Chart. (n.d.). Lab Unique. Retrieved from [Link]

  • Purification and characterization of cyclohexanone 1,2-monooxygenase from Exophiala jeanselmei strain KUFI-6N. (n.d.). PubMed. Retrieved from [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex. Retrieved from [Link]

  • When is Gradient Elution Better than Isocratic Elution? (2023, January 24). Biotage. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • 1.5: Flash Chromatography. (2021, May 2). Chemistry LibreTexts. Retrieved from [Link]

  • Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? (2025, February 19). Mastelf. Retrieved from [Link]

  • Does anyone know the best way to distill off cyclohexanone from TDI-prepolymer to apply self-healing microcapsule? (2015, July 2). ResearchGate. Retrieved from [Link]

  • Rotary Evaporator Solvent Chart. (n.d.). UD Technologies. Retrieved from [Link]

  • 5.6B: Step-by-Step Procedures for Rotary Evaporation. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Isocratic v. Gradient. (n.d.). Agilent. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Phenol Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenol hydrogenation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction outcomes for the synthesis of valuable intermediates like cyclohexanone and cyclohexanol.

Frequently Asked Questions (FAQs)

Q1: My phenol conversion is low. What are the primary factors I should investigate?

Low phenol conversion is a common issue that can often be traced back to several key areas: catalyst activity, reaction conditions, and reactant purity.

  • Catalyst Inactivity: The catalyst is the heart of the hydrogenation reaction. Its activity can be compromised for several reasons.

    • Improper Handling or Storage: Many hydrogenation catalysts, particularly those based on palladium and platinum, are pyrophoric and can be deactivated by exposure to air.[1] They should be handled under an inert atmosphere.

    • Catalyst Poisoning: Trace impurities in your phenol, solvent, or hydrogen gas can act as catalyst poisons.[2][3] Common poisons include sulfur, nitrogen, and halogen compounds.

    • Suboptimal Catalyst Choice: The choice of catalyst metal and support is crucial. For instance, palladium-based catalysts are often preferred for selective hydrogenation to cyclohexanone, while nickel catalysts are commonly used for producing cyclohexanol.[4][5]

  • Suboptimal Reaction Conditions: The temperature, pressure, and solvent system must be optimized for your specific transformation.

    • Temperature: Increasing the reaction temperature generally increases the rate of reaction. However, excessively high temperatures can lead to side reactions or catalyst deactivation.[6][7]

    • Hydrogen Pressure: Higher hydrogen pressure often leads to higher conversion rates.[7][8] However, for selective hydrogenation to cyclohexanone, very high pressures can promote the over-reduction to cyclohexanol.[7]

    • Solvent Effects: The solvent can influence the reaction in several ways. The polarity of the solvent can affect the adsorption of phenol onto the catalyst surface and influence the reaction pathway.[9] For example, polar solvents like ethanol can favor the formation of cyclohexanol, while nonpolar solvents may favor cyclohexane.[9]

  • Purity of Reactants: Ensure the phenol, solvent, and hydrogen gas are of high purity to avoid introducing catalyst poisons.[2][10]

Q2: I'm observing high conversion of phenol, but the selectivity to my desired product (cyclohexanone or cyclohexanol) is poor. How can I improve this?

Poor selectivity is a frequent challenge in phenol hydrogenation, as the reaction can proceed through multiple pathways. The primary products are typically cyclohexanone and cyclohexanol, with cyclohexane as a potential over-hydrogenation byproduct.[4][11]

The reaction generally proceeds via the initial hydrogenation of phenol to an unstable cyclohexenol intermediate, which rapidly tautomerizes to cyclohexanone.[4][12] Cyclohexanone can then be further hydrogenated to cyclohexanol.

To control selectivity, consider the following:

  • Catalyst Selection: This is the most critical factor.

    • For cyclohexanone , palladium-based catalysts are generally the most effective.[4][5][13] The support can also play a role; for example, Pd/MIL-100(Cr) has shown high selectivity.[7]

    • For cyclohexanol , nickel and rhodium-based catalysts are often preferred.[4][14] Ruthenium catalysts have also been shown to be effective.[15]

  • Reaction Conditions:

    • Temperature: Lower temperatures generally favor the formation of the intermediate cyclohexanone.[7]

    • Pressure: Lower hydrogen pressures can help to prevent the over-hydrogenation of cyclohexanone to cyclohexanol.[7]

    • Solvent: As mentioned, solvent polarity can influence selectivity.[9] Experiment with a range of solvents to find the optimal one for your desired product.

  • Reaction Time: Monitoring the reaction over time is crucial. If cyclohexanone is the desired product, stopping the reaction before significant over-hydrogenation to cyclohexanol occurs is key.[16]

Q3: My reaction starts well, but then the rate slows down or stops completely. What could be causing this catalyst deactivation?

Catalyst deactivation during the reaction is a common problem in heterogeneous catalysis.[17][18] The primary causes include:

  • Catalyst Poisoning: As the reaction progresses, even trace impurities in the reactants can accumulate on the catalyst surface, blocking active sites.[18]

  • Fouling or Coking: High molecular weight byproducts or polymers can form and deposit on the catalyst surface, physically blocking the active sites.[18] This is more common at higher reaction temperatures.

  • Sintering: At elevated temperatures, the fine metal particles of the catalyst can agglomerate into larger particles, reducing the active surface area.[18]

  • Leaching: The active metal may leach from the support into the reaction medium, leading to a loss of activity.

To troubleshoot catalyst deactivation, you can:

  • Purify Reactants: Ensure the highest purity of phenol, solvent, and hydrogen.

  • Optimize Temperature: Operate at the lowest temperature that provides a reasonable reaction rate to minimize coking and sintering.

  • Filter and Add Fresh Catalyst: If you suspect poisoning by an impurity in the starting material, you can sometimes filter the reaction mixture and add a fresh batch of catalyst to the filtrate.[10]

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing low yield, follow this systematic troubleshooting guide.

Step 1: Verify Catalyst Health and Handling
  • Source and Age: Are you using a fresh bottle of catalyst? Older catalysts can have reduced activity.[3]

  • Handling: Was the catalyst handled under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air?[1]

  • Dispersion: Ensure the catalyst is well-dispersed in the reaction medium through vigorous stirring. Poor dispersion can lead to mass transport limitations.[19]

Step 2: Scrutinize Reaction Parameters

The interplay of temperature, pressure, and solvent is critical for success. The following table provides a general guide to the effects of these parameters on phenol hydrogenation.

ParameterEffect on ConversionEffect on Selectivity (Cyclohexanone vs. Cyclohexanol)
Temperature Generally increases with temperature, but can decrease at very high temperatures due to side reactions or catalyst deactivation.[6][7]Higher temperatures can favor the formation of cyclohexanol.[7]
H₂ Pressure Increases with pressure.[8]Higher pressure favors the formation of cyclohexanol.[7]
Solvent Polarity Can influence reaction rate.Polar solvents may favor cyclohexanol, while nonpolar solvents can lead to cyclohexane.[9]

Experimental Protocol: Parameter Optimization

To systematically optimize your reaction conditions, perform a series of small-scale experiments, varying one parameter at a time while keeping others constant. For example:

  • Temperature Screen: Set up reactions at a range of temperatures (e.g., 50°C, 80°C, 120°C) with all other parameters constant.[7]

  • Pressure Screen: At the optimal temperature, vary the hydrogen pressure (e.g., 1 MPa, 2 MPa, 4 MPa).[8]

  • Solvent Screen: Test a variety of solvents with different polarities (e.g., ethanol, water, n-octane).[9]

Step 3: Assess Reactant and System Purity
  • Phenol Purity: Use high-purity phenol. If necessary, consider recrystallizing or distilling your starting material.

  • Solvent Purity: Use anhydrous, high-purity solvents.

  • Hydrogen Purity: Use high-purity hydrogen gas.

  • Reactor Cleanliness: Ensure your reaction vessel is scrupulously clean and free of any residues from previous reactions that could act as catalyst poisons.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in phenol hydrogenation.

TroubleshootingWorkflow start Low Yield in Phenol Hydrogenation check_catalyst 1. Check Catalyst Health start->check_catalyst check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_purity 3. Assess Purity start->check_purity catalyst_fresh Is the catalyst fresh? check_catalyst->catalyst_fresh temp_pressure Are temperature and pressure optimal? check_conditions->temp_pressure phenol_purity Is the phenol pure? check_purity->phenol_purity catalyst_handling Was it handled under inert gas? catalyst_fresh->catalyst_handling Yes replace_catalyst Use fresh catalyst catalyst_fresh->replace_catalyst No improve_handling Improve handling technique catalyst_handling->improve_handling No solvent Is the solvent appropriate? temp_pressure->solvent Yes optimize_conditions Optimize T, P, and solvent temp_pressure->optimize_conditions No stirring Is stirring vigorous? solvent->stirring Yes solvent->optimize_conditions No increase_stirring Increase stirring rate stirring->increase_stirring No solvent_gas_purity Are solvent and H₂ pure? phenol_purity->solvent_gas_purity Yes purify_reactants Purify phenol and solvent phenol_purity->purify_reactants No solvent_gas_purity->purify_reactants No

Caption: A flowchart for systematically troubleshooting low yield.

Understanding the Reaction Mechanism

A clear understanding of the reaction pathway is essential for effective troubleshooting. The hydrogenation of phenol can proceed through different routes depending on the catalyst and reaction conditions.

ReactionMechanism Phenol Phenol Cyclohexenol Cyclohexenol (unstable intermediate) Phenol->Cyclohexenol + H₂ Cyclohexanone Cyclohexanone Cyclohexenol->Cyclohexanone Tautomerization Cyclohexanol Cyclohexanol Cyclohexanone->Cyclohexanol Cyclohexane Cyclohexane (over-hydrogenation) Cyclohexanol->Cyclohexane + H₂ (over-hydrogenation)

Caption: Simplified reaction pathway for phenol hydrogenation.

By methodically addressing each of the potential issues outlined in this guide, you will be well-equipped to diagnose the root cause of low yield in your phenol hydrogenation reactions and successfully optimize your process.

References

Sources

Technical Support Center: Optimizing Catalyst Selection for Cyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclohexanone synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and reaction optimization. Cyclohexanone is a critical intermediate in various industrial processes, most notably in the production of nylons.[1][2] The efficiency of its synthesis is highly dependent on the chosen catalytic system and reaction pathway.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) structured around the primary synthetic routes: the oxidation of cyclohexane and the selective hydrogenation of phenol.

Section 1: Troubleshooting Guide & FAQs for Cyclohexane Oxidation

The direct oxidation of cyclohexane is a cornerstone of industrial cyclohexanone production. However, it is notoriously challenging due to the inertness of the C-H bonds in cyclohexane and the fact that the desired products, cyclohexanone and cyclohexanol (collectively known as KA oil), are more susceptible to oxidation than the starting material.[2][3] This often leads to a trade-off between conversion and selectivity. Industrial processes typically operate at low cyclohexane conversion (4–10%) to maintain high selectivity (70–85%) for KA oil and prevent over-oxidation to byproducts like adipic acid.[2][3]

Frequently Asked Questions (FAQs)

Q1: My cyclohexane conversion rate is consistently low. What are the primary factors I should investigate?

A1: Low conversion in cyclohexane oxidation is a common challenge. The root cause typically lies in one of three areas: catalyst activity, reaction conditions, or oxidant efficiency.

  • Catalyst Activity: The choice of catalyst is paramount. Traditional systems use cobalt salts, but modern heterogeneous catalysts offer significant advantages.[3] For instance, nano-gold catalysts supported on molecular sieves (e.g., Au/SBA-15) have shown promise in one-step oxidation processes.[4] If using a heterogeneous catalyst, ensure it has been properly prepared and activated. Catalyst deactivation through poisoning or coking can also reduce conversion over time.

  • Reaction Temperature & Pressure: This reaction is highly sensitive to temperature. Increasing the temperature generally increases the rate of free radical generation, which can improve conversion.[5] However, excessively high temperatures can lead to unwanted side reactions and vaporization of cyclohexane, reducing its availability in the liquid phase.[5] Typical industrial conditions range from 125–165 °C and 8–15 bar.[3]

  • Oxidant Choice: While molecular oxygen (from air) is the most common industrial oxidant, alternative oxidants like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide can be used, often under milder conditions.[6][7] Ensure your oxidant is delivered effectively to the reaction medium.

Q2: I am struggling with poor selectivity. How can I increase the yield of cyclohexanone relative to cyclohexanol and other byproducts?

A2: Selectivity control is the biggest challenge in this process.[3] The key is to prevent the over-oxidation of cyclohexanone and cyclohexanol.

  • Limit Conversion: The most straightforward strategy is to limit the cyclohexane conversion per pass to below 10%.[2][8] This minimizes the concentration of the highly reactive KA oil products in the reactor, reducing the likelihood of them being further oxidized.

  • Catalyst Design: The catalyst's structure can significantly influence selectivity. For example, vanadium-incorporated berlinite (VAlPO₄) has been shown to achieve KA oil selectivity up to 97.2% by utilizing nucleophilic lattice oxygen for the initial attack on cyclohexane.[9] Similarly, using bulk nickel oxide with m-CPBA as an oxidant has achieved high conversion (~85%) with exceptional selectivity for KA oil (99%), favoring cyclohexanone (~87%).[2]

  • Solvent Effects: The choice of solvent can influence the reaction pathway. For instance, in photocatalytic systems, using a polar solvent can affect the catalyst surface and the formation of hydroxyl radicals, thereby altering the cyclohexanol/cyclohexanone ratio.[8]

Troubleshooting Common Issues
Observed Problem Probable Cause Recommended Solution(s)
High levels of adipic acid and other dicarboxylic acids. Over-oxidation of cyclohexanone and cyclohexanol.1. Reduce reaction temperature and/or time.[3] 2. Lower the cyclohexane conversion rate per pass.[2] 3. Use a more selective catalyst system, such as VAlPO₄ or supported gold nanoparticles.[4][9]
Catalyst deactivates rapidly. Metal leaching, coking, or poisoning of active sites.1. Investigate the catalyst support; robust porous materials like zeolites or carbon nanomaterials can improve stability.[3] 2. Ensure the reaction medium is free of impurities that could act as poisons. 3. Implement a catalyst regeneration protocol (e.g., calcination to remove coke).
Inconsistent results between batches. Poor control over reaction parameters or catalyst preparation.1. Tightly control temperature, pressure, and stirring rate. 2. Standardize the catalyst preparation and activation procedure. 3. Ensure consistent purity of cyclohexane and oxidant.
Experimental Protocol: Cyclohexane Oxidation using a Heterogeneous Catalyst

This protocol provides a general methodology for a lab-scale oxidation reaction.

  • Reactor Setup: Add the calculated amount of cyclohexane and the heterogeneous catalyst (e.g., 5 mg of VAlPO₄ catalyst per 100 mL of cyclohexane) to a high-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet/outlet.[9]

  • Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., N₂) to remove air before introducing the oxidant.

  • Pressurization and Heating: Pressurize the reactor with the oxidant (e.g., O₂) to the desired pressure (e.g., 0.1 - 1.5 MPa).[4][8]

  • Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 70-150 °C).[5][10] Maintain these conditions for the specified reaction time (e.g., 4-8 hours).[10]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the remaining gas.

  • Analysis: Collect the liquid product. Separate the catalyst by filtration or centrifugation. Analyze the product mixture using Gas Chromatography (GC) to determine conversion and selectivity.

Section 2: Troubleshooting Guide & FAQs for Phenol Hydrogenation

The one-step selective hydrogenation of phenol to cyclohexanone is an attractive alternative to cyclohexane oxidation, offering higher selectivity under milder conditions.[1][11] The primary challenge in this route is to stop the hydrogenation at the ketone stage and prevent the subsequent, thermodynamically favorable, reduction to cyclohexanol.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for the selective hydrogenation of phenol to cyclohexanone?

A1: Supported noble metal catalysts, particularly those based on Palladium (Pd), are the most widely used and effective for this transformation.[1][11]

  • Palladium on Carbon (Pd/C): This is a classic and highly effective catalyst. Its performance can be enhanced by using it in a composite system with a co-catalyst like a heteropoly acid, which improves selectivity to cyclohexanone by suppressing its further hydrogenation.[1]

  • Palladium on Metal-Organic Frameworks (MOFs): Using MOFs like MIL-100(Cr) as a support for Pd nanoparticles has shown excellent results. These supports can provide Lewis acid sites that are crucial for high selectivity.[11] A Pd/MIL-100(Cr) catalyst achieved full phenol conversion with 98.3% selectivity to cyclohexanone at 100 °C and 0.1 MPa H₂.[11]

  • Core-Shell Catalysts: Advanced catalyst design, such as Pd nanoparticles encapsulated within a porous silica shell modified with aluminum (Pd@Al-mSiO₂), can create a unique chemical environment. These catalysts have achieved 98.5% selectivity at 100% phenol conversion by leveraging the Lewis acid sites from the aluminum modification.[12]

Q2: My reaction is producing a high percentage of cyclohexanol. How can I improve the selectivity for cyclohexanone?

A2: The formation of cyclohexanol is due to the over-hydrogenation of the intermediate cyclohexanone. Improving selectivity requires careful tuning of the catalyst and reaction conditions.

  • Leverage Acidity: The key is to promote the desorption of cyclohexanone from the catalyst surface before it can be further hydrogenated. Lewis acid sites on the catalyst support play a critical role here. An increase in the amount of Lewis acid sites has been shown to directly correlate with an increase in cyclohexanone selectivity.[11]

  • Optimize Reaction Time: Monitor the reaction progress over time. Stopping the reaction at the point of maximum cyclohexanone concentration, before significant conversion to cyclohexanol occurs, is a straightforward optimization strategy.

  • Control Temperature and Pressure: While higher temperatures and pressures can increase the reaction rate, they can also favor the more complete hydrogenation to cyclohexanol. Perform an optimization study to find the mildest conditions that provide acceptable conversion. For example, excellent results have been achieved at temperatures as low as 80-100 °C and hydrogen pressures of 1.0 MPa or less.[1][11]

Catalyst Selection and Reaction Pathway Workflow

The following diagram illustrates the decision-making process for catalyst selection and the general reaction pathway.

G cluster_start Select Starting Material cluster_phenol_path Phenol Hydrogenation Route cluster_cyclohexane_path Cyclohexane Oxidation Route Start_Phenol Phenol Catalyst_Pd Catalyst Choice: Supported Palladium (Pd) Start_Phenol->Catalyst_Pd Choose Route Start_Cyclohexane Cyclohexane Catalyst_Ox Catalyst Choice: - Supported Au, Pt, NiO - VAlPO₄, Co-salts Start_Cyclohexane->Catalyst_Ox Choose Route Params_Phenol Key Parameters: - Lewis Acidity of Support - Mild Temp (80-100°C) - Low H2 Pressure (~1 MPa) Catalyst_Pd->Params_Phenol Optimize Pathway_Phenol Phenol -> Cyclohexanone -> Cyclohexanol Params_Phenol->Pathway_Phenol Underlies Selectivity Challenge Params_Ox Key Parameters: - Control Conversion (<10%) - High Temp (125-165°C) - High Pressure (8-15 bar) Catalyst_Ox->Params_Ox Optimize Pathway_Ox Cyclohexane -> KA Oil -> Byproducts Params_Ox->Pathway_Ox Underlies Selectivity Challenge

Caption: Decision workflow for catalyst selection based on the chosen synthetic route.

Comparative Data on Catalyst Performance

The following table summarizes the performance of various catalytic systems for the selective hydrogenation of phenol.

Catalyst SystemSupportTemp (°C)H₂ Pressure (MPa)Time (h)Phenol Conv. (%)ONE Selectivity (%)Reference
Pd/MIL-100(Cr)MOF1000.1110098.3[11]
Pd/C + H₃PW₁₂O₄₀Activated Carbon801.0310093.6[1]
Pd@Al-mSiO₂Al-mod. Silica1001.0110098.5[12]
PVP-stabilized PdPolymer (soluble)900.1 (1 atm)->99>99[13]

ONE: Cyclohexanone

Section 3: General Catalyst Handling & Regeneration

Q: My heterogeneous catalyst seems stable but loses activity after several cycles. What are the best practices for regeneration?

A: Catalyst deactivation is an inevitable issue in many processes. The appropriate regeneration strategy depends on the nature of the deactivation.

  • For Coking/Fouling: If organic residues or coke are blocking active sites (common in higher temperature reactions), a controlled calcination in air or an inert atmosphere can burn off these deposits. The temperature and duration must be carefully optimized to avoid sintering the metal particles or damaging the support.

  • For Leaching: If the active metal is leaching into the reaction medium (a problem with some supported catalysts in liquid-phase reactions), regeneration is not possible.[14] The solution is to redesign the catalyst for better metal-support interaction or to use a different, more stable support material.

  • For Poisoning: If a specific chemical species from the feed is poisoning the catalyst, a chemical wash might be effective. However, the best approach is to purify the feedstock to remove the poison before the reaction.

Q: What is the importance of the catalyst support material?

A: The support is not merely an inert carrier; it plays a critical role in the catalyst's overall performance.

  • Dispersion and Stability: A high-surface-area support (e.g., activated carbon, silica, zeolites) allows for high dispersion of the active metal, creating more reaction sites.[3] It also helps to stabilize the nanoparticles against aggregation (sintering) at high temperatures.

  • Modulating Electronic Properties: The support can interact electronically with the metal particles, altering their catalytic activity.

  • Providing Acidity/Basicity: As seen in phenol hydrogenation, the acidic properties of the support (e.g., Lewis acidity in Al-modified silica or MOFs) can be the determining factor for reaction selectivity.[11][12]

General Workflow for Catalyst Reusability Test

G Start Perform Initial Catalytic Run Separate Separate Catalyst (Centrifuge/Filter) Start->Separate Wash Wash with Solvent (e.g., Ethanol) Separate->Wash Dry Dry Catalyst (e.g., Vacuum Oven) Wash->Dry Reuse Reuse in a New Reaction Dry->Reuse Analyze Analyze Product & Calculate Performance Reuse->Analyze Compare Compare Performance with Previous Cycle Analyze->Compare Deactivated Deactivation Observed? Compare->Deactivated Deactivated->Reuse No Regen Attempt Regeneration Deactivated->Regen Yes Regen->Reuse End End of Life Regen->End Unsuccessful

Sources

Technical Support Center: Purification of 4-(4-Ethoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(4-Ethoxyphenyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to solvent impurity removal from this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs): Initial Assessment & Characterization

This section addresses the preliminary questions you might have before starting the purification process. A proper initial assessment is critical for selecting the most effective purification strategy.

Q1: What are the likely solvent impurities in my this compound sample?

A1: The identity of residual solvents is almost always linked to the synthesis and work-up procedures used. The synthesis of this compound often involves the oxidation of 4-(4-Ethoxyphenyl)cyclohexanol.[1] A common synthetic route might involve a catalytic hydrogenation of a phenol derivative followed by oxidation.[1]

Therefore, you can expect to find solvents used in these steps, such as:

  • Toluene or other aromatic hydrocarbons: Often used as a solvent for the oxidation reaction.[1]

  • Alcohols (e.g., Methanol, Ethanol, Isopropanol): Used during catalytic hydrogenation or as a solvent for reagents.

  • Ethers (e.g., Diethyl ether, THF): Commonly used for extraction during the work-up phase.[2]

  • Halogenated solvents (e.g., Dichloromethane): Used for extractions or chromatography.[3]

  • Aprotic polar solvents (e.g., DMF, DMSO): May be used in specific coupling or substitution reactions to prepare precursors.[3]

  • Hexanes/Heptanes: Frequently used as anti-solvents during crystallization or as the non-polar component in column chromatography.

Q2: How can I definitively identify and quantify the residual solvents in my sample?

A2: Visual inspection is not sufficient. You must rely on analytical techniques to identify and quantify solvent impurities accurately. The two most common and powerful methods are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Gas Chromatography (GC): This is the gold-standard for residual solvent analysis, especially in a regulatory environment.[4] Headspace GC (HS-GC) is the preferred method where the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC.[5] This technique offers high sensitivity and allows for quantification down to parts-per-million (ppm) levels.[4][5]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A high-resolution ¹H NMR spectrum can quickly identify the presence of common solvents. Each solvent has a characteristic chemical shift and multiplicity. By integrating the solvent peaks relative to a known peak of your pure compound, you can estimate the molar ratio of the impurity. Several excellent resources provide comprehensive tables of solvent chemical shifts in various deuterated NMR solvents.[6][7][8][9][10][11][12][13]

Analytical TechniqueStrengthsLimitations
Headspace GC (HS-GC) High sensitivity and accuracy; the preferred regulatory method (ICH Q3C).[5][14]Requires specialized equipment; method development can be time-consuming.
¹H NMR Spectroscopy Fast; provides structural information; can be quantitative with an internal standard.[6][7]Lower sensitivity than GC for trace amounts; peaks can overlap with the product signals.

Q3: What are the acceptable limits for these solvent impurities?

A3: For professionals in drug development, the acceptable limits for residual solvents are defined by the International Council for Harmonisation (ICH) Q3C guidelines.[15][16][17][18] These guidelines classify solvents into three classes based on their toxicity:

  • Class 1: Solvents to be avoided (known carcinogens, environmental hazards). Their use must be strongly justified.[17]

  • Class 2: Solvents to be limited due to their inherent toxicity. The guidelines provide Permitted Daily Exposure (PDE) values for these solvents.[14][16][17]

  • Class 3: Solvents with low toxic potential. Limits of 5000 ppm (0.5%) are generally considered acceptable without further justification.[16][17]

It is crucial to consult the latest ICH Q3C guidance to ensure compliance.[15][18] The goal is always to remove residual solvents to the lowest practical level.[16]

Troubleshooting Guide: Purification Strategies

This section is formatted to address specific problems you might encounter. Each solution includes an explanation of the underlying principles and a step-by-step guide.

Problem: My initial analysis shows a high concentration of a reaction or extraction solvent (e.g., Toluene, Dichloromethane, Ethyl Acetate).

This is a common scenario after synthesis and initial work-up. The choice of purification technique depends on the properties of both your compound and the impurity.

Solution A: Recrystallization

Causality & Expertise: Recrystallization is a powerful technique for removing small to moderate amounts of impurities from a solid sample.[19][20] It works on the principle of differential solubility. An ideal solvent will dissolve your compound sparingly at room temperature but readily at its boiling point. Impurities that are highly soluble will remain in the cooled solvent (the "mother liquor"), while impurities that are poorly soluble can be filtered out of the hot solution.[19][21] this compound, being a solid, is an excellent candidate for this technique.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent or solvent system where this compound is poorly soluble at room temperature but highly soluble when hot. See the table below for suggestions.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating and swirling until the solid just dissolves.[22][23]

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, catalysts), perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Collection: Collect the purified crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[22]

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove the last traces of the recrystallization solvent.

Recommended Recrystallization Solvents for this compound
Ethanol/Water
Isopropanol
Hexane/Ethyl Acetate Mixture
Toluene (use if removing more polar impurities)
Carbon Tetrachloride (Note: Use with caution due to toxicity)[24]
Solution B: Column Chromatography

Causality & Expertise: Column chromatography is a versatile purification method that separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[25][26][27] For this compound, which is moderately polar due to the ketone and ether groups, this technique is highly effective. Less polar impurities (like residual toluene or hexane) will travel through the column faster than your product, while more polar impurities will move slower.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a column with this slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The exact ratio should be determined beforehand by Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to first elute less polar impurities and then your desired compound.

  • Fraction Collection: Collect the eluent in small fractions and analyze them by TLC to identify which fractions contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Problem: My sample is contaminated with a high-boiling, polar aprotic solvent like DMF or DMSO.

These solvents are difficult to remove by simple evaporation. Recrystallization can sometimes trap these solvents in the crystal lattice.

Solution: Aqueous Wash / Liquid-Liquid Extraction

Causality & Expertise: DMF and DMSO are miscible with water, whereas this compound is not. This difference in solubility allows for their removal via liquid-liquid extraction. The crude product is dissolved in a water-immiscible organic solvent (like ethyl acetate or diethyl ether), and this solution is then washed repeatedly with water (or a brine solution to prevent emulsions). The polar DMF/DMSO will partition into the aqueous layer, which is then discarded.

Experimental Protocol: Aqueous Wash

  • Dissolution: Dissolve the crude product in a suitable water-immiscible solvent such as ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the washing process 3-5 times to ensure complete removal of the high-boiling solvent. A final wash with brine can help to break any emulsions and remove residual water from the organic layer.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Final Polish: The resulting solid may still contain other impurities and can be further purified by recrystallization or column chromatography as described above.

Workflow & Decision Making

To assist in selecting the appropriate purification strategy, the following decision tree illustrates a logical workflow from initial analysis to final purification.

Purification_Workflow cluster_start Initial Analysis cluster_purification Purification Strategy cluster_end Final Product Start Impure Product Analysis Analyze by GC or NMR Start->Analysis Recrystallize Recrystallization Analysis->Recrystallize Low/moderate non-polar/volatile solvent? Column Column Chromatography Analysis->Column Complex mixture or similar polarity impurities? Wash Aqueous Wash Analysis->Wash High-boiling polar solvent (DMF, DMSO)? Final_Analysis Final Purity Check (GC/NMR) Recrystallize->Final_Analysis Column->Final_Analysis Wash->Recrystallize Followed by... Final_Analysis->Recrystallize Pure_Product Pure Product Final_Analysis->Pure_Product Meets Spec

Caption: Decision workflow for purifying this compound.

References

  • ICH. (2021). ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency. [Link]

  • TGA. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • BYJU'S. (2019). Methods of purification of organic compounds. [Link]

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • BrainKart. (2016). Sublimation - Purification of Organic compounds. [Link]

  • gmp-compliance.org. ICH Q3C(R9) Impurities: Guideline for residual solvents. [Link]

  • Innovation.world. Purification By Sublimation. [Link]

  • Chemistry LibreTexts. (2021). 2.5: SUBLIMATION. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Scharlab. Residual solvent analysis by GC-Headspace. [Link]

  • ResearchGate. (2003). Residual Solvent Testing: A Review of Gas-Chromatographic and Alternative Techniques. [Link]

  • Research and Reviews. A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Washington State Department of Agriculture. Residual Solvents by Gas Chromatography/ Mass Spectrometry. [Link]

  • Jack Westin. Column Chromatography. [Link]

  • Alfa Chemistry. References for NMR Chemical Shifts of Common Solvent Impurities. [Link]

  • Physics Forums. (2011). Column Chromatography ketone/silica. [Link]

  • University of Colorado Boulder. Column Chromatography. [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • ResearchGate. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • OSU Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • PubChem. 4-Ethylcyclohexanone. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(4-Hydroxyphenyl) Cyclohexanone in Advanced Chemical Synthesis. [Link]

  • Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • ChemBK. (2024). 4-(4-hydroxyphenyl)cyclohexanone. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • NIH. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. [Link]

  • Organic Syntheses. 1,4-Cyclohexanedione. [Link]

  • Organic Chemistry Portal. Cyclohexanone synthesis. [Link]

  • NIH. A Biaryl-Cyclohexenone Photoelectrocyclization/Dearomatization Sequence to Substituted Terpenes. [Link]

  • Chemistry LibreTexts. (2022). 3.3B: General Procedures for Removing Impurities. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • University of York. Single-solvent recrystallisation. [Link]

  • University of Ottawa. Recrystallization - Single Solvent. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Technical Support Center: Preventing Degradation of 4-(4-Ethoxyphenyl)cyclohexanone During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Ethoxyphenyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a molecule possessing both a ketone and an ether functional group, understanding its potential degradation pathways is crucial for reliable and reproducible experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter during storage.

I. Understanding the Molecule: Potential Degradation Pathways

This compound's structure, featuring a cyclohexanone ring and an ethoxy-substituted phenyl group, presents specific vulnerabilities. The primary concerns for degradation revolve around the ketone and ether moieties.

  • Ketone Reactivity : The carbonyl group in the cyclohexanone ring is susceptible to various reactions. The α-hydrogens (hydrogens on the carbons adjacent to the carbonyl group) are acidic, making the compound prone to enolization and subsequent reactions.[1] Ketones are generally more resistant to oxidation than aldehydes but can be oxidized by powerful agents that cleave carbon-carbon bonds.[1] They can also undergo reduction to form the corresponding alcohol.[2]

  • Ether Linkage Stability : While generally stable, the ether linkage can be susceptible to cleavage under harsh acidic conditions or in the presence of strong oxidizing agents.

  • Light and Air Sensitivity : Like many organic compounds, prolonged exposure to light and atmospheric oxygen can initiate radical-mediated degradation pathways.[3] Over time, samples of similar compounds like cyclohexanone can assume a pale yellow color, indicating potential degradation.[4]

II. Troubleshooting Guide: Identifying and Resolving Degradation

This section addresses specific issues you might observe and provides a logical workflow for troubleshooting.

Problem 1: Change in Physical Appearance (e.g., Color Change from White to Yellow/Brown)
Potential Cause Explanation Recommended Action
Oxidation Exposure to atmospheric oxygen can lead to the formation of colored impurities. The cyclohexanone moiety is a potential site for oxidation.[4]1. Inert Atmosphere Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen).[5] 2. Container Selection: Use amber glass vials with tight-fitting caps to minimize light exposure and air ingress.[6] 3. Aliquotting: For long-term storage, aliquot the compound into smaller, single-use vials to avoid repeated exposure of the bulk material to air.
Photodegradation Exposure to UV or ambient light can provide the energy to initiate degradation reactions.1. Light Protection: Always store containers in the dark, for instance, inside a laboratory cabinet or a box.[6] 2. Amber Vials: As mentioned, amber vials are essential for protecting light-sensitive compounds.
Contamination Impurities from the synthesis process or accidental introduction of contaminants during handling can catalyze degradation.1. Purity Check: If degradation is suspected, re-analyze the compound's purity via techniques like HPLC, GC-MS, or NMR. 2. Proper Handling: Use clean, dry spatulas and glassware when handling the compound.
Problem 2: Inconsistent Experimental Results or Loss of Potency
Potential Cause Explanation Recommended Action
Chemical Degradation The active compound may have degraded into inactive or less active byproducts, leading to unreliable results.1. Confirm Identity and Purity: Use analytical methods (NMR, Mass Spectrometry) to confirm the structure and purity of the stored compound. 2. Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (see Section III).
Hygroscopic Behavior Although not extensively documented for this specific compound, related molecules can absorb moisture from the air, which might affect its properties or reactivity.1. Desiccated Storage: Store the compound in a desiccator, especially if working in a humid environment. 2. Proper Sealing: Ensure the container is tightly sealed after each use.
Formation of Isomers Under certain conditions (e.g., presence of acid or base traces), keto-enol tautomerism could lead to isomerization, potentially affecting biological activity.[1]1. Neutral pH Environment: Ensure storage containers and handling equipment are free from acidic or basic residues. 2. Analytical Verification: Use techniques like chiral chromatography if stereoisomerism is a concern.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting the degradation of this compound.

G start Observed Issue (e.g., Color Change, Inconsistent Results) check_appearance Visual Inspection: Color, Consistency start->check_appearance check_purity Analytical Purity Check (HPLC, GC-MS, NMR) check_appearance->check_purity is_degraded Degradation Confirmed? check_purity->is_degraded review_storage Review Storage Conditions: Temp, Light, Atmosphere implement_corrective Implement Corrective Actions: - Use fresh aliquot - Re-purify if possible - Adjust storage protocol is_degraded->implement_corrective Yes no_degradation No Degradation Detected is_degraded->no_degradation No implement_corrective->review_storage investigate_other Investigate Other Experimental Variables (e.g., reagents, protocol) no_degradation->investigate_other

Caption: Troubleshooting workflow for suspected degradation.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dark, and dry place.[6][7] The ideal conditions are:

  • Temperature: Store at 2-8°C (refrigerated). Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.[5]

  • Light: Keep in a tightly sealed, amber glass vial to protect from light.[6]

  • Moisture: Store in a desiccated environment to prevent hydration.

Q2: My sample has turned slightly yellow. Can I still use it?

A2: A slight yellowing often indicates the onset of minor degradation, likely due to oxidation.[4] While it may still be suitable for some non-critical applications, it is highly recommended to first assess its purity using an appropriate analytical technique (e.g., HPLC or NMR). For sensitive assays or in vivo studies, using a fresh, pure sample is crucial to ensure data integrity.

Q3: How should I handle the compound to minimize degradation?

A3: Proper handling is critical. Always work in a well-ventilated area, preferably a fume hood.[8][9] Use clean, dry spatulas and glassware. When weighing, do so quickly to minimize exposure to air and moisture. After use, tightly reseal the container and purge with an inert gas if possible before returning it to storage.[6][9]

Q4: What are the primary degradation products I should look for?

A4: While specific degradation studies on this molecule are not widely published, potential degradation products could arise from:

  • Oxidation of the cyclohexanone ring: This could lead to the formation of dicarboxylic acids (e.g., adipic acid derivatives) through cleavage of the ring.

  • Reduction of the ketone: This would result in the formation of 4-(4-ethoxyphenyl)cyclohexanol.

  • Ether cleavage: Under harsh conditions, this could yield 4-(4-hydroxyphenyl)cyclohexanone and ethanol.[10]

Analytical techniques like GC-MS or LC-MS would be suitable for identifying these potential byproducts.

Q5: Is this compound sensitive to pH?

A5: The C-H bonds adjacent to the carbonyl group in ketones are acidic, and their reactivity can be influenced by pH.[1] It is advisable to avoid strongly acidic or basic conditions during storage and handling to prevent potential side reactions like aldol condensation or other base/acid-catalyzed degradation pathways.[11]

IV. Experimental Protocol: Recommended Storage Procedure

This protocol outlines the best practices for storing this compound to ensure its long-term stability.

Materials:

  • This compound solid

  • Amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas supply with a regulator and tubing

  • Spatula

  • Analytical balance

  • Desiccator cabinet

  • Refrigerator (2-8°C)

Procedure:

  • Preparation: Before opening the primary container, allow it to equilibrate to room temperature to prevent condensation of moisture onto the compound.

  • Aliquotting: In a controlled environment (e.g., a glove box or under a gentle stream of inert gas), weigh the desired amount of the compound into pre-labeled amber glass vials. It is recommended to create several smaller aliquots for single or limited use.

  • Inert Gas Purge: Gently flush the headspace of each vial with argon or nitrogen for 10-15 seconds to displace any atmospheric oxygen.

  • Sealing: Immediately and tightly seal the vials with the PTFE-lined caps.

  • Storage: Place the sealed vials inside a desiccator cabinet that is then stored in a refrigerator at 2-8°C.

  • Record Keeping: Maintain a detailed log of the storage date, aliquot amount, and any observations.

Storage Conditions Summary Table
Parameter Recommended Condition Rationale
Temperature 2-8°CSlows down the rate of chemical reactions.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidative degradation.[5]
Light Dark (Amber Vial)Prevents photodegradation.[6]
Moisture Dry (Desiccator)Prevents hydration and potential hydrolysis.
Container Tightly Sealed GlassPrevents contamination and exposure to air/moisture.[7][9]

By adhering to these guidelines, you can significantly extend the shelf-life of this compound and ensure the reliability and accuracy of your research.

References
  • Alcohol, Aldehyde, and Ketone Liberation and Intracellular Cargo Release through Peroxide-Mediated α-Boryl Ether Fragmentation . PMC - NIH. [Link]

  • Safety Data Sheet . Greenfield Global. [Link]

  • SAFETY DATA SHEET CYCLOHEXANONE LRG . Chemical Suppliers. [Link]

  • CYCLOHEXANONE Safety Data Sheet . DOMO Chemicals. [Link]

  • Safety First: Handling and Storage of Cyclohexanone . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Van der Waals Interactions between Nonpolar Alkyl Chains and Polar ZnO Surfaces in Gas Sensing Dynamics of Aliphatic Carboxylic Acids . ACS Nano - ACS Publications. [Link]

  • Organic Chemistry – Specific Name Reactions . BYJU'S. [Link]

  • Ketone - Wikipedia . Wikipedia. [Link]

  • Reduction of Aldehydes and Ketones . Chemistry Steps. [Link]

  • Safety Data Sheet: Cyclohexanone . Carl ROTH. [Link]

  • Synthesis method of 4-substituted cyclohexanone.
  • 4-Ethoxycyclohexan-1-one | C8H14O2 . PubChem. [Link]

  • Preparation method of 4-methoxycyclohexanon.
  • 4-(4-hydroxyphenyl)cyclohexanone . ChemBK. [Link]

  • cyclohexanone, 108-94-1 . The Good Scents Company. [Link]

  • A Process For The Synthesis Of 4 Methoxycyclohexanone . Quick Company. [Link]

  • Cyclohexanone - Wikipedia . Wikipedia. [Link]

  • Cyclohexanone synthesis . Organic Chemistry Portal. [Link]

  • Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1 . PubMed. [Link]

  • Investigation of the Deactivation Phenomena Occurring in the Cyclohexane Photocatalytic Oxidative Dehydrogenation on MoO x /TiO 2 through Gas Phase and in situ DRIFTS Analyses . MDPI. [Link]

  • Novel biodegradation pathways of cyclohexane by Rhodococcus sp EC1 . ResearchGate. [Link]

  • (PDF) Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition . ResearchGate. [Link]

  • (PDF) Mechanism of Oxidative Degradation of 2-Hydroxy-Cyclohexanone in the Stage of Decomposition of 2-Hydroxy-2-Hyperoxycyclohexanone . ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(4-Ethoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-ethoxyphenyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis and scale-up of this important intermediate. Here, we provide troubleshooting guides, frequently asked questions, and detailed protocols to help you optimize your synthetic strategy.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Question: We are attempting a Suzuki-Miyaura coupling between 4-bromocyclohex-1-en-1-yl ethyl ether (as a protected precursor) and 4-ethoxyphenylboronic acid, followed by hydrolysis, but are observing very low yields of the desired this compound. What are the likely causes and how can we improve the yield?

Answer: Low yields in Suzuki-Miyaura couplings are a common issue, especially during scale-up. Several factors could be at play, and a systematic approach to optimization is recommended.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Inactivity The Palladium catalyst is the heart of the reaction. Its activity can be compromised by impurities or improper handling. Palladium black precipitation is a visual indicator of catalyst death.1. Degas Solvents Thoroughly: Oxygen can oxidize the Pd(0) catalyst. Purge solvents with an inert gas (Argon or Nitrogen) for an extended period. 2. Use a Pre-catalyst: Consider using a more stable Pd pre-catalyst that is activated in situ. 3. Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered substrates, bulkier, electron-rich ligands can improve catalyst performance.[1][2]
Ineffective Base The base plays a crucial role in the transmetalation step. The choice of base and its solubility can significantly impact the reaction rate.[2][3]1. Base Strength and Solubility: A common issue is the use of a base that is not strong enough or is insoluble in the reaction medium. Consider switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. 2. Biphasic Conditions: Suzuki reactions often benefit from biphasic conditions (e.g., toluene/water) to facilitate the dissolution of the inorganic base.[2][4]
Side Reactions Several side reactions can consume starting materials and reduce the yield of the desired product.[5][6]1. Homo-coupling: This is the coupling of two boronic acid molecules or two aryl halide molecules. To minimize this, ensure a 1:1 stoichiometry of your coupling partners. 2. Protodeboronation: The boronic acid can be protonated and lose its boron group. Ensure your reaction is not overly acidic and is free from excess water. 3. Dehalogenation: The aryl halide can be reduced, removing the halogen. This can be caused by impurities in the reaction mixture.
Sub-optimal Temperature The reaction temperature affects the rate of all steps in the catalytic cycle.1. Temperature Screening: If the reaction is sluggish, a modest increase in temperature (e.g., from 80°C to 100°C) can be beneficial. However, excessively high temperatures can lead to catalyst decomposition.[3] 2. Microwave Synthesis: For small-scale optimization, microwave-assisted organic synthesis (MAOS) can rapidly screen different temperature conditions.[7]
Issue 2: Formation of Significant Impurities During Grignard Reaction

Question: We are using a Grignard reaction between 4-ethoxy-1-bromobenzene and cyclohexanone. However, we are observing a complex mixture of byproducts and a low yield of the desired tertiary alcohol precursor to this compound. What is causing this and how can we improve the reaction?

Answer: The Grignard reaction is a powerful tool for C-C bond formation, but it is notoriously sensitive to reaction conditions, especially with ketone substrates.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Grignard Reagent Quality Grignard reagents are highly reactive and sensitive to moisture and air.1. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). Solvents must be rigorously dried. 2. Titration: Before use, titrate a small aliquot of the Grignard reagent to determine its exact concentration. This will ensure accurate stoichiometry.[8]
Enolization of Cyclohexanone The Grignard reagent is a strong base and can deprotonate the alpha-carbon of cyclohexanone, leading to the formation of an enolate and recovery of the starting ketone upon workup.[9]1. Low Temperature: Add the cyclohexanone slowly to the Grignard reagent at a low temperature (e.g., 0°C or -78°C) to favor nucleophilic addition over deprotonation. 2. Use of Cerium (III) Chloride (Luche Reduction conditions): The addition of CeCl₃ can increase the nucleophilicity of the Grignard reagent and suppress enolization.
Wurtz Coupling The Grignard reagent can react with the starting aryl halide.[8]1. Slow Addition: Add the aryl halide slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the halide.
1,2- vs. 1,4-Addition (if using a cyclohexenone precursor) If starting with a cyclohexenone, Grignard reagents typically favor 1,2-addition to the carbonyl, while other organometallics like cuprates favor 1,4-conjugate addition.[10][11]1. Use of a Cuprate: If 1,4-addition is desired, consider preparing a Gilman cuprate from the corresponding organolithium reagent.
Issue 3: Difficulties in Purifying the Final Product

Question: We have successfully synthesized this compound, but we are struggling to remove closely-related impurities during purification, which is impacting the final product's purity. What purification strategies are most effective?

Answer: Purification is a critical step, and the choice of method depends on the nature of the impurities.

Potential Causes and Solutions:

Impurity Type Explanation Purification Strategy
Unreacted Starting Materials Residual 4-ethoxyphenylboronic acid/halide or cyclohexanone derivatives.1. Column Chromatography: This is the most common method for removing a wide range of impurities. A careful selection of the solvent system is key. 2. Distillation: If the boiling points of the product and impurities are sufficiently different, distillation under reduced pressure can be effective.[12]
Structurally Similar Byproducts Isomers or byproducts with similar polarity to the desired product.1. Recrystallization: This is an excellent technique for achieving high purity if a suitable solvent system can be found. It is also highly scalable. 2. Bisulfite Adduct Formation: Ketones can form a solid adduct with sodium bisulfite, which can be filtered off and then the ketone regenerated by treatment with acid or base. This can be a highly selective method for separating ketones from non-ketonic impurities.[13][14][15]
Residual Palladium Catalyst Traces of palladium from a Suzuki coupling.1. Activated Carbon Treatment: Stirring the crude product solution with activated carbon can help adsorb residual palladium. 2. Specific Scavengers: There are commercially available scavengers designed to bind and remove residual heavy metals.

II. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for scaling up the synthesis of this compound: Suzuki-Miyaura coupling or a Grignard reaction?

A1: Both routes are viable, but the choice often depends on the available starting materials, cost, and the specific challenges of scaling up each reaction.

  • Suzuki-Miyaura Coupling: This route is often preferred for its high functional group tolerance and milder reaction conditions.[16] The main challenges on a larger scale are the cost of the palladium catalyst and ligands, and the need for their efficient removal from the final product.[7] However, the development of highly active catalysts allows for very low catalyst loadings, making it more economically feasible.[16]

  • Grignard Reaction: This is a very cost-effective method for forming C-C bonds. The main challenges in scaling up are the highly exothermic nature of the reaction, the strict requirement for anhydrous conditions, and the potential for side reactions like enolization.[17] Careful process control and specialized equipment are often necessary for large-scale Grignard reactions.

Q2: How can we monitor the progress of the reaction to determine the optimal reaction time?

A2: Reaction monitoring is crucial for process optimization. The two most common techniques are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: This is a quick and simple method for qualitative analysis of the reaction mixture. It allows you to visualize the disappearance of starting materials and the appearance of the product.

  • HPLC: This provides quantitative data on the concentration of reactants and products over time, allowing for a more precise determination of the reaction endpoint and the formation of any byproducts.

Q3: What are the key safety considerations when scaling up these reactions?

A3: Safety is paramount in a laboratory setting.

  • Grignard Reactions: These are highly exothermic and can lead to a runaway reaction if not properly controlled. The use of a dropping funnel for slow addition of reagents and an ice bath for cooling is essential. Grignard reagents are also pyrophoric upon contact with air and react violently with water.

  • Suzuki-Miyaura Coupling: While generally safer than Grignard reactions, be aware of the flammability of organic solvents and the toxicity of palladium catalysts and phosphine ligands. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

III. Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Approach

This protocol describes a general procedure for the Suzuki-Miyaura coupling to form a precursor to this compound.

Step 1: Reaction Setup

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-bromocyclohex-1-en-1-yl ethyl ether (1.0 eq), 4-ethoxyphenylboronic acid (1.2 eq), and a suitable base such as K₃PO₄ (3.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq) and a suitable solvent system (e.g., a 3:1 mixture of toluene and water).[18]

Step 2: Reaction Execution

  • Degas the reaction mixture by bubbling nitrogen through it for 20-30 minutes.

  • Heat the mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

Step 3: Work-up and Hydrolysis

  • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can then be hydrolyzed with a dilute acid (e.g., 1M HCl) to yield this compound.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Grignard Reaction Approach

This protocol outlines a general procedure for the Grignard reaction.

Step 1: Grignard Reagent Formation

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 4-bromo-1-ethoxybenzene (1.0 eq) in anhydrous THF via a dropping funnel. The reaction is exothermic and may require cooling in an ice bath.

Step 2: Reaction with Cyclohexanone

  • Once the Grignard reagent has formed, cool the solution to 0°C.

  • Slowly add a solution of cyclohexanone (0.9 eq) in anhydrous THF.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.

Step 3: Work-up and Oxidation

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the tertiary alcohol.

  • The crude alcohol can then be oxidized to the desired ketone using a suitable oxidizing agent (e.g., PCC or Swern oxidation).

Step 4: Purification

  • Purify the final product by column chromatography or recrystallization.

IV. Visualizations

Reaction Pathway: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Pathway start Starting Materials: 4-Bromocyclohexenyl Ether + 4-Ethoxyphenylboronic Acid oa Oxidative Addition start->oa pd0 Pd(0) Catalyst pd0->oa pd_complex Pd(II) Complex oa->pd_complex transmetalation Transmetalation (Base Assisted) pd_complex->transmetalation pd_intermediate Di-organo Pd(II) Intermediate transmetalation->pd_intermediate organoboron Organoboron Species organoboron->transmetalation re Reductive Elimination pd_intermediate->re re->pd0 Catalyst Regeneration product_precursor Coupled Product (Ether) re->product_precursor hydrolysis Acidic Hydrolysis product_precursor->hydrolysis final_product Final Product: This compound hydrolysis->final_product Troubleshooting_Workflow start Low Yield Observed check_catalyst Check Catalyst System start->check_catalyst check_base Check Base and Solvent check_catalyst->check_base No solution_catalyst Degas Solvents Thoroughly Use a Pre-catalyst Screen Ligands check_catalyst->solution_catalyst Yes check_temp Check Reaction Temperature check_base->check_temp No solution_base Switch to a Stronger/More Soluble Base Use Biphasic Conditions check_base->solution_base Yes check_side_reactions Analyze for Side Reactions check_temp->check_side_reactions No solution_temp Optimize Temperature (Increase or Decrease) check_temp->solution_temp Yes solution_side_reactions Adjust Stoichiometry Ensure Anhydrous Conditions check_side_reactions->solution_side_reactions Yes end Yield Improved solution_catalyst->end solution_base->end solution_temp->end solution_side_reactions->end

Caption: A systematic workflow for troubleshooting low yields.

V. References

  • Journal of Visualized Experiments. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • ResearchGate. Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Google Patents. Purification of ketones - US2166584A.

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • National Institutes of Health. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. [Link]

  • ACS Publications. Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. [Link]

  • ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Google Patents. Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol - EP0303398A1.

  • Google Patents. Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - CN101337870B.

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Henry Rzepa's Blog. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Google Patents. Synthesis method of 4-substituted cyclohexanone - CN112778108A.

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • Google Patents. Purification of ketones - US2337489A.

  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

  • AIChE. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. [Link]

  • Reddit. can someone explain why cyclohexanone when reacted with et2cuLi and h3o+ yields no reaction? [Link]

  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

Technical Support Center: Resolving Ambiguous Peaks in the NMR Spectrum of Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of cyclohexanone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with spectral interpretation, particularly the resolution of ambiguous or overlapping peaks. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific, common challenges in the NMR analysis of cyclohexanone derivatives and provides step-by-step solutions.

Problem 1: Overlapping Signals in the Aliphatic Region of the ¹H NMR Spectrum

Q: My ¹H NMR spectrum of a substituted cyclohexanone shows a complex, unresolved multiplet between 1.5 and 2.5 ppm, making it impossible to assign specific protons. What is causing this, and how can I resolve it?

A: This is a frequent issue arising from the conformational flexibility of the cyclohexane ring and the small differences in chemical shifts between axial and equatorial protons.[1][2]

Causality:

  • Chair-Chair Interconversion: At room temperature, the cyclohexanone ring rapidly interconverts between two chair conformations.[3][4] This rapid exchange averages the chemical shifts of axial and equatorial protons, leading to broad or overlapping signals.[3]

  • Similar Chemical Environments: The protons on the cyclohexanone ring, particularly those on C3, C4, and C5, are in very similar electronic environments, resulting in closely spaced chemical shifts.[5]

Solutions:

  • Variable-Temperature (VT) NMR Studies:

    • Rationale: Lowering the temperature of the NMR experiment can slow down the rate of chair-chair interconversion.[3] At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons will resolve into distinct peaks.[3]

    • Protocol:

      • Dissolve your sample (5-10 mg) in a deuterated solvent with a low freezing point (e.g., deuterated methanol, acetone-d6, or a mixture of deuterated chloroform and dichloromethane).

      • Acquire a standard ¹H NMR spectrum at room temperature.

      • Gradually lower the temperature of the NMR probe in 10-20°C increments, acquiring a spectrum at each temperature.

      • Observe the changes in the spectrum. As the temperature decreases, you should see the broad signals begin to sharpen and eventually resolve into separate multiplets for the axial and equatorial protons.[3]

  • Two-Dimensional (2D) NMR Spectroscopy:

    • Rationale: 2D NMR techniques spread the signals out into a second dimension, which can resolve overlapping peaks.[6][7][8][9]

    • Recommended Experiments:

      • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[10] This can help you trace the connectivity of the protons around the ring.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[10] Since ¹³C spectra are generally better resolved, this can help to differentiate overlapping proton signals by spreading them out based on the chemical shift of the attached carbon.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds.[10] This is particularly useful for identifying protons that are adjacent to quaternary carbons or the carbonyl group.

Problem 2: Ambiguous Stereochemistry at a Substituted Carbon

Q: I have synthesized a 2-substituted cyclohexanone, and I am unsure of the stereochemistry (i.e., whether the substituent is in an axial or equatorial position). How can I use NMR to determine this?

A: The stereochemistry of substituents on a cyclohexanone ring can be determined by analyzing the coupling constants (J-values) of the proton attached to the substituted carbon.[11]

Causality:

  • Karplus Relationship: The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them. In a chair conformation, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are different, leading to characteristic coupling constants.[12]

Solutions:

  • Analysis of ¹H NMR Coupling Constants:

    • Rationale: The coupling constant between a proton and its neighbors can reveal its orientation as either axial or equatorial.

    • Expected J-values for a proton at C2:

      • Axial Proton (H_ax): Will show a large coupling constant (J_ax-ax ≈ 7-13 Hz) to the adjacent axial proton at C3 and a smaller coupling constant (J_ax-eq ≈ 2-5 Hz) to the adjacent equatorial proton at C3.[11]

      • Equatorial Proton (H_eq): Will show small coupling constants to both the adjacent axial (J_eq-ax ≈ 2-5 Hz) and equatorial (J_eq-eq ≈ 2-5 Hz) protons at C3.[11]

    • Protocol:

      • Acquire a high-resolution ¹H NMR spectrum to ensure accurate measurement of coupling constants.

      • Identify the multiplet corresponding to the proton at the substituted carbon (e.g., H2).

      • Measure the coupling constants for this multiplet. A large J-value is indicative of an axial-axial coupling, suggesting the proton is axial and the substituent is equatorial. Conversely, the absence of a large J-value suggests the proton is equatorial and the substituent is axial.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Rationale: NOESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å).[10] This can provide definitive proof of stereochemistry.

    • Protocol:

      • Acquire a 2D NOESY spectrum.

      • Look for cross-peaks between the proton on the substituted carbon and other protons on the ring.

      • For example, an axial proton at C2 will show a NOESY correlation to the axial protons at C4 and C6 (1,3-diaxial interaction). An equatorial proton at C2 will not show these correlations.

Frequently Asked Questions (FAQs)

Q1: Why are the α-protons (protons on the carbon adjacent to the carbonyl group) in cyclohexanone derivatives often deshielded?

A1: The α-protons are deshielded due to the electron-withdrawing inductive effect and the magnetic anisotropy of the carbonyl group. The carbonyl group pulls electron density away from the adjacent carbons and their attached protons, reducing the shielding and causing their signals to appear at a higher chemical shift (downfield) in the ¹H NMR spectrum.[13]

Q2: How does the choice of solvent affect the NMR spectrum of a cyclohexanone derivative?

A2: The choice of solvent can influence the conformational equilibrium of the cyclohexanone ring.[14][15] Polar solvents may stabilize one chair conformer over the other, particularly if the substituent is polar. This can lead to changes in the observed chemical shifts and coupling constants. It is important to be consistent with the solvent used when comparing spectra.

Q3: What is the typical chemical shift range for the protons and carbons in a cyclohexanone ring?

A3: The chemical shifts can vary depending on the substituents, but here are some general ranges:

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C=O (C1)-200 - 220
α-protons (C2, C6)2.0 - 2.640 - 50
β-protons (C3, C5)1.6 - 2.025 - 35
γ-protons (C4)1.8 - 2.220 - 30

Note: These are approximate ranges and can be influenced by substituents.[16][17]

Q4: Can I use computational methods to help assign ambiguous peaks?

A4: Yes, quantum chemical calculations of NMR properties have become a valuable tool in the structural elucidation of organic compounds.[18] By calculating the expected chemical shifts for different possible isomers or conformers, you can compare the calculated data with your experimental spectrum to aid in the assignment of ambiguous peaks.[18]

Visualizing the Workflow for Resolving Ambiguity

The following diagram illustrates a typical workflow for resolving ambiguous peaks in the NMR spectrum of a cyclohexanone derivative.

workflow cluster_start Initial Analysis cluster_methods Resolution Techniques cluster_outcome Results start Ambiguous ¹H NMR Spectrum vt_nmr Variable-Temperature NMR start->vt_nmr Conformational Dynamics? two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) start->two_d_nmr Signal Overlap? resolved_spectrum Resolved Spectrum & Peak Assignment vt_nmr->resolved_spectrum two_d_nmr->resolved_spectrum stereochem Stereochemical Determination resolved_spectrum->stereochem

Caption: Workflow for resolving ambiguous NMR peaks.

Visualizing Cyclohexanone Chair-Chair Interconversion

The following diagram illustrates the chair-chair interconversion of a substituted cyclohexanone, which is often the root cause of peak ambiguity.

chair_interconversion cluster_chair1 Chair Conformation 1 cluster_chair2 Chair Conformation 2 chair1 Axial Substituent equilibrium chair1->equilibrium chair2 Equatorial Substituent equilibrium->chair2

Caption: Chair-chair interconversion of a substituted cyclohexanone.

References

  • Advanced Nmr Techniques Organic. (n.d.).
  • Advanced NMR Techniques and Applications | Spectroscopy Class Notes - Fiveable. (n.d.).
  • Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. (n.d.).
  • Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer | Request PDF - ResearchGate. (n.d.).
  • Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13 C NMR Chemical Shifts - ACS Publications. (n.d.).
  • Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. | Download Table. (n.d.).
  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - NIH. (n.d.).
  • Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules - Benchchem. (n.d.).
  • Nuclear Magnetic Resonance Spectroscopy. Variable-Temperature C and F Study of the Chair-Chair Interconversion of 1,1,3,3-Tetramethylcyclohexane and gem-Difluoro-1,1,3,3-Tetramethylcyclohexanes - PubMed. (n.d.).
  • Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy | Journal of the American Chemical Society. (n.d.).
  • 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings - ResearchGate. (n.d.).
  • Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR - JoVE. (n.d.).
  • Conformational analysis of cyclohexanone - YouTube. (2020, December 29).
  • 2D NMR FOR THE CHEMIST. (n.d.).
  • How can I interpret a NMR with so much noises and peak overlaps? - ResearchGate. (n.d.).
  • NMR: relating coupling constants and major product : r/chemhelp - Reddit. (n.d.).
  • Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed. (n.d.).
  • 12.2: Spectroscopic Properties of Cyclohexanes - Chemistry LibreTexts. (2021, March 5).
  • How come Cycloheptanone only has 2 proton NMR peaks? I would expect 3 peaks. - Reddit. (n.d.).
  • Two dimensional NMR(2D NMR) Spectroscopy: Spectra generation - Chemistry Notes. (2023, January 6).
  • 7 Two-dimensional NMR - The James Keeler Group. (n.d.).
  • qNMR of mixtures: what is the best solution to signal overlap? - - Mestrelab Research. (2014, October 30).
  • 2-Hexanone 2D NMR Structure Elucidation - YouTube. (2019, October 5).
  • (PDF) Study of thermodynamic and NMR properties of some cyclohexane derivatives. (n.d.).
  • How many signals does cyclohexanone have in HNMR?? I need help - Reddit. (n.d.).
  • 7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. (2023, February 11).

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 4-(4-Ethoxyphenyl)cyclohexanone and 4-(4-hydroxyphenyl)cyclohexanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 4-arylcyclohexanone scaffold has emerged as a privileged structure, serving as a versatile template for the development of novel therapeutic agents. This guide provides an in-depth comparison of the potential bioactivities of two closely related analogues: 4-(4-ethoxyphenyl)cyclohexanone and 4-(4-hydroxyphenyl)cyclohexanone. While direct comparative experimental data for these specific compounds is limited in publicly accessible literature, this document will leverage established structure-activity relationships (SAR) of the broader arylcyclohexanone class to offer a predictive analysis for researchers and drug development professionals.

Introduction to the Core Scaffold and Key Functional Group Modifications

The 4-arylcyclohexanone core, characterized by a cyclohexanone ring linked to a phenyl group at the 4-position, is a key pharmacophore in a variety of biologically active molecules. This structural motif has been explored for its potential in oncology, neurology, and infectious diseases. The bioactivity of these compounds can be significantly modulated by substitutions on the aryl ring. This guide focuses on the comparison between a hydroxyl (-OH) substituent in 4-(4-hydroxyphenyl)cyclohexanone and an ethoxy (-OCH2CH3) substituent in this compound, exploring how this seemingly minor modification can impact the pharmacological profile.

Chemical Structures:

CompoundChemical Structure
This compound this compound
4-(4-Hydroxyphenyl)cyclohexanone 4-(4-hydroxyphenyl)cyclohexanone

Predictive Bioactivity Comparison: A Structure-Activity Relationship (SAR) Perspective

Based on the broader class of 4-arylcyclohexanones and related phenolic compounds, we can infer potential differences in the bioactivity of our two compounds of interest.

Anticancer Activity

Derivatives of the 4-arylcyclohexanone scaffold have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of critical cellular targets like topoisomerase or interference with signaling pathways such as NF-κB.

  • 4-(4-hydroxyphenyl)cyclohexanone: The presence of a phenolic hydroxyl group is a common feature in many natural and synthetic anticancer agents. This group can participate in hydrogen bonding interactions with target enzymes and receptors, potentially enhancing binding affinity. Furthermore, phenols are known to possess antioxidant properties, which can be a double-edged sword in cancer therapy, but also contribute to cytotoxic effects through the generation of reactive oxygen species under certain conditions.

  • This compound: The replacement of the hydroxyl group with an ethoxy group increases the lipophilicity of the molecule. This modification can enhance cell membrane permeability, leading to higher intracellular concentrations and potentially greater efficacy. However, the loss of the hydrogen-bonding donor capability of the hydroxyl group might reduce the binding affinity to certain biological targets. The ethoxy group is also more metabolically stable than the phenolic hydroxyl group, which could lead to a longer duration of action in vivo.

Analgesic and CNS Activity

Studies on 4-amino-4-arylcyclohexanones have revealed that the nature and position of the substituent on the aryl ring are critical for analgesic activity.[1]

  • 4-(4-hydroxyphenyl)cyclohexanone: The phenolic hydroxyl group can be a key pharmacophoric element for interaction with opioid or other CNS receptors. Its ability to act as a hydrogen bond donor and acceptor is crucial for molecular recognition at these sites.

  • This compound: The increased lipophilicity of the ethoxy analogue could facilitate its passage across the blood-brain barrier, a critical step for CNS-acting drugs. While it lacks the direct hydrogen-bonding capabilities of the hydroxyl group, the ether oxygen can still act as a hydrogen bond acceptor. The overall impact on analgesic activity would depend on the specific receptor interactions.

Antimicrobial Activity

Phenolic compounds are well-known for their broad-spectrum antimicrobial properties.[2] The mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

  • 4-(4-hydroxyphenyl)cyclohexanone: The phenolic group is likely to be the primary driver of any antimicrobial activity, similar to other phenolic compounds.

  • This compound: The increased lipophilicity of the ethoxy derivative could enhance its ability to penetrate the lipid-rich cell walls of bacteria and fungi, potentially leading to improved antimicrobial potency compared to its hydroxyl counterpart.

Tabular Summary of Predicted Bioactivity Profiles

BioactivityThis compound (Predicted)4-(4-hydroxyphenyl)cyclohexanone (Predicted)Rationale for Prediction
Anticancer Potentially higher cellular uptake due to increased lipophilicity. May exhibit altered target binding due to the absence of a hydrogen bond donor.May exhibit strong target binding through hydrogen bonding. Potential for pro-oxidant activity contributing to cytotoxicity.Based on general SAR of arylcyclohexanones and the known roles of phenolic and ether functional groups in anticancer drugs.[3][4]
Analgesic (CNS) Enhanced blood-brain barrier penetration. Altered receptor interaction profile compared to the hydroxyl analogue.Potential for direct hydrogen bonding with CNS receptors.Inferred from studies on 4-amino-4-arylcyclohexanones where aryl substitution is critical for activity.[1]
Antimicrobial Potentially enhanced activity due to increased lipophilicity and better membrane penetration.Expected to have inherent antimicrobial properties characteristic of phenolic compounds.Based on the well-documented antimicrobial effects of phenols and the influence of lipophilicity on antimicrobial potency.[2]

Experimental Protocols for Bioactivity Screening

To validate the predicted bioactivities, the following experimental protocols are recommended.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the compounds on a cancer cell line.

Methodology:

  • Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and 4-(4-hydroxyphenyl)cyclohexanone in the culture medium. Add the diluted compounds to the wells in triplicate and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.

Methodology:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) in a suitable broth medium overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Adjust the overnight bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard) and add it to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Key Concepts

Logical Relationship in SAR

SAR_Logic cluster_compound1 4-(4-hydroxyphenyl)cyclohexanone cluster_compound2 This compound cluster_properties Physicochemical Properties cluster_bioactivity Potential Bioactivity OH_group Hydroxyl (-OH) Group H_bond Hydrogen Bonding OH_group->H_bond Donor & Acceptor Lipophilicity Lipophilicity OH_group->Lipophilicity Decreases Metabolic_Stability Metabolic Stability OH_group->Metabolic_Stability Lower EtO_group Ethoxy (-OEt) Group EtO_group->H_bond Acceptor only EtO_group->Lipophilicity Increases EtO_group->Metabolic_Stability Higher Target_Binding Target Binding H_bond->Target_Binding Cell_Permeability Cell Permeability Lipophilicity->Cell_Permeability Pharmacokinetics Pharmacokinetics Metabolic_Stability->Pharmacokinetics cluster_bioactivity cluster_bioactivity Target_Binding->cluster_bioactivity Cell_Permeability->cluster_bioactivity Pharmacokinetics->cluster_bioactivity

Caption: Structure-Activity Relationship (SAR) Logic Flow.

Experimental Workflow for Bioactivity Screening

Bioactivity_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Analysis C1 This compound Anticancer Anticancer Assay (e.g., MTT) C1->Anticancer Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) C1->Antimicrobial C2 4-(4-Hydroxyphenyl)cyclohexanone C2->Anticancer C2->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Comparison Bioactivity Comparison IC50->Comparison MIC->Comparison

Caption: Experimental Workflow for Bioactivity Screening.

Conclusion

References

  • Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. [Link]

  • The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. (1995). Journal of Medicinal Chemistry, 38(20), 3997–4007. [Link]

  • Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. (2021). Rasayan Journal of Chemistry, 14(3), 1735–1740. [Link]

  • Anticancer activities of cyclohexenone derivatives. (2019). Journal of Cancer Prevention, 24(4), 225–233. [Link]

  • Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. (2021). Journal of Pharmaceutical Research International, 33(46B), 336–349. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing Experimental vs. Database Spectra for Cyclohexanones

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical analysis, the unambiguous identification of molecular structures is paramount. For researchers, scientists, and drug development professionals working with cyclohexanones—a common scaffold in pharmaceuticals and fine chemicals—the rigorous cross-referencing of experimentally acquired spectra with established spectral databases is a critical step in structure elucidation and quality control. This guide provides an in-depth, experience-driven approach to this process, moving beyond a simple checklist to explain the underlying principles and best practices for achieving confident spectral matches.

The Imperative of Spectral Cross-Referencing

The core principle of spectral cross-referencing lies in the comparison of a molecule's unique spectral fingerprint, obtained through techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, with a vast library of known spectra. This process is not merely a matter of automated matching; it requires a nuanced understanding of experimental variables, potential sources of spectral variation, and the inherent limitations of both experimental and database-derived data. A validated match provides a high degree of confidence in the structural assignment of a synthesized or isolated cyclohexanone derivative.

Acquiring High-Quality Experimental Spectra: A Protocol-Driven Approach

The fidelity of your spectral cross-referencing is fundamentally dependent on the quality of your experimental data. Here, we detail the protocols for acquiring robust Mass and NMR spectra for cyclohexanone derivatives, emphasizing the rationale behind key experimental choices.

Experimental Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Cyclohexanones

GC-MS is a powerful technique for the analysis of volatile and thermally stable cyclohexanones. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for ionization and analysis.

Methodology:

  • Sample Preparation:

    • Dissolve the cyclohexanone derivative in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Ensure the sample is free of non-volatile impurities that could contaminate the GC inlet and column.

  • GC Parameters:

    • Inlet Temperature: Typically set to 250 °C to ensure rapid volatilization of the sample.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is often suitable for separating cyclohexanone isomers.

    • Oven Temperature Program: Begin at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min). This allows for the separation of compounds with different boiling points.

    • Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of approximately 1 mL/min.

  • MS Parameters (Electron Ionization - EI):

    • Ion Source Temperature: Typically 230 °C.

    • Electron Energy: 70 eV is the standard energy for generating reproducible fragmentation patterns and for comparison with most spectral libraries.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the expected molecular ion.

Causality Behind Choices: The 70 eV electron energy is a critical standard. It provides sufficient energy to cause fragmentation, generating a characteristic pattern for a given molecule, which is essential for library matching. The choice of a temperature ramp in the GC oven is crucial for achieving chromatographic separation of closely related isomers, which might otherwise co-elute and produce a mixed mass spectrum.

Experimental Protocol 2: ¹H and ¹³C NMR Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is invaluable for confirming the structure of cyclohexanones and their derivatives.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified cyclohexanone derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution into a clean NMR tube to remove any particulate matter.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Pay close attention to the chemical shifts (δ), integration values, and coupling constants (J). The protons alpha to the carbonyl group in cyclohexanone typically appear around δ 2.3-2.5 ppm.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The carbonyl carbon of a cyclohexanone typically resonates in the downfield region of the spectrum, often above 200 ppm.[1][2]

Expertise in Practice: For complex cyclohexanone derivatives, advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be instrumental in assigning specific proton and carbon signals and confirming connectivity within the molecule. The conformational dynamics of the cyclohexanone ring can also influence NMR spectra, with axial and equatorial protons exhibiting different chemical shifts and coupling constants.[3][4][5][6]

Navigating the Spectral Database Landscape

Several comprehensive spectral databases serve as invaluable resources for the identification of organic compounds. Understanding their strengths and limitations is key to effective cross-referencing.

DatabaseDescriptionStrengths for Cyclohexanone Analysis
NIST Chemistry WebBook A comprehensive database compiled by the National Institute of Standards and Technology (NIST) containing a wide range of chemical and physical data, including mass spectra and IR spectra for over 33,000 and 16,000 compounds, respectively.[7][8][9][10][11]Extensive collection of electron ionization (EI) mass spectra, which is the most common ionization technique for GC-MS analysis of cyclohexanones. The data is critically evaluated.
Spectral Database for Organic Compounds (SDBS) A free, integrated spectral database system for organic compounds hosted by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan.[12][13][14][15][16][17][18] It includes MS, FT-IR, ¹H NMR, and ¹³C NMR spectra.[13][14]Offers a multi-technique approach, allowing for cross-validation of a structure using different spectral methods. The inclusion of NMR data is particularly valuable for isomer differentiation.
MassBank A public repository of mass spectra for small chemical compounds, with a focus on metabolomics and environmental chemistry.[19][20][21][22][23] It contains spectra from various ionization techniques.[20][21]A growing collection of high-resolution mass spectra, which can be crucial for determining the elemental composition of unknown cyclohexanones.

The Logic of Spectral Comparison: A Workflow for Confidence

A robust cross-referencing workflow involves more than simply feeding data into a search algorithm. It requires a systematic and critical evaluation of the results.

Spectral_Comparison_Workflow cluster_experimental Experimental Data Acquisition cluster_database Database Searching cluster_evaluation Critical Evaluation & Validation Exp_MS Acquire Experimental Mass Spectrum DB_Search Perform Library Search (NIST, SDBS, MassBank) Exp_MS->DB_Search Exp_NMR Acquire Experimental NMR Spectrum NMR_Confirm Confirm with NMR Data: - Chemical Shifts - Coupling Constants - 2D Correlations Exp_NMR->NMR_Confirm Initial_Match Review Top Hits & Match Quality Scores DB_Search->Initial_Match Manual_Inspection Manual Spectral Comparison: - Molecular Ion - Key Fragments - Isotopic Pattern Initial_Match->Manual_Inspection Manual_Inspection->NMR_Confirm Final_ID Confident Structural Identification NMR_Confirm->Final_ID

Caption: A workflow for the systematic comparison of experimental and database spectra.

Trustworthiness Through Self-Validation: Addressing Discrepancies

Discrepancies between experimental and database spectra are not uncommon. A senior scientist understands that these are not necessarily failures, but rather opportunities for deeper investigation.

Common Sources of Mismatches and How to Address Them:

  • Isomerism: Cyclohexanone derivatives can exist as various structural or stereoisomers, which may have very similar mass spectra but distinct NMR spectra. If the MS match is ambiguous, NMR is the definitive tool for differentiation.

  • Conformational Effects: The chair and boat conformations of the cyclohexanone ring can influence fragmentation patterns in MS and chemical shifts in NMR.[3][6] Low-temperature NMR studies can sometimes "freeze out" these conformers for individual analysis.[3]

  • Different Instrumentation: Database spectra are acquired on a variety of instruments under different conditions. This can lead to slight variations in relative ion abundances in MS. Focus on the presence of key fragment ions rather than their exact relative intensities.

  • Sample Purity: Impurities in the experimental sample will lead to additional peaks in the spectra, complicating the comparison. Always strive for the highest possible sample purity.

Derivatization as a Tool for Confirmation:

In cases where the parent cyclohexanone is difficult to analyze or provides a non-descript mass spectrum, chemical derivatization can be a powerful strategy. Derivatizing the ketone functionality, for example with 2,4-dinitrophenylhydrazine (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), can improve chromatographic behavior and produce more characteristic mass spectra.[24][25][26][27]

Conclusion: A Synthesis of Technology and Expertise

The cross-referencing of experimental and database spectra for cyclohexanones is a cornerstone of modern chemical analysis. While automated search algorithms provide a powerful starting point, they are not a substitute for the critical evaluation and scientific reasoning of an experienced researcher. By acquiring high-quality experimental data, understanding the nuances of spectral databases, and systematically addressing any discrepancies, you can achieve a high level of confidence in your structural assignments, ensuring the integrity of your research and development efforts.

References

  • Spectral Database for Organic Compounds - Bioregistry. (n.d.).
  • Spectral Database for Organic Compounds - Re3data.org. (2023, June 20).
  • Spectral Database for Organic Compounds - Wikipedia. (n.d.).
  • Welcome to the NIST WebBook. (n.d.).
  • The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. (n.d.).
  • MassBank of North America. (n.d.).
  • MassBank · bio.tools. (n.d.).
  • MassBank: an open and FAIR mass spectral data resource - Oxford Academic. (2025, November 11).
  • Spectral database for organic compounds, SDBS - Lafayette College Libraries. (n.d.).
  • Spectral Database for Organic Compounds SDBS OPEN ACCESS. (n.d.).
  • NIST Chemistry WebBook | MatDaCs. (n.d.).
  • MassBank EU - NFDI4Chem Knowledge Base. (n.d.).
  • The NIST Chemistry Webbook - National Institute of Standards and Technology. (2009, February 11).
  • MassBank. (n.d.).
  • Spectral Database for Organic Compounds (SDBS) - DATACC. (n.d.).
  • NIST Chemistry WebBook - PubChem Data Source. (2006, May 4).
  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed. (n.d.).
  • Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide - Benchchem. (n.d.).
  • Explain the base peak of cyclohexanone at m/z = 80 using the fragmentation mechanism. (2023, July 10).
  • Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. (n.d.).
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.).
  • Large-scale database searching using tandem mass spectra: Looking up the answer in the back of the book. (n.d.).
  • Validation Study: Wiley Database of Predicted IR Spectra. (n.d.).
  • Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer | Request PDF - ResearchGate. (2025, August 6).
  • a) ¹H NMR spectra of cyclohexanone in the presence and absence of CdSe QDs. (n.d.).
  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - ResearchGate. (2025, August 5).
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. (n.d.).
  • Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • Cyclohexanone(108-94-1) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. (n.d.).
  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC - Agilent. (n.d.).
  • Peptide–Spectrum Match Validation with Internal Standards (P–VIS) - PubMed Central - NIH. (n.d.).
  • ///////\\/////// PRINT THIS PAGE and return to it as needed. ///////\\///////. (n.d.).
  • Organic Chemistry - Spectroscopy - Cyclohexanone - YouTube. (2017, July 7).
  • Development and validation of a spectral library searching method for peptide identification from MS/MS - PubMed. (n.d.).
  • Database search engines attempt to match experimentally obtained MS2... - ResearchGate. (n.d.).
  • Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy | Journal of the American Chemical Society. (n.d.).
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). (n.d.).
  • Addressing big data challenges in mass spectrometry-based metabolomics. (2022, August 16).
  • mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
  • Development and Validation of a Spectral Library Searching Method for Peptide Identification from Tandem Mass Spectrometry - National Institute of Standards and Technology. (2021, October 12).
  • A hybrid spectral library and protein sequence database search strategy for bottom-up and top-down proteomic data analysis - NIH. (2022, October 7).
  • Introduction to Database Searching using Mascot. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • Mass Spectrometry - MSU chemistry. (n.d.).
  • Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC. (2022, August 23).

Sources

A Comparative Guide to Catalytic Systems for the Hydrogenation of 4-Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Selective Phenol Hydrogenation

The catalytic hydrogenation of phenols into their corresponding cyclohexanols and cyclohexanones is a cornerstone of the chemical industry, providing essential precursors for polymers like Nylon-6 and Nylon-66.[1][2] Beyond these bulk chemicals, 4-substituted cyclohexanols are valuable, three-dimensional building blocks in the synthesis of pharmaceuticals, liquid crystals, and fine chemicals. The selective hydrogenation of readily available 4-substituted phenols presents a direct and atom-economical route to these high-value products.

However, this transformation is not without its challenges. The primary objectives are achieving high conversion of the phenol, high selectivity towards the desired cyclohexanol or cyclohexanone, and, crucially, controlling the stereochemistry of the resulting product. The hydrogenation of a 4-substituted phenol generates two diastereomers: cis and trans. The ability to selectively produce one isomer over the other is often critical for the efficacy of the final product and is a key differentiator between catalytic systems. This guide provides a comparative analysis of prominent catalysts, grounded in experimental data, to elucidate the principles behind catalyst selection and rational process design for this important class of reactions.

Reaction Pathways and Mechanistic Considerations

Understanding the underlying reaction mechanism is fundamental to interpreting catalyst performance. The hydrogenation of phenols on heterogeneous metal catalysts is generally accepted to proceed through a network of reactions involving a key intermediate, the corresponding cyclohexanone.

The proposed mechanism involves the partial hydrogenation of the aromatic ring to form cyclohexenol (the enol form), which is in equilibrium with its more stable keto tautomer, cyclohexanone.[3] This intermediate can then be further hydrogenated to the final cyclohexanol product. The stereochemical outcome of the reaction is largely determined at this final hydrogenation step and is heavily influenced by the nature of the catalyst.

Reaction_Pathway

Figure 1: General Reaction Pathway for Phenol Hydrogenation.

The formation of the trans-isomer, often the thermodynamically more stable product, is believed to occur through a process involving desorption and readsorption of the cyclohexanone/cyclohexenol intermediate.[2][4] This "π-facial exchange" allows for hydrogen addition from the opposite face relative to the substituent, leading to the trans product. Conversely, catalysts that strongly bind the intermediate and facilitate rapid, direct hydrogenation tend to favor the cis-isomer via syn-addition of hydrogen.[3][4]

Comparative Analysis of Catalyst Systems

The choice of metal and support plays a decisive role in the activity, selectivity, and stereochemical outcome of 4-substituted phenol hydrogenation.

Noble Metal Catalysts: The Workhorses of Hydrogenation

Palladium catalysts, particularly when supported on alumina (Al₂O₃), are renowned for their ability to produce trans-configured cyclohexanols.[3][4] This selectivity is attributed to the mechanism described above, where the keto-enol tautomerism and intermediate desorption/readsorption are facilitated on the catalyst surface.

An optimized system using 5 wt% Pd/Al₂O₃ in a non-polar solvent like n-heptane at 80°C and a low hydrogen pressure of 5 bar has been shown to be highly effective.[3][4] For instance, the hydrogenation of p-cresol under these conditions yielded 4-methylcyclohexanol in 90% yield with an 80:20 trans:cis diastereomeric ratio (d.r.).[3][4] A key insight is that increasing the steric bulk of the para-substituent enhances this trans-selectivity. The d.r. increases from 80:20 for 4-methylphenol to 91:9 for a phenol with a more sterically demanding substituent.[3][4] This effect is rationalized by the increased favorability of the desorption and readsorption process for bulkier intermediates, which further promotes the formation of the thermodynamic trans product.[4]

In direct contrast to palladium, rhodium-based catalysts preferentially generate the cis-diastereomer.[3][4] This switch in selectivity is profound and offers a powerful tool for accessing the alternative isomer. The use of a rhodium-based catalytic system for the hydrogenation of o-cresol, for example, results in an excellent diastereoselectivity of >95:5 d.r. for the cis-product.[3][4] This outcome is consistent with a mechanism where the substrate is strongly adsorbed and undergoes a direct all-cis addition of hydrogen without significant intermediate rearrangement.[3][4] This highlights a fundamental principle in catalyst selection: the choice of metal can invert the stereochemical outcome of the reaction.

Ruthenium has emerged as a highly active metal for phenol hydrogenation, with the distinct advantage of performing well under mild, aqueous conditions.[5] This is particularly relevant for the upgrading of bio-oils, which often contain significant amounts of water.[5] A notable example is a catalyst of Ru clusters fixed in N-doped mesoporous hollow carbon spheres (Ru@N-CS), which achieves 100% phenol conversion with ~100% selectivity to cyclohexanol in just 30 minutes at 80°C and 0.5 MPa H₂ in an aqueous medium.[5] The high activity (Turnover Frequency up to 9980 h⁻¹) and stability of such catalysts make them promising candidates for green and sustainable chemical processes.[5] Supported Ru catalysts have proven effective for the hydrotreatment of industrial wastewater containing phenols.[6]

Non-Noble Metal Catalysts: Cost-Effective Alternatives

While noble metals offer high performance, their cost can be a barrier. Nickel catalysts represent a more economical alternative. Nickel supported on carbon nanotubes (Ni/CNT) has demonstrated high efficacy in the transfer hydrogenation of phenols, a process that uses a hydrogen-donor solvent like isopropanol instead of gaseous H₂.[7] This approach obviates the need for high-pressure hydrogen gas, enhancing operational safety.

Using a 20% Ni/CNT catalyst, phenol can be completely converted to cyclohexanol in 60 minutes at 220°C.[7] This system is also effective for a variety of substituted phenols. For instance, methylphenol derivatives can be hydrogenated to their corresponding methylcyclohexanols with excellent conversion and yield at 240°C.[8] The mechanism is believed to proceed through the formation of a cyclohexanone intermediate, similar to traditional hydrogenation pathways.[7]

Data Summary: A Head-to-Head Comparison

The following table summarizes the performance of various catalytic systems for the hydrogenation of 4-substituted phenols based on published experimental data.

CatalystSubstrateSolventTemp. (°C)H₂ Pressure (bar)Time (h)Conversion (%)Selectivity to Cyclohexanol (%)trans:cis RatioReference
5% Pd/Al₂O₃p-Cresoln-Heptane805->95>9580:20[3][4]
5% Pd/Al₂O₃4-tert-Butylphenoln-Heptane805->95>9588:12[3][4]
Rh-basedo-Cresol------<5:95[3][4]
Ru@N-CSPhenolWater8050.5100~100-[5]
20% Ni/CNTPhenolIsopropanol220(Transfer)110095-[7][8]
20% Ni/CNTMethylphenolsIsopropanol240(Transfer)1>95>95-[8]
Pd/NaYPhenolEthanol12030510092.3-[1]

Experimental Protocol: A Self-Validating Workflow for Catalyst Screening

To ensure the trustworthiness and reproducibility of results, a robust experimental protocol is essential. The following describes a self-validating workflow for screening catalysts for the hydrogenation of a 4-substituted phenol.

Step-by-Step Methodology
  • Catalyst Pre-treatment (Validation Step 1):

    • Place the required amount of catalyst (e.g., 5 mol% relative to the substrate) into a glass-lined stainless-steel autoclave.

    • If the catalyst requires reduction (e.g., an oxide-supported catalyst), heat it under a flow of H₂ at a specified temperature (e.g., 300°C) for a set period (e.g., 2 hours) to ensure the active metal sites are in their reduced state. This step is critical for consistent activity.

  • Reactor Assembly and Leak Test (Validation Step 2):

    • After cooling the reactor, add the substrate (e.g., 1.0 mmol of 4-tert-butylphenol) and the solvent (e.g., 10 mL of n-heptane).

    • Seal the autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen to remove all air.

    • Pressurize the reactor to the desired reaction pressure (e.g., 5 bar H₂) and perform a leak test by monitoring the pressure for 15-20 minutes. A stable pressure reading validates the integrity of the system.

  • Reaction Execution:

    • Begin stirring at a high rate (e.g., 1000 rpm) to overcome mass transfer limitations.

    • Heat the reactor to the target temperature (e.g., 80°C). The start of the reaction is defined as the point when both the target temperature and pressure are reached.

    • Maintain the reaction for the desired duration, monitoring pressure and temperature throughout.

  • Product Sampling and Analysis (Validation Step 3):

    • After the reaction time, rapidly cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Withdraw a sample of the reaction mixture. Add an internal standard (e.g., dodecane) of a known concentration.

    • Analyze the sample by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID). The use of an internal standard allows for accurate quantification of substrate conversion and product yields.

    • Confirm the identity and diastereomeric ratio of the products using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Calculation:

    • Conversion (%) = [(Initial moles of substrate - Final moles of substrate) / Initial moles of substrate] * 100

    • Selectivity (%) = [Moles of desired product / (Initial moles of substrate - Final moles of substrate)] * 100

Workflow

Figure 2: Experimental Workflow for Catalyst Screening.

Conclusion and Future Outlook

The selective hydrogenation of 4-substituted phenols is a mature yet evolving field. The choice of catalyst remains the most critical parameter, allowing for precise control over product distribution and stereochemistry.

  • Palladium on alumina is the catalyst of choice for producing thermodynamically favored trans-cyclohexanols , with selectivity enhanced by sterically bulky substituents.

  • Rhodium-based systems provide complementary access to the kinetic cis-isomers with high diastereoselectivity.

  • Ruthenium catalysts offer high activity under mild, aqueous conditions, aligning with the principles of green chemistry.

  • Nickel catalysts present a cost-effective and safe alternative, particularly for transfer hydrogenation processes that avoid the use of high-pressure H₂ gas.

Future research will likely focus on the development of catalysts with even greater selectivity, activity at lower temperatures, and enhanced stability, particularly for the conversion of complex, biomass-derived phenolic mixtures. The design of multifunctional catalysts that can perform selective hydrogenation in concert with other transformations in one pot represents an exciting frontier for creating efficient and sustainable chemical processes.

References

  • Pitzer, L., et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis. [Link]

  • Pitzer, L., et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. (2022). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. MDPI. [Link]

  • Wang, H., et al. (2022). Superhydrophobic Ru Catalyst for Highly Efficient Hydrogenation of Phenol under Mild Aqueous Conditions. MDPI. [Link]

  • Li, X., et al. (2020). Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. RSC Publishing. [Link]

  • Zhang, Y., et al. (2022). Hydrogenation of phenol with substituted functional groups with 20% Ni/CNT in isopropanol. ResearchGate. [Link]

  • Ashenhurst, J. Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • Tekale, S. P., & Gholap, R. V. (2015). Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. SAS Publishers. [Link]

  • Pitzer, L., et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ResearchGate. [Link]

Sources

A Comparative Guide to the Synthesis of 4-(4-Ethoxyphenyl)cyclohexanone: An Evaluation of Precursor Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of key intermediates with high purity and efficiency is paramount. 4-(4-Ethoxyphenyl)cyclohexanone is a valuable building block, and its synthesis can be approached from various precursor molecules, each presenting a unique set of advantages and challenges. This guide provides a comprehensive comparison of alternative synthetic routes, offering an in-depth analysis of experimental data to inform precursor selection and process optimization.

Oxidation of 4-(4-Ethoxyphenyl)cyclohexanol: The Direct Approach

The most straightforward route to this compound is the oxidation of its corresponding secondary alcohol, 4-(4-ethoxyphenyl)cyclohexanol.[1] This precursor is often readily accessible and the subsequent oxidation step can be achieved using a variety of reagents, offering flexibility in process development.

Mechanistic Considerations

The oxidation of a secondary alcohol to a ketone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. The choice of oxidizing agent dictates the specific mechanism, which can range from chromium-based ester formation to reactions involving hypochlorite or activated dimethyl sulfoxide (DMSO).

Comparative Analysis of Oxidizing Agents

The selection of an oxidizing agent is a critical decision, balancing factors such as yield, cost, safety, and environmental impact. Below is a comparison of common oxidants for this transformation.

Oxidizing AgentTypical Yield (%)AdvantagesDisadvantages
Sodium Hypochlorite (NaOCl)85-95Inexpensive, readily available, environmentally benign ("green") oxidant.[2]Reaction can be exothermic and requires careful temperature control.[3]
Hydrogen Peroxide (H₂O₂)80-90"Green" oxidant (byproduct is water), relatively low cost.[4]Often requires a catalyst (e.g., phosphotungstic acid) and careful control of reaction conditions to avoid side reactions.[4]
Oxygen/AirHighVery low cost, environmentally friendly.Typically requires a catalyst and may necessitate elevated pressure and temperature, posing equipment challenges.[5]
Chromate Reagents (e.g., PCC)>90High efficiency and selectivity.Toxic and carcinogenic, significant environmental concerns regarding chromium waste disposal.
Experimental Protocol: Green Oxidation using Sodium Hypochlorite

This protocol outlines a laboratory-scale synthesis using a less toxic and more environmentally friendly oxidant.[2][3]

Materials:

  • 4-(4-Ethoxyphenyl)cyclohexanol

  • Glacial Acetic Acid

  • Sodium Hypochlorite (NaOCl) solution (household bleach, ~8.25%)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Chloride (NaCl)

  • Sodium Bisulfite (NaHSO₃)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • Starch-Iodide Paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-ethoxyphenyl)cyclohexanol in glacial acetic acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add the sodium hypochlorite solution dropwise via an addition funnel, maintaining the internal temperature below 20 °C.[3]

  • Monitor the reaction for the presence of excess oxidant using starch-iodide paper (a blue-black color indicates excess NaOCl).

  • Once the addition is complete and the reaction is stirred for a short period, quench the excess oxidant by adding sodium bisulfite solution until the starch-iodide test is negative.

  • Transfer the reaction mixture to a separatory funnel and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography or recrystallization.

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification Dissolve Precursor Dissolve 4-(4-ethoxyphenyl)cyclohexanol in glacial acetic acid Cool Reaction Cool to 0-5 °C Dissolve Precursor->Cool Reaction Add Oxidant Add NaOCl solution dropwise Cool Reaction->Add Oxidant Monitor Reaction Monitor with starch-iodide paper Add Oxidant->Monitor Reaction Quench Quench with NaHSO₃ Monitor Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ and NaCl Extract->Wash Dry & Concentrate Dry and Concentrate Wash->Dry & Concentrate Purify Purify (Chromatography/Recrystallization) Dry & Concentrate->Purify

Caption: Workflow for the oxidation of 4-(4-ethoxyphenyl)cyclohexanol.

Catalytic Hydrogenation of 4-Ethoxyphenol: An Aromatic Precursor Route

An alternative strategy involves the catalytic hydrogenation of a readily available aromatic precursor, 4-ethoxyphenol. This method directly establishes the cyclohexanone ring from the phenol.

Mechanistic Rationale

This transformation is a partial hydrogenation. The aromatic ring is first hydrogenated to the corresponding cyclohexanol, which under specific catalytic conditions, can be further oxidized in situ or in a subsequent step to the cyclohexanone. The choice of catalyst and reaction conditions is crucial to control the selectivity towards the desired ketone.

Comparison of Catalytic Systems
CatalystTypical Yield (%)AdvantagesDisadvantages
Palladium on Carbon (Pd/C)70-85Highly effective for aromatic ring hydrogenation.Can lead to over-reduction to the cyclohexanol or cyclohexane if not carefully controlled.[5]
Rhodium on Alumina (Rh/Al₂O₃)75-90Often shows good selectivity for the ketone formation.More expensive than palladium catalysts.
Experimental Protocol: Palladium-Catalyzed Hydrogenation

Materials:

  • 4-Ethoxyphenol

  • Palladium on Carbon (5% Pd/C)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

  • Filter Aid (e.g., Celite®)

Procedure:

  • In a high-pressure reactor (e.g., a Parr hydrogenator), add 4-ethoxyphenol and the Pd/C catalyst.

  • Add the solvent (methanol or ethanol).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product mixture, which may contain both the cyclohexanone and cyclohexanol, can be used as is for a subsequent oxidation step or purified by chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: Building the C-C Bond

For a more convergent approach, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Heck reaction can be employed to construct the key carbon-carbon bond between the phenyl and cyclohexanone moieties.[6][7][8]

Suzuki-Miyaura Coupling: A Versatile C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[7][8][9] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[10]

Synthetic Strategy:

This approach can be envisioned in two ways:

  • Route A: Coupling of 4-ethoxyphenylboronic acid with a 4-halocyclohexenone derivative.

  • Route B: Coupling of a boronic acid or ester derivative of a cyclohexenone with a 4-ethoxy-substituted aryl halide.

Mechanistic Cycle of Suzuki-Miyaura Coupling:

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArR' Ar-R' (Product) Reductive_Elimination->ArR' ArX Ar-X ArX->Oxidative_Addition R'B(OH)2 R'-B(OH)₂ R'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

Heck-Mizoroki Reaction: Arylation of Alkenes

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[6][11][12] In this context, 4-bromo- or 4-iodophenetole could be coupled with cyclohex-2-en-1-one.

Challenges:

  • Regioselectivity: The Heck reaction can sometimes lead to a mixture of products due to different possible insertion and elimination pathways.[6]

  • Double Bond Migration: The double bond in the resulting product may migrate under the reaction conditions.

Summary and Outlook

The choice of precursor for the synthesis of this compound is a strategic decision that impacts the overall efficiency, cost, and environmental footprint of the process.

Synthetic RouteKey Precursor(s)Key AdvantagesKey Disadvantages
Oxidation 4-(4-Ethoxyphenyl)cyclohexanolHigh yields, direct transformation.Requires a stoichiometric oxidant; some oxidants are hazardous.
Catalytic Hydrogenation 4-EthoxyphenolAtom-economical, uses a readily available precursor.Requires high-pressure equipment, potential for over-reduction.
Suzuki-Miyaura Coupling 4-Ethoxyphenylboronic acid / 4-halocyclohexenone derivativeMild conditions, high functional group tolerance.Requires multi-step synthesis of precursors, cost of palladium catalyst.
Heck Reaction 4-Halophenetole / Cyclohex-2-en-1-oneConvergent approach.Potential for regioselectivity issues and double bond migration.[6]

For large-scale industrial production, the catalytic hydrogenation of 4-ethoxyphenol and the oxidation of 4-(4-ethoxyphenyl)cyclohexanol using green oxidants like oxygen or hydrogen peroxide represent the most promising routes due to their cost-effectiveness and reduced environmental impact. For laboratory-scale synthesis and the generation of diverse analogs, the Suzuki-Miyaura coupling offers unparalleled flexibility and reliability.

Future research in this area will likely focus on the development of more efficient and selective catalysts for the direct hydrogenation of phenols and the exploration of novel, even more environmentally benign oxidation systems.

References

  • CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents.
  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC - NIH. Available at: [Link]

  • Cyclohexanone synthesis - Organic Chemistry Portal. Available at: [Link]

  • CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents.
  • CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents.
  • A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company. Available at: [Link]

  • 1,4-Cyclohexanedione. - Organic Syntheses Procedure. Available at: [Link]

  • The preparation of Cyclohexanone from Cyclohexanol - Chemistry LibreTexts. Available at: [Link]

  • Selective Heck Arylation of Cyclohexene with Homogeneous and Heterogeneous Palladium Catalysts - MDPI. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Green Oxidation of Cyclohexanol Experiment Part 2, Reaction, Workup, and Characterization - YouTube. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Synthetic method for organic synthesis intermediate 4-methylcyclohexanone - Eureka.
  • OXIDATION OF CYCLOHEXANOL TO CYCLOHEXANONE. Available at: [Link]

  • Clean Alternative for Adipic Acid Synthesis Via Liquid-Phase Oxidation of Cyclohexanone and Cyclohexanol Over H3−2xCoxPMo12O40 Catalysts with Hydrogen Peroxide | Request PDF - ResearchGate. Available at: [Link]

  • A Review: Synthesis of Aryl C -Glycosides Via the Heck Coupling Reaction - ResearchGate. Available at: [Link]

  • The Role of 4-(4-Hydroxyphenyl) Cyclohexanone in Advanced Chemical Synthesis. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Oxidation Of Cyclohexane To Cyclohexanol And Cyclohexanone Using H4[α-SiW12O40]/Zr As Catalyst - ResearchGate. Available at: [Link]

  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds - DOI. Available at: [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Available at: [Link]

  • Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita - PMC - NIH. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. Available at: [Link]

  • Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H) - ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Inhibitory Potency of Cyclohexanone-Based p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the inhibitory potency of various cyclohexanone-based compounds targeting p38 mitogen-activated protein (MAP) kinase. It is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and development. This document delves into the structure-activity relationships (SAR) of these compounds, presents comparative experimental data, and offers a detailed protocol for assessing their inhibitory efficacy.

Introduction: The Cyclohexanone Scaffold in Kinase Inhibition

The cyclohexanone moiety is a versatile scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors. Its conformational flexibility and the ability to introduce diverse substituents at various positions make it an attractive starting point for developing potent and selective inhibitors. One of the key therapeutic targets for such inhibitors is the p38 MAP kinase.[1]

The p38 MAP kinase is a serine/threonine kinase that plays a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[2][3] Dysregulation of the p38 MAP kinase signaling pathway is implicated in a range of diseases, including chronic inflammatory conditions like rheumatoid arthritis, as well as in cancer and neurodegenerative disorders.[1][4] Consequently, the development of small molecule inhibitors of p38 MAP kinase is an area of intense research.[1] This guide focuses on comparing the inhibitory potency of different cyclohexanone-based compounds against p38 MAP kinase, providing insights into their therapeutic potential.

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a critical signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1][4] The pathway is activated by various upstream kinases in response to cellular stress.[2][3] Once activated, p38 MAP kinase phosphorylates a range of downstream substrates, including transcription factors and other kinases, leading to a coordinated cellular response.[2][3][4]

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Cytokines Stress / Cytokines Receptor Receptor Stress_Cytokines->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAP Kinase MKK3_6->p38 phosphorylates (Thr180/Tyr182) Substrates Downstream Substrates (e.g., MAPKAPK2) p38->Substrates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors activate Substrates->Transcription_Factors activate Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: Simplified p38 MAP Kinase Signaling Pathway.

Comparative Analysis of Cyclohexanone-Based p38 Inhibitors

The inhibitory potency of cyclohexanone-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of the p38 MAP kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the inhibitory potencies of a selection of cyclohexanone-based compounds against p38α MAP kinase.

Compound IDStructurep38α IC50 (nM)Reference
Skepinone-L Dibenzosuberone core5[5]
Compound 12a Dibenzocycloheptanone19.2[5]
Compound 13a Modified dibenzocycloheptanone6.40[5]
Compound 13b Modified dibenzocycloheptanone4.20[5]
SB203580 Pyridinyl imidazole (non-cyclohexanone for comparison)43[6]

Note: The structures for specific proprietary compounds are not publicly available and are represented by their core scaffold.

Structure-Activity Relationship (SAR) Insights

The inhibitory activity of cyclohexanone-based compounds is highly dependent on the nature and position of substituents on the cyclohexanone ring. Key SAR insights include:

  • Substitution at the 4-position: The introduction of aryl groups at the 4-position of the cyclohexanone ring is a common strategy to enhance potency. These groups can form crucial interactions with the ATP-binding pocket of the kinase.

  • Chirality: The stereochemistry of substituents can significantly impact inhibitory activity. For instance, the S-configuration of a hydroxyl group in some dibenzocycloheptanone derivatives was found to be slightly less active than the R-configuration, possibly due to steric hindrance.[5]

  • Ring Conformation: The cyclohexanone ring can adopt various conformations (e.g., chair, boat), and the preferred conformation for optimal binding is influenced by the substitution pattern.

  • Hybrid Design: Hybrid molecules that combine the cyclohexanone scaffold with other known pharmacophores, such as pyridinylimidazoles, have led to the development of novel and selective p38 inhibitors.[7]

Experimental Protocol: In Vitro p38α MAP Kinase Inhibition Assay

This section provides a detailed, step-by-step methodology for determining the IC50 values of test compounds against p38α MAP kinase. This protocol is based on a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.[2]

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Kinase Buffer - p38α Enzyme - Substrate (ATF2) - ATP - Test Compounds Dispense_Inhibitor Dispense Test Compound or DMSO (control) to plate Reagent_Prep->Dispense_Inhibitor Add_Enzyme Add p38α Enzyme Dispense_Inhibitor->Add_Enzyme Add_Substrate_ATP Add Substrate/ATP Mix to initiate reaction Add_Enzyme->Add_Substrate_ATP Incubate_1 Incubate at RT (60 min) Add_Substrate_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (40 min) Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at RT (30 min) Add_Detection_Reagent->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Plot_Data Plot Luminescence vs. Compound Concentration Read_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: Experimental Workflow for p38α Kinase Inhibition Assay.

Materials:

  • p38α (SAPK2A) enzyme

  • Kinase substrate (e.g., ATF2)

  • ATP

  • Kinase Buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range for IC50 determination.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound or DMSO (as a vehicle control) to the wells of a 384-well plate.[2]

  • Enzyme Addition:

    • Dilute the p38α enzyme in Kinase Buffer to the desired concentration.

    • Add 2 µL of the diluted enzyme to each well.[2]

  • Reaction Initiation:

    • Prepare a substrate/ATP mix by diluting the kinase substrate and ATP in Kinase Buffer.

    • Add 2 µL of the substrate/ATP mix to each well to start the kinase reaction.[2]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[2]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]

    • Incubate at room temperature for 40 minutes.[2]

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.[2]

    • Incubate at room temperature for 30 minutes.[2]

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Cyclohexanone-based compounds represent a promising class of p38 MAP kinase inhibitors with therapeutic potential for a variety of inflammatory and proliferative diseases. The inhibitory potency of these compounds can be finely tuned through chemical modifications, as demonstrated by the structure-activity relationship studies. The development of highly potent and selective inhibitors, such as those derived from the dibenzocycloheptanone scaffold, highlights the continued importance of this chemical class in drug discovery. The standardized in vitro assay protocol provided in this guide offers a reliable method for evaluating and comparing the efficacy of novel cyclohexanone-based p38 inhibitors.

References

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025-04-21). National Institutes of Health. [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (2022-08-26). MDPI. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025-09-11). Chemical Review and Letters. [Link]

  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020-02-13). PubMed. [Link]

  • Synthesis of novel cyclohexanone derivatives as BCR-ABL T1351 inhibitors. ResearchGate. [Link]

  • Structure-activity Relationships of p38 Mitogen-Activated Protein Kinase Inhibitors. PubMed. [Link]

  • Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages. National Institutes of Health. [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. ResearchGate. [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. PubMed. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters. [Link]

  • The path of p38α MAP kinase inhibition. Universität Tübingen. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of Isoaurone Derivatives as Anti-inflammatory Agents. Wiley Online Library. [Link]

  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. PubMed. [Link]

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PubMed Central. [Link]

  • Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones. ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory and analgesic agent. RSC Publishing. [Link]

Sources

The 4-(4-Ethoxyphenyl)cyclohexanone Scaffold: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-arylcyclohexanone motif has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides a comprehensive analysis of the 4-(4-ethoxyphenyl)cyclohexanone scaffold in particular, offering a comparative perspective on its efficacy, synthetic tractability, and potential applications in drug discovery. We will delve into its performance against alternative scaffolds, supported by available experimental data, to provide an objective resource for researchers in the field.

The 4-Arylcyclohexanone Core: A Foundation for Diverse Bioactivity

The 4-arylcyclohexanone scaffold serves as a versatile template for the development of novel therapeutics. Its rigid cyclohexanone core allows for the precise spatial orientation of substituents, facilitating interactions with biological targets. The aryl group at the 4-position can be readily modified to fine-tune the compound's electronic and steric properties, influencing its potency, selectivity, and pharmacokinetic profile.

Numerous studies have highlighted the cytotoxic effects of 4-arylcyclohexanone derivatives against various cancer cell lines.[1] While specific data for this compound derivatives remains limited in publicly accessible literature, the broader class of 4-arylcyclohexanones has shown promise. For instance, certain benzylidene cyclohexanone derivatives have been investigated for their therapeutic potential.[2]

Comparative Efficacy: this compound vs. Alternative Scaffolds

A critical aspect of drug design is the selection of an optimal scaffold. Here, we compare the 4-arylcyclohexanone core with other relevant scaffolds, drawing on available quantitative data.

Tetrahydro-4H-thiopyran-4-one 1,1-dioxide: A Potent Bioisostere for Plasmin Inhibition

In the context of serine protease inhibition, specifically targeting plasmin for anti-angiogenic therapy, a direct comparison between a cyclohexanone-based inhibitor and a tetrahydro-4H-thiopyran-4-one 1,1-dioxide-based inhibitor has been reported. The study revealed that the presence of the electron-withdrawing sulfone group in the tetrahydro-4H-thiopyran-4-one 1,1-dioxide scaffold significantly enhances inhibitory potency.[3]

ScaffoldCompoundTargetIC50 (µM)Reference
Cyclohexanone5Plasmin25[3]
Tetrahydro-4H-thiopyran-4-one 1,1-dioxide6Plasmin5.5[3]

This data suggests that for targets where interactions with an electron-deficient core are favorable, the tetrahydro-4H-thiopyran-4-one 1,1-dioxide scaffold may offer a significant advantage over the simple cyclohexanone ring, increasing potency by a factor of 3-5.[3]

Piperidine: A Privileged Scaffold in CNS and Beyond

The piperidine ring is another highly prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[4] Its basic nitrogen atom can be crucial for target engagement and for modulating physicochemical properties such as solubility. When considering bioisosteric replacements, the choice between a cyclohexanone and a piperidine core can have a significant impact on a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Piperidine, being slightly more lipophilic than other heterocycles like pyrrolidine, can influence membrane permeability and volume of distribution.[3]

Synthesis and Chemical Tractability

The synthesis of 4-arylcyclohexanone derivatives is generally well-established. A common and versatile method is the Robinson annulation, which involves the Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[1] This synthetic accessibility allows for the facile generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Below is a generalized workflow for the synthesis of 4-arylcyclohexanone derivatives.

Synthesis_Workflow A Aryl Acetaldehyde + Methyl Vinyl Ketone B Michael Addition A->B Base C 1,5-Diketone Intermediate B->C D Intramolecular Aldol Condensation C->D E β-Hydroxy Ketone D->E F Dehydration E->F Acid/Heat G 4-Arylcyclohexenone F->G H Reduction G->H I 4-Arylcyclohexanone H->I

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Ethoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

As researchers dedicated to advancing drug development, our responsibilities extend beyond the successful synthesis of novel compounds like 4-(4-Ethoxyphenyl)cyclohexanone. The integrity of our work is intrinsically linked to the safe handling and disposal of all chemical entities, ensuring the protection of our personnel, facilities, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established regulatory frameworks and best practices. The procedures outlined herein are designed to be a self-validating system, promoting a culture of safety and environmental stewardship within the laboratory.

Hazard Identification and Risk Assessment

A thorough understanding of a compound's potential hazards is the cornerstone of any safety protocol. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a conservative approach necessitates evaluating the hazards of structurally similar compounds, such as Cyclohexanone.

Based on available data for Cyclohexanone, the following hazards should be anticipated for this compound until proven otherwise:

  • Flammability: Cyclohexanone is a flammable liquid and vapor.[1][2] Vapors can form explosive mixtures with air and may travel to an ignition source.[3][4]

  • Acute Toxicity: The compound is likely harmful if swallowed, inhaled, or in contact with skin.[1][2][5]

  • Skin and Eye Damage: It is expected to cause skin irritation and serious eye damage.[1][2][5] Direct contact can lead to redness, pain, and in the case of eyes, potentially irreversible damage.[1][6]

  • Organ Toxicity: May cause respiratory irritation.[1][2] Prolonged or repeated exposure may also pose risks to the liver and kidneys.[4]

This risk profile mandates that this compound be treated as a hazardous waste stream, subject to stringent disposal regulations.

The Regulatory Framework: Adherence to National Standards

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9][10] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards for workplace safety during the handling of these materials.[11][12][13]

Key regulatory principles include:

  • Waste Determination: The generator of the waste (the laboratory) is legally responsible for determining if their waste is hazardous.[9]

  • Cradle-to-Grave Responsibility: The generator is responsible for the waste from its creation to its ultimate disposal.[10]

  • Personnel Training: All personnel handling hazardous waste must receive appropriate training on identification, handling, and emergency procedures.[7][14]

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins at the point of generation. Adherence to these pre-disposal steps is critical to prevent dangerous reactions and ensure regulatory compliance.

Step 1: Waste Characterization

Immediately classify any unused this compound, solutions containing it, or materials contaminated by it (e.g., silica gel, filter paper, gloves) as hazardous waste. Given its likely properties, it will fall under the characteristic of "ignitability" and potentially "toxicity."

Step 2: Segregation

Proper segregation is paramount to laboratory safety.

  • Do Not Mix: Never mix this compound waste with incompatible chemical classes. For example, do not combine it with strong oxidizing agents or strong acids.[15]

  • Dedicated Waste Stream: Establish a dedicated waste container for halogenated or non-halogenated organic solvents, depending on the solvents used in the process. Solid waste contaminated with the compound should be collected separately from liquid waste.

Step-by-Step Disposal Procedure

This protocol outlines the process from waste collection in the lab to its final removal by a certified disposal vendor.

Protocol 1: Liquid Waste Disposal
  • Select Appropriate Container:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.[8] Ensure the container is free from damage and leaks.[7]

    • The container must be clearly designated for the specific waste stream (e.g., "Non-Halogenated Organic Waste").

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[16]

    • The label must include:

      • The words "Hazardous Waste".[16]

      • The full chemical name of all contents: "this compound" and any solvents used. Do not use abbreviations.

      • The approximate percentage of each component.

      • The relevant hazard characteristics (e.g., Flammable, Toxic).[16]

      • The date accumulation begins (the date the first drop of waste is added).

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times, except when adding waste.[17]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[16][18]

    • Ensure the SAA is in a well-ventilated area and away from ignition sources.[7]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[8]

  • Arrange for Disposal:

    • Once the container is full or has been accumulating for the maximum allowed time (regulations vary, but six to twelve months is common for academic labs under Subpart K), arrange for its transfer to your institution's Central Accumulation Area (CAA) or for pickup by a licensed hazardous waste disposal company.[7][19]

Protocol 2: Solid Waste Disposal
  • Container Selection:

    • Use a durable, leak-proof container, such as a plastic-lined cardboard box or a dedicated solid waste drum.

    • The container must be suitable for solid chemical waste and prevent any potential for puncture.

  • Waste Collection:

    • Collect all contaminated materials, including gloves, weigh boats, contaminated silica gel, and paper towels.

    • Ensure no free liquids are present in the solid waste container.

  • Labeling and Storage:

    • Label the solid waste container with a "Hazardous Waste" label, listing all chemical contaminants.

    • Store the sealed container in the SAA alongside the liquid waste, ensuring it is clearly identified as solid waste.

  • Disposal:

    • Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a contracted waste vendor.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Immediately extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Increase ventilation to the area by opening a fume hood sash.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile may not be sufficient for prolonged contact; consult a glove compatibility chart).

  • Contain and Absorb: For small spills, cover with a non-flammable absorbent material like sand or diatomaceous earth. Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.[2]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[20][21]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Summary of Safety and Disposal Information

ParameterGuidelineSource
Hazard Class Flammable Liquid, Acute Toxin, Skin/Eye Irritant[1][2]
Primary Regulations EPA (RCRA), OSHA[7][10][11]
Required PPE Safety Goggles, Lab Coat, Chemical-Resistant Gloves[5][20]
Waste Container (Liquid) Labeled, sealed, chemically compatible (HDPE or Glass)[7][8]
Waste Container (Solid) Labeled, sealed, durable, leak-proof container[7]
Storage Location Designated, ventilated Satellite Accumulation Area (SAA)[16]
Spill Cleanup Use non-flammable absorbent, non-sparking tools[2][21]

Disposal Decision Workflow

The following diagram illustrates the essential decision-making process for handling waste generated from processes involving this compound.

DisposalWorkflow start Waste Generated (Liquid or Solid) characterize Characterize Waste: Is it contaminated with This compound? start->characterize non_haz Dispose as Non-Hazardous Waste characterize->non_haz No haz_waste Treat as Hazardous Waste characterize->haz_waste Yes segregate Segregate Waste Stream (e.g., Non-Halogenated Organic) haz_waste->segregate container Select Proper Container (Compatible, <90% Full) segregate->container labeling Affix 'Hazardous Waste' Label - List all constituents - Add accumulation start date container->labeling store Store in designated SAA - Keep container closed - Ensure secondary containment labeling->store disposal_check Container Full or Max Time Reached? store->disposal_check contact_ehs Contact EHS for Pickup/ Transfer to CAA disposal_check->contact_ehs Yes continue_accum Continue Accumulation disposal_check->continue_accum No continue_accum->store

Caption: Decision workflow for proper disposal of chemical waste.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • ComplianceSigns. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • McGrath, P. (n.d.). Laboratory Waste Management: The New Regulations. MedLab Management.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Unknown. (2017, September 27). Safety Data Sheet for Cyclohexanone.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • TCI America. (2024, December 14). Safety Data Sheet for Cyclohexanone Oxime.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
  • Sigma-Aldrich. (2024, August 5). Safety Data Sheet for Cyclohexanone.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet for 4-Cyano-4-phenylcyclohexanone.
  • Arkansas State University. (n.d.). Hazardous Waste Management. A-State Knowledge Base.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for Cyclohexanone.
  • Sigma-Aldrich. (2025, May 6). Safety Data Sheet for Cyclohexanone.
  • Penta chemicals. (2025, April 8). Safety Data Sheet for Cyclohexanone.
  • Greenfield Global. (2018, August 20). Safety Data Sheet for Cyclohexanone.
  • ChemicalBook. (2023, April 30). Chemical Safety Data Sheet for 4-(4-Chlorophenyl)-4-hydroxycyclohexanone.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 4-Phenylcyclohexanone.
  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanone.
  • GCA Corporation. (n.d.). Assessment of cyclohexanone as a potential air pollution problem. GovInfo.
  • New Jersey Department of Health. (2010, February). Hazardous Substance Fact Sheet: Cyclohexanone.
  • U.S. Environmental Protection Agency. (2005, April 22). Reassessment of Three Exemptions from the Requirement of a Tolerance for Cyclohexane and Cyclohexanone.
  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, cyclohexanone diethyl ketal, CAS Registry Number 1670-47-9. Food and Chemical Toxicology, 147.
  • Scribd. (n.d.). Cyclohexanone.

Sources

A Researcher's Guide to the Safe Handling and Disposal of 4-(4-Ethoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 4-(4-Ethoxyphenyl)cyclohexanone. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally related compounds, including cyclohexanone and 4-(4-methoxyphenyl)cyclohexanone, to ensure a robust margin of safety.

It is imperative to recognize that this guidance is based on the chemical's structural components: a cyclohexanone core and an ethoxyphenyl group. The cyclohexanone moiety suggests potential for irritation to the skin and eyes, as well as a risk of harm if inhaled or ingested.[1][2] The flammability of related compounds also calls for caution.[3] This guide is designed to empower you with a comprehensive framework for mitigating these potential risks.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Your first line of defense is a meticulous approach to personal protective equipment. The selection of appropriate PPE is not merely a procedural checkbox; it is a critical variable in the equation of laboratory safety.

Eye and Face Protection: The potential for splashes and aerosol generation necessitates robust eye and face protection.

  • Safety Goggles: Chemical splash goggles are mandatory to provide a seal around the eyes.[4]

  • Face Shield: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles for full facial protection.[4]

Skin Protection: Direct contact with skin must be avoided.

  • Gloves: Chemical-resistant gloves are essential. Given the ketone and aromatic ether functionalities, nitrile or butyl rubber gloves are recommended.[5][6] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contamination.

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

Respiratory Protection:

  • Ventilation: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Respirator: If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

PPE ComponentSpecificationRationale
Eye Protection Chemical Splash GogglesProtects against splashes and aerosols.[4]
Face Protection Face Shield (in addition to goggles)Provides a secondary layer of protection for the entire face.[4]
Hand Protection Nitrile or Butyl Rubber GlovesOffers resistance to ketones and aromatic compounds.[5][6]
Body Protection Flame-Resistant Laboratory CoatProtects against splashes and potential fire hazards.
Respiratory Chemical Fume Hood / NIOSH-approved respiratorMinimizes inhalation of vapors, dusts, or aerosols.[2][7]
Operational Workflow: From Handling to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for ensuring safety and procedural integrity. The following workflow provides a step-by-step guide.

Operational Workflow Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Management cluster_disposal Disposal prep_ppe 1. Don Appropriate PPE prep_fume_hood 2. Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials 3. Assemble All Necessary Equipment prep_fume_hood->prep_materials handling_weigh 4. Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve 5. Prepare Solution in Fume Hood handling_weigh->handling_dissolve handling_reaction 6. Conduct Experiment handling_dissolve->handling_reaction cleanup_decontaminate 7. Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_spill Spill Response handling_reaction->cleanup_spill In case of a spill disposal_waste 8. Segregate & Label Hazardous Waste cleanup_decontaminate->disposal_waste cleanup_spill->disposal_waste disposal_collection 9. Store in Designated Area for Pickup disposal_waste->disposal_collection

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

Experimental Protocol:

  • Preparation:

    • Before handling the compound, ensure all recommended PPE is correctly worn.

    • Verify that the chemical fume hood is operational, with the sash at the appropriate height.

    • Gather all necessary laboratory equipment (e.g., glassware, spatulas, weighing paper, solvents) and place them inside the fume hood.

  • Handling:

    • Perform all manipulations, including weighing and solution preparation, within the fume hood to contain any vapors or dust.[8]

    • Avoid raising the sash of the fume hood unnecessarily.

    • Use non-sparking tools, and ensure all equipment is properly grounded to prevent static discharge, especially when handling flammable solids or their solutions.[9]

  • Cleanup and Spill Response:

    • Routine Cleanup: Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Spill Management: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or dry sand.[2] Do not use combustible materials like paper towels as the primary absorbent.[10] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal is a critical final step in the chemical handling workflow. Under no circumstances should this compound or its waste be disposed of down the drain or in general waste.[10]

Waste Segregation and Collection:

  • Waste Container: Designate a clearly labeled, sealable container for "Hazardous Waste: this compound".[10]

  • Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent materials should be double-bagged and placed in the designated solid hazardous waste container.[10]

  • Liquid Waste: Unused solutions containing the compound should be collected in a separate, sealed liquid hazardous waste container.

  • Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area until they can be collected by your institution's EHS department or a licensed hazardous waste disposal contractor.[11]

By adhering to these protocols, you not only protect yourself and your colleagues but also uphold the principles of responsible scientific practice.

References

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE). University of Tennessee Knoxville. Retrieved from [Link]

  • Cyclohexanone - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved from [Link]

  • Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • 4-(4-Methoxyphenyl)cyclohexanone Safety Data Sheets(SDS). Lookchem. Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta. Retrieved from [Link]

  • SAFETY DATA SHEET CYCLOHEXANONE LRG. Chemical Suppliers. Retrieved from [Link]

  • Safety Data Sheet for Cyclohexanone. (2018, August 20). Greenfield Global. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.